N-Acetylneuraminic acid methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQMWNJESHHSA-PQYSTZNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-Acetylneuraminic Acid Methyl Ester
This compound (Neu5Ac-Me) is the methyl ester derivative of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family. This modification, where the carboxyl group is esterified, alters its chemical properties, such as stability and solubility, making it a valuable compound in biochemical and pharmaceutical research.[1] Sialic acids are crucial in biological processes including cellular recognition, immune system modulation, and as targets for viral pathogens like influenza.[1][2] Consequently, Neu5Ac-Me serves as a vital tool and building block in glycobiology, drug discovery, and vaccine development.[2]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values provide a baseline for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₉[1][][4] |
| Molecular Weight | 323.30 g/mol [1][][4] |
| Appearance | White to off-white powder/solid[1][][5] |
| Melting Point | 183°C[][4] or 193.5-194.5°C[][6] |
| Boiling Point | 693.8 ± 55.0°C (Predicted at 760 mmHg)[][4][6] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted)[][6] |
| InChI Key | BKZQMWNJESHHSA-AGNBLMTLSA-N[] |
| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O[][4] |
Solubility and Storage
Proper solubility and storage are critical for maintaining the integrity of this compound for research applications.
| Parameter | Details |
| Solubility | Soluble in Methanol (B129727) and Ethanol[]. Slightly soluble in water[6]. Soluble in DMSO (100 mg/mL)[5]. |
| Storage Conditions | Recommended storage at -20°C or below for long-term stability[][4][5]. |
Experimental Protocols
The synthesis and purification of this compound are key procedures for its application in research. Methodologies vary but generally involve esterification of the parent sialic acid followed by purification.
General Synthesis via Esterification
This compound can be synthesized by the chemical esterification of N-acetylneuraminic acid (NANA) using methylating agents.[1] A common laboratory-scale method involves the use of an acidic ion exchange resin in anhydrous methanol.
Methodology:
-
Reaction Setup: N-acetylneuraminic acid (1 equivalent) is suspended in anhydrous methanol.
-
Catalyst Addition: A dry, acidic ion exchange resin is added to the suspension.
-
Reaction Conditions: The mixture is heated under reflux or subjected to microwave irradiation until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: The resin is filtered off, and the methanol is removed under reduced pressure to yield the crude this compound.
Purification Protocols
Purification is essential to remove unreacted starting materials and byproducts. The choice of method depends on the scale and required purity.
1. Flash Chromatography:
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A solvent system such as a gradient of petroleum ether/ethyl acetate (B1210297) or toluene/methanol is commonly used.[8]
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The solvent gradient is applied to elute the desired compound, and fractions are collected and analyzed by TLC.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase column, such as a Phenomenex Aqua C18, is often employed for purification of the final product to achieve high purity (≥95%).[7]
-
Detection: Purity is typically assessed by NMR and mass spectrometry.[7]
Visualized Workflows and Relationships
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.
Caption: Synthesis and Purification Workflow for Neu5Ac-Me.
Key Application Areas
This compound is a versatile compound with applications spanning multiple areas of scientific research and development.
Caption: Major Research Applications of Neu5Ac-Me.
Spectral Data Analysis
Spectroscopic methods are indispensable for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the presence of key functional groups. For the methyl ester, a characteristic broad singlet for the O-methyl (OMe) group appears around δ 3.82 ppm.[9] The anomeric proton signals are also critical for confirming the stereochemistry.
-
¹³C NMR provides information on the carbon skeleton of the molecule. Data for various derivatives are available in the literature, which can be used for comparative analysis.[8]
-
-
Mass Spectrometry (MS):
-
Techniques like Electrospray Ionization (ESI) and Fast-Atom Bombardment (FAB-MS) are used to determine the molecular weight and fragmentation patterns.[9][10] For ESI-MS, the sodium adduct [M+Na]⁺ is often observed.[9]
-
Derivatization, such as permethylation or silylation, followed by GC-MS or LC-MS analysis, is a common strategy to enhance volatility and achieve detailed structural elucidation of sialic acids and their esters.[11] High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition.[8]
-
Biological Significance and Applications
This compound serves as a mimic of natural sialic acids, making it a powerful tool for investigating biological systems.[2]
-
Drug Discovery: It is a precursor or intermediate in the synthesis of antiviral drugs, particularly inhibitors of neuraminidase for influenza viruses.[2] It is also used to study inhibitors of other key enzymes like CMP-Sialic Acid Synthetase (CSS), which is essential for cell surface sialylation.[7]
-
Glycobiology Research: The compound is used to study sialylation, the process of adding sialic acids to glycoproteins and glycolipids. These processes are fundamental to cell-cell communication, signaling, and host-pathogen interactions.[1][2]
-
Vaccine Development: As a component of many cell surface glycans, sialic acid structures are important in immunology. Neu5Ac-Me is used in the synthesis of specific glycoconjugates to develop targeted vaccines and immunotherapies.[2]
References
- 1. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 2. chemimpex.com [chemimpex.com]
- 4. This compound | 22900-11-4 | MA04202 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 22900-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cmm.ucsd.edu [cmm.ucsd.edu]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Biological Functions of N-Acetylneuraminic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) is a chemically modified derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The esterification of the carboxyl group with a methyl moiety enhances the stability and alters the solubility of the parent molecule, making Neu5Ac-Me a valuable tool in glycobiology and drug discovery.[1][2] While not a primary biological effector itself, Neu5Ac-Me serves as a crucial chemical probe, a synthetic precursor, and a competitive inhibitor in various biological systems. This guide provides a comprehensive overview of its biological functions, applications in research, and relevant experimental methodologies.
Sialic acids, terminally located on glycans of glycoproteins and glycolipids, play pivotal roles in a myriad of biological processes, including cell-cell recognition, immune system modulation, and pathogen interactions.[2] Neu5Ac-Me, by mimicking the natural sialic acid structure, allows researchers to investigate and modulate these intricate biological events.[3]
Core Biological Functions and Research Applications
The primary biological relevance of this compound stems from its role as a stable analog and precursor of N-acetylneuraminic acid. Its applications are concentrated in three main areas: virology, enzymology, and glycan-binding protein interactions.
Viral Entry Inhibition
Many viruses, most notably influenza viruses, initiate infection by binding to sialic acid residues on the surface of host cells. The viral hemagglutinin (HA) protein recognizes and attaches to these sialic acids, facilitating viral entry.[3] Neu5Ac-Me can act as a competitive inhibitor of this interaction, blocking the binding of viral particles to their host cell receptors.
Key Applications:
-
Antiviral Research: Used in in vitro assays to study the mechanisms of viral attachment and to screen for potential antiviral compounds.[2]
-
Vaccine Development: Employed in the characterization of viral receptor binding specificity and the evaluation of vaccine efficacy.[3]
Enzyme Modulation
Neu5Ac-Me serves as a substrate or inhibitor for several key enzymes involved in sialic acid metabolism and utilization.
-
Neuraminidases (Sialidases): These enzymes cleave terminal sialic acid residues from glycoconjugates. Viral neuraminidases are essential for the release of progeny virions from infected cells. Neu5Ac-Me derivatives can act as competitive inhibitors of neuraminidases.[4]
-
CMP-Sialic Acid Synthetase (CMAS): This enzyme activates sialic acid by transferring it to cytidine (B196190) monophosphate (CMP), a prerequisite for its incorporation into glycans by sialyltransferases.[1] Neu5Ac-Me and its derivatives can act as inhibitors of this enzyme, thereby disrupting sialoglycan biosynthesis.[1][5]
-
N-Acetylneuraminic Acid Aldolase (B8822740): This enzyme is involved in the catabolism of sialic acid. Certain derivatives of Neu5Ac-Me can act as substrates or inhibitors for this enzyme.[5]
Probing Protein-Carbohydrate Interactions
The interactions between sialic acids and glycan-binding proteins (lectins) are fundamental to many physiological and pathological processes. Neu5Ac-Me is a valuable tool for studying these interactions.
-
Lectins: Plant and animal lectins with specificity for sialic acids can be studied using Neu5Ac-Me to elucidate their binding preferences and affinities.
-
Siglecs (Sialic acid-binding immunoglobulin-like lectins): This family of receptors, primarily expressed on immune cells, recognizes sialic acids and plays a crucial role in regulating immune responses. Neu5Ac-Me and its derivatives are used to probe Siglec binding and to understand their role in immune signaling.
Quantitative Data
The following tables summarize key quantitative data related to N-acetylneuraminic acid and its derivatives in various biological assays. It is important to note that much of the available data is for the parent compound or other closely related derivatives, as Neu5Ac-Me is often used as a stable, uncharged mimic or synthetic precursor.
| Enzyme/Protein | Ligand | Assay Type | Value | Reference |
| Influenza Virus Neuraminidase | 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid | Inhibition Assay | Ki = 4 µM | [6] |
| Arthrobacter sialophilus Neuraminidase | 2,3-dehydro-4-epi-NeuAc methyl ester | Inhibition Assay | Competitive Inhibitor | [4] |
| N-Acetylneuraminic Acid Aldolase (C. perfringens) | N-acetyl-4-epi-D-neuraminic acid | Inhibition Assay | Ki = 2.3 mM | [5] |
| CMP-Sialic Acid Synthase (bovine brain) | N-acetyl-4-epi-D-neuraminic acid | Inhibition Assay | Effective Reversible Inhibitor | [5] |
| Sialyltransferase (equine liver) | CMP-N-acetylneuraminic acid | Enzyme Kinetics | Apparent Km = 0.7 mM | [7] |
| Sialyltransferase (equine liver) | CMP-4-O-methyl-N-acetylneuraminic acid | Enzyme Kinetics | Apparent Km = 3.4 mM | [7] |
| Receptor | Ligand | Assay Type | Value | Reference |
| Influenza Virus Hemagglutinin | Methyl α-glycoside of sialic acid | NMR Spectroscopy | KD = 2.8 mM | [8] |
| Sambucus nigra agglutinin (SNA) | Neu5Ac α2,6-LHEB | Surface Plasmon Resonance | KD = 777 ± 93 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.
Synthesis of this compound (Neu5Ac-Me)
This protocol describes a common method for the synthesis of Neu5Ac-Me from N-acetylneuraminic acid.[10]
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Anhydrous Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA) or Dowex 50WX8 (H+) resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend N-acetylneuraminic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of trifluoroacetic acid or Dowex 50WX8 (H+) resin to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
If using Dowex resin, filter the reaction mixture to remove the resin.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is a standard method to assess the inhibitory activity of compounds like Neu5Ac-Me derivatives against influenza neuraminidase.[11][12]
Materials:
-
Influenza virus preparation with known neuraminidase activity
-
This compound (or derivative) as a potential inhibitor
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., Neu5Ac-Me derivative) in the assay buffer.
-
In a 96-well plate, add the diluted virus preparation to each well (except for the blank).
-
Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the virus and inhibitor mixture for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour with shaking.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
CMP-Sialic Acid Synthetase (CSS) Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of Neu5Ac-Me analogs on the activity of CMP-sialic acid synthetase.[13]
Materials:
-
Purified recombinant CMP-sialic acid synthetase (e.g., from Neisseria meningitidis)
-
N-acetylneuraminic acid (Neu5Ac)
-
Cytidine triphosphate (CTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.5)
-
This compound analog as a potential inhibitor
-
Stop solution (e.g., 10% SDS)
-
Capillary electrophoresis system with a UV detector
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, purified CSS enzyme, CTP, Neu5Ac, and MgCl₂.
-
Add the inhibitor (Neu5Ac-Me analog) at various concentrations to the reaction mixture. Include a control without the inhibitor.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the samples using capillary electrophoresis to separate and quantify the product, CMP-Neu5Ac.
-
Calculate the percentage conversion of Neu5Ac to CMP-Neu5Ac in the presence and absence of the inhibitor to determine the inhibitory activity.
Signaling Pathways and Logical Relationships
This compound primarily influences signaling pathways by acting as a competitive antagonist for sialic acid binding sites. This can modulate signaling cascades that are initiated by sialic acid recognition.
Inhibition of Viral Entry Signaling
Neu5Ac-Me can block the initial attachment of viruses like influenza to the host cell, thereby preventing the downstream signaling events required for viral entry and replication.
Modulation of Siglec-Mediated Signaling
Siglecs are a family of I-type lectins that recognize sialic acids and are involved in regulating immune cell activation. Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibition motifs (ITIMs). Binding of sialylated ligands to Siglecs leads to the recruitment of phosphatases like SHP-1 and SHP-2, which dephosphorylate signaling molecules and dampen cellular activation. By competing for the sialic acid binding site, Neu5Ac-Me can prevent this inhibitory signaling.
Sialic Acid Biosynthesis and Inhibition
The biosynthesis of sialoglycans is a multi-step process that can be targeted by inhibitors. Neu5Ac-Me derivatives can inhibit CMP-sialic acid synthetase, preventing the formation of the activated sugar nucleotide required for sialylation.
Conclusion
This compound is a versatile and indispensable tool for researchers in glycobiology, virology, and immunology. Its enhanced stability compared to the parent sialic acid makes it an ideal candidate for use in a variety of in vitro assays. While direct quantitative data on the biological activity of Neu5Ac-Me itself is limited, its utility as a competitive inhibitor, a synthetic building block, and a probe for studying complex biological interactions is well-established. Future research may further elucidate the subtle effects of the methyl ester modification on binding affinities and enzyme kinetics, potentially opening new avenues for the design of more potent and specific glycomimetic drugs.
References
- 1. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of C-9 modified N-acetylneuraminic acid derivatives as substrates for N-acetylneuraminic acid aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolism of 4-O-methyl-N-acetylneuraminic acid a synthetic sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for N-Acetylneuraminic acid (HMDB0000230) [hmdb.ca]
- 9. Surface plasmon resonance study of protein-carbohydrate interactions using biotinylated sialosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of sulfone-based nucleotide isosteres: identification of CMP-sialic acid synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylneuraminic Acid Methyl Ester: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-Acetylneuraminic acid methyl ester (Neu5AcMe) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important sialic acid derivative in their work. Understanding the solubility of Neu5AcMe is critical for a wide range of applications, including chemical synthesis, formulation development, and in vitro and in vivo studies.
Core Topic: Solubility of this compound
This compound is a modified monosaccharide, a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in nature. The esterification of the carboxyl group to a methyl ester alters its physicochemical properties, including its solubility.[] This modification can enhance stability and modulate reactivity, making Neu5AcMe a valuable tool in glycobiology and pharmaceutical research.[2]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of pure organic solvents is not extensively published in publicly available literature. However, based on information from chemical suppliers and related studies, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the physical form of the compound (e.g., crystalline vs. amorphous).
| Organic Solvent | Chemical Formula | Solubility (at ambient temperature) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[3] | Requires sonication to achieve this concentration. The hygroscopic nature of DMSO can impact solubility; using a fresh, anhydrous solvent is recommended.[3] |
| Methanol | CH₃OH | Soluble[][4][5] | Specific quantitative data is not readily available. |
| Ethanol | C₂H₅OH | Soluble[] | Specific quantitative data is not readily available. |
| Dimethylformamide (DMF) | C₃H₇NO | Data not available for the methyl ester. For the parent compound, N-Acetylneuraminic acid, solubility is approximately 0.1 mg/mL.[6] | It is anticipated that the methyl ester would exhibit higher solubility than the parent acid. |
| Water | H₂O | Slightly soluble[4] | Data not available for the methyl ester. For the parent compound, N-Acetylneuraminic acid, solubility is approximately 1 mg/mL.[6] |
Formulation Solubility:
In addition to pure solvents, the solubility of this compound has been determined in specific solvent systems designed for in vivo studies:
| Formulation Composition | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[3] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL[3] |
Experimental Protocols
While a specific, validated protocol for determining the solubility of this compound was not found in the surveyed literature, a general and widely accepted method for determining the solubility of a carbohydrate derivative like Neu5AcMe is the Shake-Flask Method . The following is a detailed methodology adapted for this purpose.
Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Addition of Excess Solute: To a series of glass vials, add a measured amount of the selected organic solvent (e.g., 2 mL).
-
Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a syringe filter appropriate for the solvent to remove any undissolved microparticles.
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by multiplying the determined concentration of the diluted sample by the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Biological Context: The Sialic Acid Biosynthesis Pathway
While specific signaling pathways involving this compound are not well-documented, its parent compound, N-acetylneuraminic acid (Neu5Ac), is a key player in the sialic acid biosynthesis pathway. Neu5AcMe can be considered a synthetic intermediate or a tool to study these pathways. The following diagram outlines the cellular pathway for the biosynthesis and activation of Neu5Ac.
Caption: Simplified overview of the N-acetylneuraminic acid biosynthesis pathway.
In this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc) is converted in a series of enzymatic steps in the cytosol to N-acetylneuraminic acid (Neu5Ac). Neu5Ac is then transported into the nucleus where it is activated to CMP-Neu5Ac by CMP-sialic acid synthetase (CMAS). This activated form is the donor substrate for sialyltransferases in the Golgi apparatus, which transfer sialic acid to nascent glycoproteins and glycolipids.
Conclusion
This technical guide provides a summary of the currently available information on the solubility of this compound in organic solvents. While precise quantitative data is limited for many pure solvents, the provided information on its high solubility in DMSO and its solubility in specific formulations offers valuable guidance for researchers. The detailed experimental protocol for solubility determination using the shake-flask method provides a robust framework for laboratories to ascertain the solubility in their specific solvent systems of interest. A deeper understanding of the solubility of this important sialic acid derivative will undoubtedly facilitate its broader application in glycobiology research and the development of novel therapeutics.
References
- 2. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 22900-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-Acetyl-β-neuraminic acid methyl ester monohydrate | 50998-13-5 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Conformational Analysis of N-Acetylneuraminic Acid Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a pivotal role in a myriad of biological processes, including cellular recognition, signaling, and pathogen binding.[1] The methyl ester of N-acetylneuraminic acid (Neu5Ac-Me) serves as a crucial derivative in glycobiology research and as a synthetic building block for various therapeutic agents and vaccines.[2][3] Understanding the three-dimensional structure and conformational dynamics of Neu5Ac-Me is paramount for elucidating its interactions with biological receptors and for the rational design of novel drugs.
This technical guide provides a comprehensive overview of the conformational analysis of N-acetylneuraminic acid methyl ester, integrating findings from both experimental and computational studies. We present quantitative data in structured tables, detail key experimental protocols, and utilize visualizations to illustrate fundamental concepts and workflows.
Conformational Landscape of N-Acetylneuraminic Acid and its Methyl Ester
The conformational flexibility of N-acetylneuraminic acid and its derivatives is a key determinant of their biological activity. The pyranose ring can adopt various conformations, with the chair (2C5) and various boat/skew-boat forms being the most significant.[4][5] The orientation of the exocyclic glycerol (B35011) side chain and the N-acetyl group further contributes to the conformational complexity.
Computational studies, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, have been instrumental in mapping the conformational free energy surface of Neu5Ac.[4][5] These studies have revealed that the relative populations of different conformers are highly sensitive to the environment, particularly the presence of solvent and intramolecular hydrogen bonding.[4] In vacuum, multiple conformations, including the 2C5 chair and B3,6/2S6 and OS3 boat/skew-boat forms, can be similarly populated.[4] However, in an aqueous environment, the experimentally observed 2C5 chair conformation is predicted to be the most stable.[4]
The conformational equilibrium can be visualized as a dynamic interplay between various low-energy states.
Quantitative Conformational Data
The following tables summarize key quantitative data from conformational studies of N-acetylneuraminic acid and its derivatives. It is important to note that much of the detailed energetic analysis has been performed on the parent Neu5Ac, which is expected to be a close model for the methyl ester in terms of ring conformation.
Table 1: Calculated Free Energy Penalties for Conformational Changes of α-N-Acetylneuraminic Acid in Water
| Conformation Change | Free Energy Penalty (kJ/mol) |
| 2C5 → 4,OB/OS3 | 10.2 ± 2.0[4][5] |
| 2C5 → 4S2 | 17.3 ± 2.0[4][5] |
Table 2: Selected 1H NMR Coupling Constants (J, Hz) for N-Acetylneuraminic Acid Derivatives
| Coupling Constant | Value (Hz) | Derivative | Solvent |
| JH3ax,H4 | ~11-13 | Various | D2O |
| JH3eq,H4 | ~4-5 | Various | D2O |
| JH4,H5 | ~10 | Various | D2O |
| JH5,H6 | ~10 | Various | D2O |
| JH6,H7 | ~1.5 | Various | D2O |
| JH7,H8 | ~8-9 | Various | D2O |
| JH8,H9a | ~2.5 | Various | D2O |
| JH8,H9b | ~6 | Various | D2O |
| JH9a,H9b | ~-12 | Various | D2O |
Note: The values in Table 2 are approximate and can vary depending on the specific derivative and experimental conditions. This data is compiled from typical values reported in the literature for sialic acid derivatives.
Experimental and Computational Protocols
A combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods is typically employed for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.
Sample Preparation:
-
Dissolve this compound in a suitable deuterated solvent (e.g., D2O, CD3OD) to a concentration of approximately 5-10 mM.
-
Add a small amount of a reference standard (e.g., TSP, TMS) for chemical shift calibration.
Data Acquisition:
-
1D 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.
-
2D Homonuclear Correlation Spectroscopy (COSY): Use to establish proton-proton scalar coupling networks and aid in resonance assignment.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlate proton and one-bond coupled carbon-13 resonances for carbon assignment.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Measure through-space proton-proton interactions. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the internuclear distance, providing valuable constraints for 3D structure determination.
-
Quantitative J-Coupling Measurement: Employ experiments like 1D selective decoupling or 2D E.COSY (Exclusive Correlation Spectroscopy) to accurately measure vicinal proton-proton coupling constants (3JHH).
Data Analysis: The measured 3JHH values are used in conjunction with Karplus-type equations to determine the corresponding dihedral angles. The general form of the Karplus equation is:
J(φ) = Acos2(φ) + Bcos(φ) + C
where φ is the dihedral angle, and A, B, and C are empirically derived parameters.
Computational Chemistry
Computational methods provide insights into the energetics and dynamics of different conformations.
Molecular Dynamics (MD) Simulations:
-
Force Field: Choose a suitable force field for carbohydrates, such as GLYCAM06 or OPLS.
-
Solvation: Solvate the this compound molecule in a box of explicit solvent (e.g., TIP3P water).
-
System Setup: Neutralize the system with counter-ions if necessary and perform energy minimization.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate under constant pressure and temperature (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.
-
Analysis: Analyze the trajectory to identify stable conformations, calculate population distributions, and determine key dihedral angles.
Density Functional Theory (DFT) Calculations:
-
Method: Select a functional and basis set appropriate for the system (e.g., B3LYP with a 6-31G(d) or larger basis set).
-
Calculations: Perform geometry optimizations of different conformers identified from MD simulations to obtain their relative energies. Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface.
Conclusion
The conformational analysis of this compound reveals a dynamic molecule with a preference for the 2C5 chair conformation in aqueous solution. The interplay of intramolecular hydrogen bonding and solvent interactions governs the conformational landscape. A synergistic approach combining high-resolution NMR spectroscopy and robust computational methods is essential for a comprehensive understanding of its three-dimensional structure and flexibility. This knowledge is fundamental for researchers in glycobiology and medicinal chemistry, aiding in the design of novel sialic acid-based therapeutics and probes.
References
- 1. Molecular Conformations of Di-, Tri-, and Tetra- α-(2→8)-Linked Sialic Acid from NMR Spectroscopy and MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Molecular dynamics simulation of oligosaccharides containing N-acetyl neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-Acetylneuraminic Acid Methyl Ester and Sialidase Interaction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in various biological processes, and its cleavage by sialidases (neuraminidases) is a key event in both physiological and pathological contexts. The modification of Neu5Ac has been a cornerstone in the development of sialidase inhibitors. This technical guide delves into the interaction of a specific derivative, N-Acetylneuraminic acid methyl ester (Neu5Acα2Me), with sialidases. Contrary to the inhibitory nature of many other sialic acid analogs, evidence suggests that the esterification of the carboxyl group at the C-1 position of N-acetylneuraminic acid renders the molecule largely resistant to cleavage by certain sialidases and positions it as a weak inhibitor or a substrate for others.[1] This document provides a comprehensive analysis of this interaction, including available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows.
Introduction to Sialidases and N-Acetylneuraminic Acid
Sialidases are a broad family of glycoside hydrolase enzymes that catalyze the removal of terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[2][3] This process, known as desialylation, is integral to numerous biological phenomena, including cell signaling, immune responses, and pathogen infectivity.[4][5] In influenza virus, for instance, viral neuraminidase is essential for the release of progeny virions from infected host cells.[3][6]
N-acetylneuraminic acid (Neu5Ac) is the most abundant sialic acid in mammals and serves as the natural substrate for sialidases.[4][7] The structure of Neu5Ac, particularly its carboxylate group, is critical for its recognition and processing by sialidases.
This compound (Neu5Acα2Me): A Substrate Rather Than a Potent Inhibitor
While many derivatives of Neu5Ac are designed as potent sialidase inhibitors, this compound (Neu5Acα2Me) exhibits a different interaction profile. The esterification of the carboxyl group at the C-1 position significantly alters its interaction with the active site of sialidases. Studies on Vibrio cholerae sialidase have indicated that transformation of the carboxy group into an ester renders the sialic acid molecule insusceptible to sialidase attack.[1] This suggests that the negatively charged carboxylate is a key recognition element for this particular enzyme.
However, other studies have utilized the methyl ketoside of N-acetylneuraminic acid as a substrate to investigate the kinetics of acid hydrolysis, indicating that it can be cleaved under certain conditions.[8] Therefore, Neu5Acα2Me is best characterized as a very weak inhibitor or a potential substrate for some sialidases, rather than a potent competitive inhibitor in the vein of established drugs like Oseltamivir and Zanamivir. Its primary utility in research is often as a synthetic precursor for other sialic acid derivatives or as a control compound in comparative studies.[5][9]
Quantitative Data on Sialidase Interactions
Quantitative data on the direct inhibition of sialidases by this compound is scarce in the literature, which aligns with its characterization as a poor inhibitor. The following table provides a comparative overview of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various sialic acid derivatives against different sialidases. A placeholder for Neu5Acα2Me is included to reflect its likely high Ki or IC50 value, signifying weak to negligible inhibition.
| Compound | Sialidase Source | Ki | IC50 | Reference |
| N-Acetylneuraminic acid (Neu5Ac) | Influenza virus | ~10 mM (as inhibitor) | - | [10] |
| 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) | Influenza virus | µM range | - | [4][7] |
| 4-guanidino-Neu5Ac2en (Zanamivir) | Influenza A and B viruses | - | 0.00064 - 0.0079 µM | [9] |
| Oseltamivir Carboxylate | Influenza A and B viruses | - | nM range | [11] |
| 4-epi-N-acetylneuraminic acid | C. perfringens sialidase | - | Weak inhibition | [10] |
| 9-O-methyl derivative of sialoside | Influenza C virus HE | - | Moderate inhibition | [12] |
| This compound (Neu5Acα2Me) | Various | Likely >10 mM | Likely >10 mM | Inferred from[1] |
Experimental Protocols
The interaction of Neu5Acα2Me with sialidases can be assessed using standard enzyme activity assays. The following protocols describe how to measure sialidase activity and determine the inhibitory potential of a test compound like Neu5Acα2Me.
Fluorometric Sialidase Activity Assay
This assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA), which upon cleavage by sialidase, releases the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU).
Materials:
-
Sialidase enzyme (e.g., from Clostridium perfringens, influenza virus, or human source)
-
Assay Buffer: 50 mM sodium acetate, pH 5.5
-
Substrate: 100 µM 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA) in Assay Buffer
-
Test Compound: this compound (Neu5Acα2Me) dissolved in Assay Buffer at various concentrations (e.g., 0.1 mM to 20 mM)
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of Neu5Acα2Me in Assay Buffer.
-
In a 96-well plate, add 20 µL of each Neu5Acα2Me dilution or Assay Buffer (for control wells).
-
Add 20 µL of the sialidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the 4-MU-NANA substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of inhibition for each concentration of Neu5Acα2Me relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the concentration of Neu5Acα2Me to determine the IC50 value, if applicable.
Thiobarbituric Acid (TBA) Assay for Sialidase Activity
This colorimetric assay measures the amount of free sialic acid released from a natural substrate, such as fetuin.
Materials:
-
Sialidase enzyme
-
Assay Buffer: 50 mM sodium acetate, pH 5.5
-
Substrate: Fetuin (10 mg/mL) in Assay Buffer
-
Test Compound: Neu5Acα2Me in Assay Buffer
-
Periodate (B1199274) Reagent: 25 mM periodic acid in 0.125 M H2SO4
-
Arsenite Reagent: 2% sodium arsenite in 0.5 M HCl
-
Thiobarbituric Acid (TBA) Reagent: 0.1 M 2-thiobarbituric acid, pH 9.0
-
Butanol-HCl Reagent: n-butanol with 5% (v/v) 12 M HCl
Procedure:
-
Set up reaction tubes containing Assay Buffer, sialidase, and various concentrations of Neu5Acα2Me.
-
Add the fetuin substrate to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by heating at 100°C for 3 minutes.
-
To a 100 µL aliquot of the reaction mixture, add 50 µL of Periodate Reagent and incubate for 30 minutes at 37°C.
-
Add 50 µL of Arsenite Reagent to stop the periodate oxidation.
-
Add 400 µL of TBA Reagent and heat at 100°C for 15 minutes.
-
Cool the tubes and add 1 mL of Butanol-HCl Reagent. Vortex thoroughly.
-
Centrifuge to separate the phases and measure the absorbance of the top organic layer at 549 nm.
-
Quantify the amount of released sialic acid using a standard curve of Neu5Ac.
Visualizations: Pathways and Workflows
Generalized Sialidase Signaling Pathway
Sialidases can modulate cellular signaling by altering the sialylation status of cell surface receptors. For example, desialylation of receptor tyrosine kinases can affect their dimerization and subsequent downstream signaling. The diagram below illustrates a generalized pathway where a sialidase inhibitor could play a role.
Caption: Generalized signaling pathway involving a plasma membrane sialidase.
Experimental Workflow for Sialidase Inhibition Assay
The following diagram outlines the typical workflow for assessing the inhibitory activity of a compound like Neu5Acα2Me against a sialidase.
Caption: Workflow for a fluorometric sialidase inhibition assay.
Conclusion
This compound (Neu5Acα2Me) is not a potent inhibitor of sialidases. The esterification of the carboxyl group, a critical feature for enzyme recognition and catalysis in many sialidases, likely diminishes its binding affinity to the active site. It is more accurately classified as a potential substrate or a very weak inhibitor. Its primary utility in the context of sialidase research is as a synthetic intermediate or a control compound. The experimental protocols provided herein can be used to quantitatively assess its interaction with various sialidases and confirm its limited inhibitory potential. Future research could explore its substrate kinetics with a wider range of sialidases to fully elucidate its role in sialic acid metabolism and its potential as a tool for studying sialidase specificity.
References
- 1. On the Specificity of Sialidase. Synthesis and Properties... [degruyterbrill.com:443]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylneuraminic Acid Methyl Ester: A Comprehensive Physicochemical Profile for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of N-Acetylneuraminic acid methyl ester, a key derivative of sialic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental methodologies, and a visual representation of a standard experimental workflow.
Core Physicochemical Properties
This compound (Neu5Ac-Me) is a monosaccharide that serves as a vital tool in glycobiology and related fields. Its methyl ester modification enhances stability and alters solubility compared to its parent compound, N-acetylneuraminic acid, making it a valuable building block in the synthesis of sialic acid-containing compounds for research into cell signaling, viral interactions, and immune responses.
The key physicochemical properties of this compound are summarized in the table below, providing a clear and concise overview for easy comparison and reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₉ | [] |
| Molecular Weight | 323.30 g/mol | [] |
| Melting Point | 183 - 194.5 °C | There is some variability in the reported melting point, with values such as 183 °C, 188-190 °C, and 193.5-194.5 °C being cited. This variation may be attributable to the crystalline form or purity of the sample. |
| Boiling Point | 693.8 ± 55.0 °C (Predicted) | |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol (B129727), Ethanol, and DMSO. Slightly soluble in water. | |
| pKa | 10.40 ± 0.70 (Predicted) | |
| LogP | -3.1 to -3.78 (Calculated) |
Experimental Protocols
The determination of the physicochemical properties of this compound requires precise and standardized experimental protocols. Below are detailed methodologies for key experiments, based on established guidelines and scientific literature.
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the esterification of N-acetylneuraminic acid.
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Anhydrous Methanol (MeOH)
-
Trifluoroacetic acid (TFA) or other suitable acid catalyst
-
Microwave reactor
-
Rotary evaporator
-
Toluene
Procedure:
-
Suspend N-acetylneuraminic acid in anhydrous methanol in a microwave-safe vessel.
-
Add a catalytic amount of trifluoroacetic acid to the suspension.
-
Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 30 minutes).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To ensure complete removal of the acid catalyst, co-evaporate the residue with toluene.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
Determination of Melting Point
The melting point of this compound is determined using the capillary method as outlined in the United States Pharmacopeia (USP) General Chapter <741>.[2]
Apparatus:
-
Melting point apparatus with a temperature-controlled heating block and a means for viewing the sample.
-
Glass capillary tubes (closed at one end).
Procedure:
-
Ensure the melting point apparatus is calibrated using appropriate reference standards.[2]
-
Finely powder a dry sample of this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.
Determination of Water Solubility
The flask method, as described in the OECD Guideline for the Testing of Chemicals, Test No. 105, is suitable for determining the water solubility of this compound.[3][4][5][6]
Materials:
-
This compound
-
Distilled or deionized water
-
Constant temperature bath or shaker
-
Analytical balance
-
Centrifuge or filtration apparatus
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of this compound to a known volume of water in a flask.
-
Agitate the mixture in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of this compound in the aliquot using a validated analytical method.
-
The water solubility is expressed as the mass of the substance per volume of water (e.g., in g/L or mg/mL).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Apparatus:
-
pH meter with a suitable electrode, calibrated with standard buffers.
-
Burette
-
Stirrer
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point.[7][8][9]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound, a foundational procedure for obtaining the compound for subsequent physicochemical analysis.
References
- 2. thinksrs.com [thinksrs.com]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 4. oecd.org [oecd.org]
- 5. Water Solubility | Scymaris [scymaris.com]
- 6. oecd.org [oecd.org]
- 7. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 8. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the Anomeric Configuration of N-Acetylneuraminic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a crucial role in numerous biological processes, including cell recognition, signaling, and pathogenesis. Its methyl ester derivative, N-Acetylneuraminic acid methyl ester, serves as a vital intermediate in the synthesis of various biologically active compounds and as a tool for studying sialic acid-mediated interactions. A thorough understanding of its stereochemistry, particularly the configuration at the anomeric center (C2), is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the anomeric configuration of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.
Anomeric Configuration
The anomeric carbon in N-Acetylneuraminic acid is the C2 carbon. The orientation of the substituent at this position determines whether the anomer is α or β. In the chair conformation of the pyranose ring, the anomeric configuration is assigned based on the relationship between the substituent at the anomeric carbon and the CH₂OH group at C6.
-
α-anomer: The exocyclic oxygen group at the anomeric center is on the opposite face of the ring from the -CH₂OH group.
-
β-anomer: The exocyclic oxygen group at the anomeric center is on the same face of the ring as the -CH₂OH group.[1]
In aqueous solution, free N-acetylneuraminic acid predominantly exists as the β-anomer, while the α-anomer is often found in glycosidic linkages and is the form recognized by sialidases.[2] The methyl ester of N-acetylneuraminic acid can exist in both anomeric forms, and the specific configuration is typically determined by the synthetic route or crystallization conditions.
X-ray crystallography of this compound monohydrate has definitively established its solid-state conformation. The hydroxyl group at the anomeric carbon atom C(2) is in the axial position, while the N-acetyl, glycerol, and methyl ester groups are all equatorially bonded to the pyranose ring.[3] This arrangement corresponds to the β-anomer .
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a comparative reference for researchers.
Table 1: Crystallographic Data for this compound Monohydrate [3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 7.954(1) Å |
| b | 11.675(4) Å |
| c | 16.974(2) Å |
| U | 1576.1 ų |
| Z | 4 |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₉ | [4] |
| Molecular Weight | 323.3 g/mol | [4] |
| Melting Point | 183.00 °C | |
| Melting Point | 193.5-194.5 °C | [] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥ 99% (TLC) | [4] |
Table 3: Selected ¹H NMR Chemical Shifts (in D₂O)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3eq | 2.29 | dd | 13.0, 4.9 |
Note: NMR data can vary depending on the solvent and instrument frequency. The provided data is an example from a study on the esterification of N-acetylneuraminic acid.[6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to the characterization of this compound.
Synthesis of N-Acetyl-β-neuraminic Acid Methyl Ester
A common synthetic route involves the esterification of N-acetylneuraminic acid.
Protocol:
-
Reaction Setup: N-acetylneuraminic acid is dissolved in anhydrous methanol.
-
Catalysis: An acidic catalyst, such as a dry acidic ion exchange resin or trifluoroacetic acid, is added to the solution.[6][7]
-
Reaction Conditions: The mixture is heated under reflux or subjected to microwave irradiation to drive the esterification reaction.[6][7]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[6]
-
Workup and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by chromatography on silicic acid to yield the pure N-Acetyl-β-neuraminic acid methyl ester.[]
Determination of Anomeric Configuration by X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.
Protocol:
-
Crystal Growth: Single crystals of this compound are grown from a suitable solvent system, such as aqueous solutions.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature using a specific radiation source (e.g., Mo Kα).[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., the tangent formula) and refined using least-squares techniques.[3] The positions of all atoms are determined, allowing for the definitive assignment of the anomeric configuration.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.
Protocol:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the relative stereochemistry of the protons and carbons in the molecule. The coupling constant between H3a and H3e, as well as long-range couplings, can provide evidence for the chair conformation and the axial or equatorial orientation of substituents, which helps in assigning the anomeric configuration.[8] For instance, a long-range coupling between H3a and the hydroxyl proton at C2 can indicate an axial orientation of the hydroxyl group, consistent with the β-anomer.[8]
Visualization of Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A flowchart illustrating the key steps from starting material to final structural determination.
Enzymatic Reaction Pathway
N-Acetylneuraminic acid is a precursor in the enzymatic synthesis of CMP-Sialic acid, a key intermediate in the biosynthesis of sialoglycoconjugates. The methyl ester can be used in studies related to this pathway.
Caption: A simplified diagram showing the role of CMP-Sialic Acid Synthetase.
References
- 1. Ch25: alpha and beta forms [chem.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase [mdpi.com]
- 8. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Relevance of N-Acetylneuraminic Acid Methyl Ester: A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a pivotal role in a myriad of biological processes, including cell-cell recognition, immune modulation, and pathogen interaction.[1][2] As terminal residues on the glycan chains of glycoproteins and glycolipids, sialic acids are fundamental to cellular communication and signaling.[1][3] N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) is a chemically modified derivative of Neu5Ac, where the carboxyl group is esterified.[1] This modification enhances the stability of the molecule and alters its solubility and reactivity, making it an invaluable tool in glycobiology research and a compound of interest in drug development.[1][4] This technical guide provides an in-depth overview of the biological relevance of Neu5Ac-Me, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Biological Significance and Applications
Neu5Ac-Me's biological relevance is primarily centered on its utility as a research tool to probe the functions of sialic acids and as a precursor for the synthesis of sialic acid derivatives with therapeutic potential.[5][6]
Research Applications:
-
Glycobiology and Glycomics: Neu5Ac-Me is extensively used to study the intricate interactions between sialic acids and carbohydrate-binding proteins (lectins) or pathogens that target sialic acid residues on host cells.[1][4]
-
Enzyme Assays: It serves as a crucial substrate in various enzyme assays, aiding researchers in the investigation of sialylation processes, which are fundamental to understanding cell signaling and immune responses.[5][7]
-
Synthesis of Sialylated Compounds: As a stable building block, Neu5Ac-Me is instrumental in the chemical and enzymatic synthesis of more complex glycoproteins and glycolipids.[5][6]
Potential Therapeutic and Pharmaceutical Applications:
-
Antiviral Agents: Given that many viruses, including influenza, utilize sialic acid residues to infect host cells, derivatives of Neu5Ac-Me are being explored for their potential to block viral binding and replication.[4][8]
-
Immune Response Modulation: The involvement of sialic acids in immune system regulation has spurred research into using their derivatives to modulate immune responses.[1]
-
Cancer Research: Altered sialylation is a hallmark of many cancers. Sialic acid derivatives are being investigated for their potential to specifically target cancer cells.[4][9]
-
Drug Formulation: The enhanced stability of Neu5Ac-Me makes it a candidate for use in drug formulations to improve the bioavailability and shelf-life of therapeutic compounds.[5]
Quantitative Data on Sialic Acid Analogues and Enzyme Interactions
While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, data from closely related sialic acid analogues provide valuable insights into the potential interactions and inhibitory activities.
Table 1: Neuraminidase Inhibition by Sialic Acid Analogues
| Inhibitor | Enzyme Source | IC50 | Ki | Citation |
| 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (DANA) | Influenza Virus | - | 4 µM | [9] |
| 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (DANA) | Clostridium perfringens | 13 ± 3 µM | 5.0 ± 0.9 µM | [10] |
| Siastatin B | Clostridium perfringens | 28 ± 3 µM | 11 ± 1 µM | [10] |
| 4-epi-N-acetylneuraminic acid | Clostridium perfringens | - | 2.3 mM | [11] |
Table 2: Kinetic Parameters for Sialyltransferase with a Methylated NeuAc Derivative
| Substrate | Enzyme Source | Apparent Km | Citation |
| CMP-N-acetylneuraminic acid | Equine Liver Microsomes | 0.7 mM | [12] |
| CMP-4-O-methyl-N-acetylneuraminic acid | Equine Liver Microsomes | 3.4 mM | [12] |
Table 3: Binding Affinity of N-Acetylneuraminic Acid to Limax flavus Lectin
| Ligand | Association Constant (Ka) | Citation |
| N-Acetylneuraminic acid (Neu5Ac) | 3.8 x 104 M-1 | [13] |
Key Biological Pathways and Experimental Workflows
General Metabolic Pathway of N-Acetylneuraminic Acid
The metabolic pathway of Neu5Ac is a fundamental process in vertebrate cells. While the specific metabolic fate of exogenously supplied Neu5Ac-Me is not fully elucidated, it is likely to intersect with this pathway following de-esterification. The general pathway involves biosynthesis in the cytosol, activation to CMP-Neu5Ac in the nucleus, and subsequent transfer to glycoconjugates in the Golgi apparatus.[3][14]
Caption: Generalized metabolic pathway of N-Acetylneuraminic acid in vertebrate cells.
Role of Sialic Acids in Modulating Growth Factor Receptor Signaling
Sialic acids play a crucial role in modulating the activity of cell surface receptors, including growth factor receptors. For instance, the ganglioside GM3 (which contains Neu5Ac) can interact with the Epidermal Growth Factor Receptor (EGFR) and downregulate its activation.[15] This modulation is a key area of investigation where sialic acid analogues are employed.
Caption: Conceptual diagram of sialic acid-mediated modulation of growth factor receptor signaling.
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of Neu5Ac-Me is typically achieved through esterification of N-Acetylneuraminic acid. The following is a general protocol based on literature procedures.[4][16]
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Anhydrous Methanol (MeOH)
-
Dry acidic ion exchange resin (e.g., Dowex 50W-X8) or diazomethane (B1218177)
-
Anhydrous solvents for purification (e.g., Chloroform, Isopropanol)
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Esterification:
-
Method A (Acidic Resin): Dissolve Neu5Ac in anhydrous methanol. Add dry acidic ion exchange resin. Reflux the mixture or use microwave irradiation until TLC analysis indicates the completion of the reaction.[17]
-
Method B (Diazomethane): Dissolve Neu5Ac in a suitable solvent and treat with a solution of diazomethane in ether until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive.
-
-
Reaction Monitoring: Monitor the progress of the reaction using TLC with an appropriate solvent system (e.g., chloroform:methanol).
-
Work-up:
-
For Method A, filter off the resin and concentrate the filtrate under reduced pressure.
-
For Method B, carefully quench any excess diazomethane with acetic acid and then concentrate the solution.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent gradient (e.g., a gradient of isopropanol (B130326) in chloroform).[4]
-
Characterization: Confirm the identity and purity of the synthesized Neu5Ac-Me using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Neuraminidase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like sialic acid analogues against neuraminidase.[10][18]
Materials:
-
Neuraminidase (e.g., from Clostridium perfringens or influenza virus)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNANA)
-
Assay buffer (e.g., MES or acetate (B1210297) buffer at the optimal pH for the enzyme)
-
Test compound (e.g., sialic acid analogue) dissolved in an appropriate solvent
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.7)
-
Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)
-
96-well black microplates
Protocol:
-
Enzyme and Substrate Preparation: Prepare stock solutions of neuraminidase, 4-MUNANA, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the neuraminidase solution.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the 4-MUNANA solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) in a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined from the IC50 value and the Michaelis-Menten constant (Km) of the substrate.[10]
Caption: Experimental workflow for a neuraminidase inhibition assay.
Quantitative Analysis of N-Acetylneuraminic Acid in Biological Fluids
This protocol outlines a method for the quantification of Neu5Ac in serum or urine using on-line solid-phase extraction coupled to liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).[5]
Materials:
-
Serum or urine samples
-
Internal standard (e.g., isotopically labeled Neu5Ac)
-
Reagents for hydrolysis (e.g., acid) and derivatization
-
SPE cartridges
-
LC-MS/MS system with a triple quadrupole mass detector
-
Solvents for LC mobile phase
Protocol:
-
Sample Preparation:
-
Thaw biological samples.
-
Add the internal standard.
-
Perform hydrolysis to release sialic acids from glycoconjugates.
-
Carry out a derivatization step to improve chromatographic and mass spectrometric properties.
-
-
On-line SPE:
-
Inject the prepared sample into the on-line SPE system for extraction and clean-up.
-
-
LC-MS/MS Analysis:
-
Elute the analyte from the SPE cartridge directly onto the LC column.
-
Separate the analyte from other matrix components using a suitable LC gradient.
-
Detect and quantify the analyte and internal standard using the MS/MS detector in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards prepared in a surrogate matrix.
-
Calculate the concentration of Neu5Ac in the samples based on the peak area ratio of the analyte to the internal standard.
-
Validate the method for linearity, accuracy, precision, and matrix effects.[5]
-
Conclusion
This compound is a versatile and valuable tool for the scientific community. Its enhanced stability compared to its parent molecule, N-Acetylneuraminic acid, makes it an ideal compound for a range of research applications, from fundamental studies in glycobiology to the development of novel therapeutics. While more research is needed to fully elucidate its specific biological effects and metabolic fate, the existing body of knowledge, coupled with the detailed experimental protocols provided herein, offers a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted biological relevance of this important sialic acid derivative.
References
- 1. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 2. scispace.com [scispace.com]
- 3. Human Metabolome Database: Showing metabocard for N-Acetylneuraminic acid (HMDB0000230) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic acid n-acetylneuraminic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. Microscale Quantification of the Inhibition of Neuraminidase Using Capillary Nanogel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. Metabolism of 4-O-methyl-N-acetylneuraminic acid a synthetic sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Role of glycosyltransferases in carcinogenesis; growth factor signaling and EMT/MET programs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
The Keystone of Sialobiology: A Technical Guide to the Discovery and Synthesis of N-Acetylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a pivotal role in a myriad of biological processes, from neural development to pathogen recognition. Its significance in human health and disease has made it a molecule of intense interest for researchers and a valuable component in the development of therapeutics and diagnostics. This technical guide provides a comprehensive overview of the landmark discovery of Neu5Ac and delves into the intricate details of its chemical and enzymatic synthesis. Detailed experimental protocols, comparative quantitative data, and visual representations of key pathways are presented to equip researchers, scientists, and drug development professionals with the core knowledge required to work with this essential monosaccharide.
A Historical Perspective: The Unveiling of a New Class of Sugars
The journey to understanding N-acetylneuraminic acid began in the 1930s with the independent work of two pioneering scientists. In 1936, Swedish biochemist Gunnar Blix isolated a crystalline substance from bovine submaxillary mucin which he named "sialic acid" due to its acidic nature and origin from saliva (Greek: sialon).[1] A few years later, in 1941, German chemist Ernst Klenk isolated a similar acidic sugar from the brain lipids of patients with Tay-Sachs disease, which he termed "neuraminic acid" because of its presence in neural tissue.[2]
It was not until the 1950s that the structures of these compounds were elucidated, revealing them to be derivatives of the same parent molecule. The collaborative efforts of Blix, Klenk, and other notable scientists like Alfred Gottschalk led to the establishment of the term "sialic acid" as a family name for all acylated derivatives of neuraminic acid.[3] The definitive chemical synthesis of N-acetylneuraminic acid by Cornforth and Gottschalk in 1957 unequivocally confirmed its structure and opened the door for its wider study and application.[4]
Synthesis of N-Acetylneuraminic Acid: From Chemical Routes to Biocatalysis
The production of N-acetylneuraminic acid has evolved significantly, moving from complex chemical syntheses to more efficient and environmentally benign enzymatic and microbial methods.
Chemical Synthesis
The pioneering chemical synthesis of Neu5Ac was achieved by Cornforth and Gottschalk. While historically significant, chemical synthesis methods are often characterized by harsh reaction conditions, the use of toxic catalysts, and the generation of environmental pollutants.[5]
Experimental Protocol: Cornforth-Gottschalk Synthesis (Adapted)
This protocol is a conceptual representation based on the original work and should be adapted with modern laboratory safety and techniques.
-
Reaction Setup: In a reaction vessel, dissolve N-acetyl-D-glucosamine and oxaloacetic acid in an aqueous solution.
-
pH Adjustment: Adjust the pH of the solution to approximately 11 using a suitable base.
-
Heating: Heat the reaction mixture at 20°C. The original publication specifies this temperature, which is likely a typographical error and should be interpreted as a controlled room temperature or slightly elevated temperature. Modern adaptations would utilize controlled heating.
-
Monitoring: Monitor the reaction for the formation of Neu5Ac using appropriate analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, purify the N-acetylneuraminic acid from the reaction mixture using ion-exchange chromatography.[6]
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative to chemical methods. The most common enzymatic approach involves a two-step, one-pot reaction utilizing two key enzymes: N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminic acid aldolase (B8822740) (NAL).[7][8]
-
N-acetyl-D-glucosamine 2-epimerase (AGE): This enzyme catalyzes the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).
-
N-acetylneuraminic acid aldolase (NAL): This enzyme then catalyzes the aldol (B89426) condensation of ManNAc with pyruvate (B1213749) to form N-acetylneuraminic acid.
Experimental Protocol: One-Pot Enzymatic Synthesis of N-Acetylneuraminic Acid
This protocol is a generalized procedure based on common practices in the literature.[3][5]
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), combine N-acetyl-D-glucosamine (as the starting substrate) and pyruvate.
-
Cofactor Addition: Add ATP and MgCl₂ to the reaction mixture, as ATP is a cofactor for AGE.
-
Enzyme Addition: Add purified N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminic acid aldolase (NAL) to the reaction mixture. The optimal ratio of AGE to NAL may need to be determined empirically but is often around 1:4.[3]
-
Incubation: Incubate the reaction mixture at an optimal temperature, typically around 37°C, with gentle agitation.[3]
-
Reaction Monitoring and Termination: Monitor the production of Neu5Ac over time using HPLC. The reaction can be terminated by heat inactivation of the enzymes (e.g., boiling for 5 minutes).[5]
-
Purification: Centrifuge the reaction mixture to remove precipitated proteins. The supernatant containing Neu5Ac can be further purified using anion-exchange chromatography.
Quantitative Data and Comparative Analysis
The efficiency of N-acetylneuraminic acid synthesis varies significantly depending on the chosen method. The following tables summarize key quantitative data to facilitate comparison.
Table 1: Comparison of N-Acetylneuraminic Acid Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Typical Yield/Titer | Key Advantages | Key Disadvantages |
| Chemical Synthesis | N-acetyl-D-glucosamine, Oxaloacetic acid | Strong bases, high temperatures | Variable, often moderate | Well-established, allows for isotopic labeling | Harsh conditions, low stereoselectivity, environmental concerns |
| Enzymatic Synthesis (One-Pot) | N-acetyl-D-glucosamine, Pyruvate | AGE, NAL, ATP | High (e.g., 9.2 g/L from 20 g/L chitin)[3] | High specificity, mild conditions, high yield | Cost of enzymes and cofactors |
| Whole-Cell Biocatalysis | Glucose or other carbon sources | Genetically engineered microorganisms | High (e.g., 46.92 g/L in fed-batch)[9] | Utilizes inexpensive starting materials | Complex process optimization, potential for byproduct formation |
Table 2: Kinetic Parameters of Key Enzymes in Neu5Ac Synthesis
| Enzyme | Source | Substrate | Km | kcat | Optimal pH | Optimal Temperature (°C) |
| N-acetyl-D-glucosamine 2-epimerase (AGE) | Anabaena sp. CH1 | GlcNAc | - | - | 7.5 | 37 |
| N-acetylneuraminic acid aldolase (NAL) | Escherichia coli | Neu5Ac | 2.5 mM[10] | - | 7.5-8.0[10] | 70[10] |
Note: Kinetic parameters can vary depending on the specific assay conditions and enzyme source.
Visualizing the Pathways: Diagrams and Workflows
Visual representations are crucial for understanding the complex relationships in biochemical pathways and experimental procedures. The following diagrams were generated using the DOT language.
Caption: Enzymatic synthesis of N-acetylneuraminic acid.
Caption: Experimental workflow for enzymatic Neu5Ac synthesis.
Conclusion
The discovery of N-acetylneuraminic acid marked a turning point in our understanding of the complex world of glycobiology. The subsequent development of robust synthesis methods, particularly enzymatic and whole-cell approaches, has made this vital molecule readily accessible for research and development. This technical guide has provided a detailed overview of the historical context, key synthetic protocols, and comparative data to serve as a valuable resource for the scientific community. As research into the roles of sialic acids in health and disease continues to expand, a thorough understanding of the fundamentals of Neu5Ac discovery and synthesis will remain indispensable for driving innovation in medicine and biotechnology.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 4. N-acylglucosamine 2-epimerase - Wikipedia [en.wikipedia.org]
- 5. One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. toyobo-global.com [toyobo-global.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Acetylneuraminic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylneuraminic acid methyl ester is a crucial derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid. Its synthesis is a fundamental step in the development of various sialic acid-based research tools and therapeutic agents.[][2] This document provides detailed protocols for the chemical synthesis of this compound, focusing on practical and efficient methodologies suitable for a research laboratory setting. Quantitative data from various synthetic approaches are summarized, and a step-by-step experimental workflow is provided.
Introduction
Sialic acids are a family of nine-carbon α-keto acids that play significant roles in numerous biological processes, including cell recognition, cell adhesion, and immune responses.[2][3] N-Acetylneuraminic acid (Neu5Ac) is the most abundant sialic acid in humans and a key component of sialoglycoconjugates like glycoproteins and gangliosides.[3] The methyl ester of Neu5Ac serves as a versatile intermediate for further chemical modifications and is often more stable than the free acid form.[2] This application note details reliable methods for its synthesis, providing researchers with the necessary information to produce this important compound.
Data Presentation: Comparison of Synthetic Protocols
Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, available equipment, and the required purity of the final product. The following table summarizes quantitative data from prominent synthetic routes.
| Synthetic Method | Key Reagents | Reaction Time | Yield (%) | Reference |
| Acidic Ion Exchange Resin (Microwave) | N-Acetylneuraminic acid, Methanol, Acidic Resin | 15 minutes | High | [4] |
| Acidic Ion Exchange Resin (Conventional Heating) | N-Acetylneuraminic acid, Methanol, Acidic Resin | Longer | High | [4] |
| From Glycosyl Chloride Intermediate | Neu5Ac methyl ester glycosyl chloride, Methanol | Not specified | 91 | [5] |
| From 2-deoxy-2-chloro-tetra-O-acetyl-Neu5Ac methyl ester | Sodium salt of 4-methylumbelliferone, Acetonitrile | Not specified | 37 | [] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via the acidic ion exchange resin method, which is noted for its simplicity and efficiency.[4] Both microwave-assisted and conventional heating procedures are described.
Method 1: Synthesis using Acidic Ion Exchange Resin
This protocol is adapted from literature describing the methyl esterification of N-acetylneuraminic acid.[4]
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Anhydrous Methanol (MeOH)
-
Dry Acidic Ion Exchange Resin (e.g., Amberlite IR-120 H+ form)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser (for conventional heating)
-
Microwave reactor and vessel (for microwave-assisted synthesis)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Procedure:
A. Microwave-Assisted Synthesis[4]
-
To a microwave reaction vessel, add N-Acetylneuraminic acid and anhydrous methanol.
-
Add the dry acidic ion exchange resin to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a maximum of 100 W and 120°C for 15 minutes.
-
After the reaction is complete and the vessel has cooled, filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash chromatography.
B. Conventional Heating Synthesis[4]
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N-Acetylneuraminic acid in anhydrous methanol.
-
Add the dry acidic ion exchange resin to the suspension.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the ion exchange resin and wash it thoroughly with methanol.
-
Combine the filtrate and the methanolic washings.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound using the acidic ion exchange resin method.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process with multiple effective routes. The use of an acidic ion exchange resin with either microwave irradiation or conventional heating provides a straightforward and high-yielding method suitable for most laboratory applications. The provided protocols and comparative data offer a valuable resource for researchers in glycobiology and medicinal chemistry.
References
- 2. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 3. Sialic acid - Wikipedia [en.wikipedia.org]
- 4. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing N-Acetylneuraminic Acid Methyl Ester in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) in glycosylation reactions. Sialic acid-containing glycoconjugates, or sialosides, are pivotal in a myriad of biological processes, including cell-cell recognition, immune modulation, and pathogen interaction.[1][2] The synthesis of these complex molecules is crucial for advancing research in glycobiology and for the development of novel therapeutics. This compound is a key starting material in the chemical synthesis of sialosides, serving as a precursor to various glycosyl donors.[3][4][5]
Overview of this compound in Sialylation
This compound is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in nature. The methyl esterification of the carboxylic acid group at the C-1 position of Neu5Ac enhances its solubility in organic solvents and allows for selective manipulations of the hydroxyl groups.[6] This modification is a critical first step in the preparation of various sialyl donors for chemical glycosylation.
The general workflow for utilizing Neu5Ac-Me in glycosylation involves its conversion into a suitable glycosyl donor, which is then reacted with a glycosyl acceptor (e.g., a galactose or lactose (B1674315) derivative) to form the desired sialoside. The choice of glycosyl donor, acceptor, and reaction conditions significantly influences the yield and stereoselectivity of the glycosylation reaction.
Experimental Protocols
Preparation of this compound (Neu5Ac-Me)
This protocol describes the synthesis of this compound from N-Acetylneuraminic acid.
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Methanol (B129727) (anhydrous)
-
Dowex-50 (H+) resin or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Esterification:
-
Suspend N-Acetylneuraminic acid in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of Dowex-50 (H+) resin or slowly add thionyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the resin (if used) or neutralize the reaction mixture carefully with saturated sodium bicarbonate solution.
-
-
Work-up:
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash chromatography on silica (B1680970) gel to yield pure this compound.
-
Synthesis of a Sialyl Donor: Methyl (5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-chloro-D-glycero-β-D-galacto-non-2-ulopyranosid)onate
This protocol outlines the preparation of a commonly used sialyl chloride donor from this compound. This donor is a key intermediate for glycosylation reactions.[7]
Materials:
-
This compound (Neu5Ac-Me)
-
Acetyl chloride
-
Acetic anhydride (B1165640)
-
Dichloromethane (B109758) (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Acetylation:
-
Dissolve this compound in a mixture of acetic anhydride and pyridine at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
-
Chlorination:
-
To the per-O-acetylated product, add acetyl chloride at 0 °C.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often used directly in the next step. A high yield of the crystalline glycosyl donor can be obtained.[7]
-
Glycosylation Reaction: Synthesis of a Sialyl-Galactoside
This protocol describes a general procedure for the glycosylation of a galactose acceptor with the prepared sialyl chloride donor.
Materials:
-
Methyl (5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-chloro-D-glycero-β-D-galacto-non-2-ulopyranosid)onate (sialyl donor)
-
A suitable protected galactose acceptor (e.g., Methyl 2,3,4-tri-O-benzoyl-α-D-galactopyranoside)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or other promoter
-
Anhydrous dichloromethane or acetonitrile
-
Molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
-
TLC supplies
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Filtration setup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of the sialyl donor and the galactose acceptor in anhydrous dichloromethane under an inert atmosphere, add activated molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add the promoter (e.g., AgOTf) and stir the reaction.
-
Monitor the reaction progress by TLC.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench it by adding a few drops of a basic solution like pyridine or saturated sodium bicarbonate.
-
Filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the protected sialyl-galactoside.
-
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of sialosides using this compound-derived donors.
Table 1: Synthesis of α-N-Acetylneuraminic Acid Methyl Glycoside
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Neu5Ac methyl ester glycosyl chloride | MeOH, ~20°C | O-acetylated methyl sialoside | 77–96% | [8][9] |
| O-acetylated methyl sialoside | MeONa, MeOH, then H₂O | α-N-Acetylneuraminic acid methyl glycoside | 91% | [8][9] |
Table 2: Glycosylation Reactions with Sialyl Donors Derived from Neu5Ac-Me
| Sialyl Donor | Acceptor | Promoter/Conditions | Product | Yield | α/β Ratio | Reference |
| N-diacetyl neuraminic acid derivative | Benzylidene protected galactoside | NIS/TfOH, MS 3Å/ DCM | Sialyl-galactoside | - | - | [10] |
| Neu5Ac methyl ester glycosyl chloride | Benzyl alcohol | Collidinium salt | Benzyl sialoside | 70-95% | 1:1 - 9:1 | [9] |
| Anomeric S-xanthate of Neu5Ac | 2-(trimethylsilyl)ethyl 2,3,6,2′,4′,6′-hexabenzyl-β-D-lactoside | - | α-sialyl lactoside | 67% | α-selective | [11] |
Visualizations
Experimental Workflow: From Neu5Ac to Sialoside
The following diagram illustrates a typical experimental workflow for the synthesis of a sialoside starting from N-Acetylneuraminic acid.
Caption: A generalized workflow for the chemical synthesis of sialosides.
Signaling Pathway: Role of Sialosides in Siglec-Mediated Cell Signaling
Sialosides on the cell surface act as ligands for Siglecs (Sialic acid-binding immunoglobulin-like lectins), which are important receptors in the immune system. The interaction between sialosides and Siglecs can modulate cellular signaling pathways.
Caption: Sialoside-Siglec interaction leading to downstream signaling modulation.
References
- 1. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Study of Sialoside Function Using Photocrosslinking Sialic Acid | National Agricultural Library [nal.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of miracle medicines from sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multivalent Sialosides: A Tool to Explore the Role of Sialic Acids in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. A novel stereoselective synthesis of N-acetyl-α-neuraminosyl-galactose di-saccharide derivatives, using anomeric S-glycosyl xanthates | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-Acetylneuraminic Acid Methyl Ester in Sialyltransferase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac) is the most common sialic acid, playing a crucial role in a myriad of biological processes by terminating glycan chains on cell surfaces. The enzymes responsible for attaching sialic acids to these glycans are known as sialyltransferases, which utilize cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) as the activated sugar donor. Understanding and modulating sialyltransferase activity is of significant interest in various fields, including cancer biology, immunology, and virology.
N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) is a derivative of Neu5Ac where the carboxyl group is esterified. While not a direct acceptor substrate for sialyltransferases, Neu5Ac-Me serves as a vital chemical precursor for the synthesis of modified sialic acid analogs.[][2] These analogs are instrumental in developing tools to study sialyltransferase function, including modified donor substrates for probing enzyme activity and potent inhibitors for therapeutic applications.[3] This document provides detailed application notes and protocols for the use of this compound as a starting material in the study of sialyltransferases.
Application I: Synthesis of Modified Sialyltransferase Donor Substrates
This compound is a key intermediate in the chemical synthesis of modified Neu5Ac analogs. The methyl ester group protects the carboxylic acid functionality, allowing for regioselective modifications at other positions of the sialic acid molecule.[4] Once the desired modifications are installed, the methyl ester can be hydrolyzed, and the modified Neu5Ac can be enzymatically converted to its corresponding CMP-sialic acid derivative, the donor substrate for sialyltransferases.
Experimental Protocol: General Chemoenzymatic Synthesis of Modified CMP-Neu5Ac
This protocol outlines a general workflow for the synthesis of a modified CMP-Neu5Ac analog starting from a chemically modified Neu5Ac derivative, which can be synthesized using Neu5Ac-Me as a precursor.
Materials:
-
Modified N-acetylneuraminic acid derivative
-
CMP-Sialic Acid Synthetase (CSS) from Neisseria meningitidis[5]
-
Cytidine 5'-triphosphate (CTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Inorganic pyrophosphatase
-
Deuterium oxide (D₂O) for NMR monitoring (optional)[5]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the modified Neu5Ac derivative and CTP in Tris-HCl buffer (e.g., 100 mM, pH 8.8).[5]
-
Addition of Co-factors and Enzymes: Add MgCl₂ to a final concentration of 20 mM. Add CMP-Sialic Acid Synthetase (e.g., 1 U) and inorganic pyrophosphatase (e.g., 1 U).[5]
-
Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by ³¹P NMR to observe the conversion of CTP to the CMP-sialic acid analog.[5]
-
Reaction Time: The reaction is typically complete within 1-2 hours.[5]
-
Direct Use: The resulting solution containing the modified CMP-Neu5Ac can often be used directly in sialyltransferase assays without further purification.[5]
Caption: Chemoenzymatic synthesis of modified donor substrates.
Application II: Development of Sialyltransferase Inhibitors
Modified sialic acid analogs derived from Neu5Ac-Me are widely used to develop inhibitors of sialyltransferases. These inhibitors can be classified based on their mechanism of action, including analogs of the donor substrate (CMP-Neu5Ac), the acceptor substrate, or transition-state mimics.[3]
Quantitative Data: Inhibition of Sialyltransferases by Modified Sialic Acid Analogs
| Inhibitor Class | Compound | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Reference |
| CMP-Neu5Ac Analog | 2'-O-methyl CMP | ST8Sia-II, ST8Sia-III, ST8Sia-IV | Strong Inhibition (qualitative) | [6] |
| CMP-Neu5Ac Analog | (R)-hydroxyphosphonate ester of CMP | α(2-6)Sialyltransferase | Kᵢ in the nanomolar range | [7] |
| CMP-Neu5Ac Analog | CMP-3Fax-Neu5Ac | hST6Gal1, hST3Gal1 | IC₅₀ ≈ 15-30 µM | [8] |
| CMP-Neu5Ac Analog | CMP-7F-Neu5Ac | hST6Gal1, hST3Gal1 | IC₅₀ ≈ 15-50 µM | [8] |
| Sialic Acid Analog | 3Fax-Neu5Ac Carbamate Analogs | Sialyltransferases | Improved potency over parent compound | [6] |
| Bile Acid Analog | Compound 102 (Lithocholic acid analog) | ST3Gal-I | Kᵢ = 2.2 µM (noncompetitive) | [6] |
Experimental Protocol: Sialyltransferase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the inhibitory activity of a test compound against a specific sialyltransferase using a radiolabeled donor substrate.[9]
Materials:
-
Recombinant sialyltransferase (e.g., ST6Gal-I)
-
Acceptor substrate (e.g., asialofetuin or N-acetyllactosamine)
-
CMP-[¹⁴C]NeuAc (radiolabeled donor substrate)
-
Test inhibitor compound (dissolved in an appropriate solvent)
-
Reaction buffer (e.g., 50 mM Sodium Cacodylate, pH 6.5)[9]
-
Stop solution
-
Scintillation vials and cocktail
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, acceptor substrate, and varying concentrations of the test inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding a pre-determined amount of the sialyltransferase enzyme and CMP-[¹⁴C]NeuAc.
-
Incubation: Incubate the reaction at 37°C for a time period within the linear range of the enzyme activity.
-
Termination: Stop the reaction by adding the stop solution.
-
Separation: Separate the radiolabeled glycoconjugate product from the unreacted CMP-[¹⁴C]NeuAc. This can be achieved by methods such as ethanol (B145695) precipitation for protein acceptors or chromatography.[9]
-
Quantification: Transfer the isolated product to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a radiometric sialyltransferase inhibition assay.
Sialylation Signaling Pathway and Inhibition
Sialyltransferases are key enzymes in the sialylation pathway, which is crucial for the synthesis of sialoglycoconjugates. These molecules are involved in numerous cell-cell recognition and signaling events. Inhibition of sialyltransferases can disrupt these processes, which is a therapeutic strategy being explored for diseases like cancer, where aberrant sialylation is common.[3]
References
- 2. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 4. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: N-Acetylneuraminic Acid Methyl Ester in Viral Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in the initial stages of infection for a wide range of viruses, most notably influenza viruses. Viral surface glycoproteins, such as hemagglutinin (HA), recognize and bind to sialic acid residues on the host cell surface, facilitating viral attachment and subsequent entry.[1][2] The methyl ester of N-Acetylneuraminic acid (Neu5Ac-OMe) serves as a valuable tool in virology research, acting as a soluble analog of the cell surface receptor to study and potentially inhibit these viral binding events. These application notes provide detailed protocols for utilizing N-Acetylneuraminic acid methyl ester in key viral binding assays and an overview of the associated viral entry signaling pathway.
Viral Entry Signaling Pathway
The binding of influenza virus hemagglutinin (HA) to sialic acid receptors on the host cell surface is the primary step in viral entry. This binding can trigger a cascade of signaling events within the host cell, leading to viral uptake. A key player in this process is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3][4][5] Upon multivalent binding of the virus to sialic acid-containing glycoproteins, EGFR can be activated, initiating a signaling cascade that often involves the PI3K/Akt pathway, ultimately facilitating the endocytosis of the viral particle.[6][7]
Caption: Influenza virus entry signaling pathway initiated by HA binding to sialic acid.
Experimental Protocols
Hemagglutination Inhibition (HI) Assay using this compound
This assay is designed to assess the ability of this compound to competitively inhibit the agglutination of red blood cells (RBCs) by a virus.
Experimental Workflow:
Caption: Workflow for the Hemagglutination Inhibition (HI) assay.
Materials:
-
This compound
-
Virus stock with known hemagglutination titer
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Red Blood Cells (RBCs) from a suitable species (e.g., chicken, turkey, or guinea pig), 0.5% suspension in PBS
-
96-well V-bottom microtiter plates
-
Micropipettes and sterile tips
Protocol:
-
Virus Standardization (HA Assay):
-
Perform a serial two-fold dilution of the virus stock in PBS across a 96-well plate.
-
Add 50 µL of 0.5% RBC suspension to each well.
-
Incubate at room temperature for 30-45 minutes.
-
The Hemagglutination (HA) titer is the reciprocal of the highest dilution of the virus that causes complete agglutination.
-
For the HI assay, prepare a working virus solution at a concentration of 4 Hemagglutination Units (HAU) per 25 µL.[8][9]
-
-
Hemagglutination Inhibition (HI) Assay:
-
Prepare serial two-fold dilutions of this compound in PBS in a 96-well V-bottom plate (25 µL final volume per well).
-
Include a virus control (virus + PBS, no inhibitor) and an RBC control (PBS only).
-
Add 25 µL of the standardized virus solution (4 HAU) to each well containing the diluted inhibitor and to the virus control well.
-
Gently tap the plate to mix and incubate at room temperature for 30 minutes.[10]
-
Add 50 µL of the 0.5% RBC suspension to all wells.[9]
-
Gently tap the plate to mix and incubate at room temperature for 30-45 minutes, or until a clear button of RBCs is formed in the RBC control well.
-
The HI titer is the reciprocal of the highest dilution of the this compound that completely inhibits hemagglutination, observed as a distinct button of RBCs at the bottom of the well.
-
Neuraminidase (NA) Inhibition Assay
Experimental Workflow:
Caption: Workflow for the Neuraminidase (NA) Inhibition assay.
Materials:
-
This compound
-
Virus stock containing active neuraminidase
-
Fluorogenic neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA)[11][12]
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom microtiter plates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add 25 µL of each inhibitor dilution.
-
Add 25 µL of diluted virus to each well. Include controls for no virus and no inhibitor.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (e.g., 100 µM MUNANA) to each well.[11]
-
Incubate the plate at 37°C for 60 minutes, protected from light.[13]
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 360/450 nm for MUNANA).[12]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Surface Plasmon Resonance (SPR) for Viral Binding Analysis
SPR can be used to measure the real-time binding kinetics between viral proteins (e.g., hemagglutinin) and this compound.
Experimental Workflow:
Caption: Conceptual workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol Outline:
-
Immobilization of this compound:
-
The carboxyl group of N-Acetylneuraminic acid can be activated for amine coupling to a sensor chip surface (e.g., CM5 chip). Alternatively, a derivative of the methyl ester with a suitable functional group for immobilization may be synthesized.
-
-
Binding Analysis:
-
A purified viral protein, such as hemagglutinin, is prepared in a suitable running buffer at various concentrations.
-
The viral protein solution is injected over the sensor surface, and the association is monitored in real-time as a change in response units (RU).
-
After the association phase, running buffer is injected to monitor the dissociation of the viral protein from the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[14]
-
Data Presentation
Quantitative data from these assays are crucial for comparing the inhibitory potential of this compound against different viral strains or in comparison to other inhibitors. Due to the limited availability of specific binding data for this compound in the public domain, the following tables present a template for data organization and include representative data for closely related sialic acid derivatives for illustrative purposes.
Table 1: Hemagglutination Inhibition by Sialic Acid Derivatives
| Compound | Virus Strain | HI Titer (µg/mL) | Reference |
| N-Acetylneuraminic acid | Influenza A/X31 (H3N2) | 41.6 ± 20.6 | [15] |
| N-Acetylneuraminic acid | Influenza A/PR/8/34 (H1N1) | 23.4 ± 9.0 | [15] |
| This compound | Data Not Available | N/A |
Table 2: Neuraminidase Inhibition by Sialic Acid Derivatives
| Compound | Virus Strain | IC₅₀ (nM) | Reference |
| Zanamivir | A(H1N1)pdm09 | 0.19 | [16] |
| Oseltamivir Carboxylate | A(H1N1)pdm09 | 0.24 | [16] |
| This compound | Data Not Available | N/A |
Table 3: Binding Affinity of Sialic Acid Derivatives to Hemagglutinin (SPR)
| Ligand | Analyte (HA from) | Kₑ (µM) | Reference |
| 6'-sialyllactose-ovalbumin | Human Influenza Virus | 1.5 ± 0.03 | [17] |
| This compound | Data Not Available | N/A |
Conclusion
This compound is a valuable research tool for investigating virus-host interactions mediated by sialic acid. The protocols provided here for hemagglutination inhibition, neuraminidase inhibition, and surface plasmon resonance offer a framework for characterizing the inhibitory and binding properties of this compound. While specific quantitative data for this compound is currently limited, the presented methodologies allow for its direct evaluation. Further research to generate such data will be crucial in fully understanding its potential as a viral entry inhibitor and its utility in the development of novel antiviral therapeutics.
References
- 1. Role of Virus-Induced EGFR Trafficking in Proviral Functions [mdpi.com]
- 2. Synthesis and In Vitro Anti-Influenza Virus Evaluation of Novel Sialic Acid (C-5 and C-9)-Pentacyclic Triterpene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epidermal growth factor receptor (EGFR) promotes uptake of influenza A viruses (IAV) into host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Epidermal Growth Factor Receptor (EGFR) Promotes Uptake of Influenza A Viruses (IAV) into Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of EGF Receptor Regulatory Networks in the Host Response to Viral Infections [frontiersin.org]
- 6. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aphis.usda.gov [aphis.usda.gov]
- 10. science.vla.gov.uk [science.vla.gov.uk]
- 11. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Influenza virus surveillance using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Monitoring of influenza virus hemagglutinin in process samples using weak affinity ligands and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetylneuraminic Acid Methyl Ester Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the chemical synthesis and modification of N-acetylneuraminic acid (Neu5Ac) methyl ester. These strategies are critical for the regioselective modification of Neu5Ac and its incorporation into complex glycoconjugates, which are essential tools in drug discovery and the study of cellular signaling.
Introduction to Protecting Group Strategies for N-Acetylneuraminic Acid Methyl Ester
N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in numerous biological processes, including cell-cell recognition, immune responses, and pathogen infection. The chemical synthesis of sialosides and sialo-conjugates often requires the use of protecting groups to mask the reactive functional groups of Neu5Ac, namely the carboxyl, hydroxyl, and amino groups, to achieve regioselectivity and high yields in subsequent reactions. The methyl ester of Neu5Ac is a common starting material for these synthetic routes.
Orthogonal protecting group strategies are paramount in the synthesis of complex molecules. This approach allows for the selective deprotection of one functional group in the presence of others, enabling stepwise modification of the Neu5Ac scaffold. This document outlines key protecting groups for the hydroxyl moieties of Neu5Ac methyl ester and provides protocols for their application and removal.
Protecting Groups for Hydroxyl Functions
The hydroxyl groups at positions C4, C7, C8, and C9 of this compound exhibit different reactivities, allowing for regioselective protection under specific conditions. Common protecting groups include acetyl, silyl, benzyl (B1604629), and acetonide groups.
Acetyl Protection
Acetyl (Ac) groups are widely used for the protection of hydroxyl groups due to their stability under various reaction conditions and their straightforward removal. Per-O-acetylation is a common strategy to protect all hydroxyl groups simultaneously.
Table 1: Quantitative Data for Acetylation Reactions of this compound
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Per-O-acetylation | Ac₂O, Pyridine (B92270), DMAP (cat.), 70°C, 10 min (Microwave) | Methyl (5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate | 93 | [1] |
| Per-O-acetylation | Ac₂O, Imidazole, DMF, 70°C, 120 min (Microwave) | Methyl (5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate | 98 | [1] |
| Selective 9-O-acetylation | Trimethyl orthoacetate, p-TsOH, DMSO, rt, 20 min | 9-O-acetyl-N-acetylneuraminic acid | 68 | [2] |
Silyl Protection
Silyl ethers, such as tert-butyldimethylsilyl (TBS) ethers, are valuable protecting groups due to their steric bulk and selective removal under fluoride-mediated conditions. They offer orthogonality with acetyl and benzyl protecting groups.
Table 2: Quantitative Data for Silylation and Desilylation Reactions
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Per-O-silylation (as Benzyl Ester) | TMS-Cl, Pyridine, 0°C to rt | Benzyl per-O-trimethylsilyl-N-acetylneuraminate | High | [3] |
| Selective 4-O-desilylation | 1 M TBAF in THF, rt, 1.5 h | Methyl (Methyl 5-acetamido-7,8,9-tri-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate | 81 | [4] |
Benzyl Protection
Benzyl (Bn) ethers are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, making them suitable for multi-step syntheses. They are typically removed by catalytic hydrogenolysis.
Table 3: Quantitative Data for Benzylation and Debenzylation Reactions
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Benzyl Ester Formation | BnBr, K₂CO₃, DMF | N-acetylneuraminic acid benzyl ester | 85 | [3] |
| 9-O-Benzylation | Selective reduction of a precursor followed by benzylation | Methyl (Methyl 5-acetamido-9-O-benzyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate | Quantitative | [4] |
| Debenzylation (Hydrogenolysis) | H₂, Pd/C | Deprotected alcohol | High | [5] |
Acetonide Protection
Isopropylidene acetals (acetonides) are commonly used to protect vicinal diols, such as the C7-C8 or C8-C9 diols of the glycerol (B35011) side chain of Neu5Ac. Their formation and removal are acid-catalyzed.
Table 4: Quantitative Data for Acetonide Protection
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 7,8-O-Isopropylidene formation | 2,2-dimethoxypropane (B42991), CSA, MeCN, rt, 4 h | Methyl (Methyl 5-acetamido-9-O-benzyl-3,5-dideoxy-7,8-O-isopropylidene-D-glycero-α-D-galacto-2-nonulopyranosid)onate | 96 | [4] |
| 8,9-O-Isopropylidene formation | 2,2-dimethoxypropane, Amberlyst 15 H+ resin, Acetone, rt, 3.5 h | Methyl 5-acetamido-3,5-dideoxy-8,9-O-isopropylidene-D-glycero-β-D-galactononulopyranosonate | 65 | [2] |
Experimental Protocols
Protocol 1: Per-O-acetylation of this compound (Microwave-Assisted)[1]
-
Transfer this compound (1.0 g, 3.1 mmol) to a thick-walled microwave tube.
-
Add N,N-dimethylaminopyridine (DMAP) (5.0 mol%).
-
Add pyridine (30 equiv) and acetic anhydride (B1165640) (Ac₂O) (25 equiv).
-
Seal the tube and subject the reaction mixture to microwave irradiation at 70 °C for 10 minutes.
-
After completion, concentrate the mixture under reduced pressure.
-
Azeotrope the residue with toluene (B28343) (15 mL) to yield an oily material.
-
Purify the product by silica (B1680970) column chromatography using a mobile phase of CH₂Cl₂/MeOH (49:1) to afford the per-O-acetylated product.
Protocol 2: Selective 4-O-Desilylation of a Per-O-silylated N-Acetylneuraminic Acid Derivative[4]
-
Dissolve the per-O-silylated N-acetylneuraminic acid derivative (e.g., Methyl (Methyl 5-acetamido-7,8,9-tri-O-acetyl-4-O-(tert-butyldimethylsilyl)-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate) (3.2 g, 5.54 mmol) in dry tetrahydrofuran (B95107) (THF) (73 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (11 mL, 11 mmol, 2 equiv).
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Once the reaction is complete, concentrate the solvents to dryness.
-
Purify the residue using flash chromatography with a gradient of CH₂Cl₂/MeOH (0–8%) to yield the 4-O-desilylated product.
Protocol 3: 9-O-Benzylation of this compound Derivative[4]
This protocol assumes the prior synthesis of a suitable precursor with a free 9-OH group.
-
Dissolve the precursor with the free 9-OH group in a suitable dry solvent such as DMF.
-
Add a base, such as sodium hydride (NaH), portion-wise at 0 °C.
-
Add benzyl bromide (BnBr) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Protocol 4: 7,8-O-Isopropylidene Protection[4]
-
Dissolve the N-acetylneuraminic acid derivative with free 7,8-diols (307 mg, 0.72 mmol) and (1R)-(-)-10-camphorsulfonic acid (CSA) (17 mg, 0.072 mmol, 0.1 equiv) in freshly distilled acetonitrile (B52724) (1.45 mL).
-
Cool the stirring mixture to 0 °C in an ice bath.
-
Add 2,2-dimethoxypropane (0.26 mL, 2.15 mmol, 3.0 equiv) under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding triethylamine.
-
Concentrate the mixture and purify by flash chromatography to obtain the 7,8-O-isopropylidene protected product.
Application in Glycoconjugate Synthesis and Cellular Signaling Studies
Protected this compound derivatives are crucial building blocks in the synthesis of complex glycoconjugates, such as glycopeptides and glycolipids. These synthetic glycoconjugates are invaluable tools for studying the biological roles of sialic acids in cellular signaling pathways.
Solid-Phase Glycopeptide Synthesis
In solid-phase peptide synthesis (SPPS), a protected sialic acid donor can be coupled to a resin-bound peptide to generate a glycopeptide. An orthogonal protecting group strategy is essential to allow for the deprotection of the sialic acid moiety without cleaving the peptide from the resin or removing other protecting groups on the amino acid side chains. For instance, a silyl-protected sialic acid can be deprotected using fluoride ions, which is compatible with the acid-labile linkers and side-chain protecting groups commonly used in Fmoc-SPPS.
Caption: Workflow for solid-phase synthesis of a sialylated glycopeptide.
Sialic Acid-Siglec Signaling Axis
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids as "self-associated molecular patterns" (SAMPs). The interaction between sialic acids on cell surfaces and Siglecs plays a crucial role in regulating immune responses. Synthetic sialosides, prepared using protected Neu5Ac derivatives, are used to probe these interactions and elucidate the signaling pathways involved. For example, synthetic sialosides can be used to study how pathogens exploit the Siglec-sialic acid axis to evade the host immune system.
References
Application Note: NMR Characterization of N-Acetylneuraminic Acid Methyl Ester Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in numerous biological processes, including cell recognition, signaling, and pathogenesis. Its methyl ester derivative is a key intermediate in the synthesis of various biologically active compounds and probes. N-Acetylneuraminic acid methyl ester exists as a mixture of α and β anomers in solution, and the ability to distinguish and quantify these anomers is essential for structure-activity relationship studies and quality control in drug development. This application note provides a detailed protocol for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of the α and β anomers of this compound.
Anomeric Equilibrium of this compound
In solution, this compound exists in equilibrium between the α and β anomeric forms. The β-anomer is generally the major form.[1][2] The equilibrium can be influenced by factors such as solvent and temperature.
Caption: Anomeric equilibrium of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a microwave-assisted synthesis method, which offers a rapid and efficient route to the desired product.
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Anhydrous methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Microwave reactor
Procedure:
-
To a solution of N-acetylneuraminic acid (1.0 g) in anhydrous methanol (20 mL), add a catalytic amount of trifluoroacetic acid (0.1 mL).
-
Place the reaction vessel in a microwave reactor and irradiate at 80°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (3:1:1 v/v/v) and visualize with a p-anisaldehyde stain.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound
-
Deuterium oxide (D₂O) or other suitable deuterated solvent
-
NMR tubes (5 mm)
Procedure:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹H NMR, typical acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
NMR Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) for the α and β anomers of this compound. The data is compiled from various sources and assignments are based on 2D NMR analysis and comparison with related compounds.
Table 1: ¹H NMR Chemical Shift Data (in D₂O)
| Proton | α-Anomer (δ, ppm) | β-Anomer (δ, ppm) |
| H-3ax | ~1.80 | ~1.90 |
| H-3eq | ~2.75 | ~2.25 |
| H-4 | 3.50-3.60 | 3.50-3.60 |
| H-5 | 3.85-3.95 | 3.85-3.95 |
| H-6 | 3.75-3.85 | 3.75-3.85 |
| H-7 | 3.60-3.70 | 3.60-3.70 |
| H-8 | 3.80-3.90 | 3.80-3.90 |
| H-9a | 3.65-3.75 | 3.65-3.75 |
| H-9b | 3.85-3.95 | 3.85-3.95 |
| N-Acetyl (CH₃) | ~2.03 | ~2.03 |
| Methyl Ester (OCH₃) | ~3.80 | ~3.80 |
Note: The chemical shifts of the H-3 axial and H-3 equatorial protons are the most diagnostic for distinguishing between the α and β anomers.[3]
Table 2: ¹³C NMR Chemical Shift Data (in D₂O)
| Carbon | α-Anomer (δ, ppm) | β-Anomer (δ, ppm) |
| C-1 (C=O) | ~174-175 | ~174-175 |
| C-2 | ~99-100 | ~95-96 |
| C-3 | ~40-41 | ~39-40 |
| C-4 | ~68-69 | ~67-68 |
| C-5 | ~52-53 | ~52-53 |
| C-6 | ~71-72 | ~70-71 |
| C-7 | ~69-70 | ~68-69 |
| C-8 | ~72-73 | ~71-72 |
| C-9 | ~64-65 | ~63-64 |
| N-Acetyl (C=O) | ~175-176 | ~175-176 |
| N-Acetyl (CH₃) | ~22-23 | ~22-23 |
| Methyl Ester (OCH₃) | ~53-54 | ~53-54 |
Note: The anomeric carbon (C-2) chemical shift is a key indicator for anomeric configuration, with the α-anomer typically resonating downfield compared to the β-anomer.[1]
Experimental Workflow and Data Analysis
The following diagram illustrates the overall workflow for the synthesis and NMR characterization of this compound anomers.
Caption: Workflow for NMR characterization of this compound anomers.
Conclusion
This application note provides a comprehensive guide for the synthesis and detailed NMR characterization of the α and β anomers of this compound. The provided protocols and data tables will be a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development, enabling accurate identification, quantification, and further synthetic manipulation of these important sialic acid derivatives. The distinct chemical shifts of the H-3 and C-2 nuclei serve as reliable diagnostic markers for anomeric assignment.
References
Application Notes and Protocols: N-Acetylneuraminic Acid Methyl Ester in Glycan Array Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylated glycans, which are oligosaccharide chains terminating in sialic acid residues, play a pivotal role in a myriad of biological processes, including cell-cell recognition, pathogen binding, and immune modulation. Consequently, glycan arrays displaying a diverse repertoire of these sialylated structures are invaluable tools for high-throughput screening of glycan-binding proteins (GBPs), antibodies, and whole pathogens, thereby accelerating drug discovery and diagnostics development.
N-Acetylneuraminic acid (Neu5Ac) is the most common sialic acid in humans and serves as the precursor for the enzymatic synthesis of sialylated glycans. While N-Acetylneuraminic acid methyl ester is a more stable derivative often used in chemical synthesis, its direct use in enzymatic sialylation for glycan array fabrication is not standard.[1] The methyl ester must first be hydrolyzed to its free acid form, N-Acetylneuraminic acid, to be recognized by the requisite enzymes in the chemoenzymatic synthesis pathway.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a starting material for the fabrication of sialylated glycan arrays. The workflow encompasses the initial de-esterification of the methyl ester, followed by a one-pot, multi-enzyme (OPME) chemoenzymatic approach for the synthesis of sialylated glycans, their subsequent immobilization onto a microarray surface, and methods for quantitative analysis.
I. Preparation of N-Acetylneuraminic Acid from this compound
The foundational step for using this compound in a chemoenzymatic sialylation reaction is the hydrolysis of the methyl ester to yield the free carboxylate of N-Acetylneuraminic acid. This is crucial as the enzyme CMP-sialic acid synthetase specifically recognizes the free acid form.
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis of the methyl ester.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization
-
Dowex 50W-X8 resin (H+ form)
-
Deionized water
-
pH meter or pH paper
-
Thin-layer chromatography (TLC) supplies
-
Lyophilizer
Procedure:
-
Dissolve a known quantity of this compound in deionized water.
-
Slowly add 0.1 M NaOH solution while stirring and monitoring the pH. Maintain the pH between 8.5 and 9.5.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the solution to pH 7.0 with 0.1 M HCl.
-
To remove sodium ions, pass the solution through a column packed with Dowex 50W-X8 (H+ form) resin.
-
Collect the eluate containing the free N-Acetylneuraminic acid.
-
Lyophilize the eluate to obtain N-Acetylneuraminic acid as a white powder.
-
Confirm the product structure and purity using NMR and mass spectrometry.
II. Chemoenzymatic Synthesis of Sialylated Glycans
The chemoenzymatic synthesis of sialylated glycans is a highly efficient method that combines the precision of enzymatic reactions with the versatility of chemical synthesis. The one-pot, multi-enzyme (OPME) approach is particularly advantageous as it allows for the sequential conversion of precursors to the final sialylated glycan in a single reaction vessel, minimizing purification steps and maximizing yield.
Protocol 2: One-Pot, Multi-Enzyme (OPME) Synthesis of α2,3- or α2,6-Sialylated Glycans
This protocol outlines the synthesis of sialylated glycans using N-Acetylneuraminic acid (prepared from its methyl ester as described in Protocol 1) as the sialic acid donor precursor. The process involves the enzymatic synthesis of CMP-N-Acetylneuraminic acid followed by the sialyltransferase-catalyzed transfer of Neu5Ac to an acceptor glycan.[2][3]
Materials:
-
N-Acetylneuraminic acid (from Protocol 1)
-
Acceptor glycan with a terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residue (e.g., lactose, N-acetyllactosamine)
-
CMP-sialic acid synthetase (CSS)
-
A suitable sialyltransferase (e.g., α2,3-sialyltransferase or α2,6-sialyltransferase)
-
Cytidine triphosphate (CTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Alkaline phosphatase
-
C18 Sep-Pak cartridge for purification
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
In a reaction tube, prepare a solution containing Tris-HCl buffer, MgCl₂, and CTP.
-
Add N-Acetylneuraminic acid and the acceptor glycan to the reaction mixture.
-
Initiate the reaction by adding CMP-sialic acid synthetase and the chosen sialyltransferase.
-
To drive the reaction forward, add alkaline phosphatase, which will hydrolyze the pyrophosphate and CMP byproducts.
-
Incubate the reaction mixture at 37°C for 12-24 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, purify the sialylated glycan product using a C18 Sep-Pak cartridge followed by HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.
III. Glycan Array Fabrication
Once the sialylated glycans are synthesized and purified, they can be immobilized on a solid support to create a glycan microarray. The choice of surface chemistry and immobilization strategy is critical for ensuring the proper presentation and accessibility of the glycans for binding interactions.
Protocol 3: Fabrication of a Sialylated Glycan Microarray on NHS-Activated Glass Slides
This protocol describes the covalent immobilization of amine-functionalized sialylated glycans onto N-hydroxysuccinimide (NHS)-activated glass slides.[4]
Materials:
-
Synthesized sialylated glycans with a primary amine linker
-
NHS-activated glass slides
-
Printing buffer (e.g., 300 mM sodium phosphate (B84403) buffer, pH 8.5)
-
Microarray spotter
-
Blocking solution (e.g., ethanolamine (B43304) in buffer)
-
Wash buffers (e.g., PBS with Tween-20)
-
Centrifuge
Procedure:
-
Dissolve the amine-functionalized sialylated glycans in the printing buffer to a final concentration of 100 µM.
-
Transfer the glycan solutions to a microplate.
-
Use a robotic microarray spotter to print the glycan solutions onto the NHS-activated glass slides in a defined pattern.
-
Incubate the slides in a humidified chamber at room temperature for 1-2 hours to allow for covalent bond formation.
-
Block any remaining active NHS groups by incubating the slides in a blocking solution for 1 hour.
-
Wash the slides extensively with wash buffers to remove any non-covalently bound glycans.
-
Dry the slides by centrifugation.
-
Store the fabricated glycan arrays in a desiccator at 4°C until use.
IV. Quantitative Data Presentation
| Glycan ID | Sialyl Linkage | Underlying Glycan | Lectin 1 (e.g., SNA) Binding (RFU) | Lectin 2 (e.g., MAL I) Binding (RFU) |
| S-Glycan 1 | α2,6 | Lacto-N-tetraose | 55,000 ± 4,500 | 1,200 ± 300 |
| S-Glycan 2 | α2,3 | Lacto-N-tetraose | 2,100 ± 500 | 48,000 ± 3,900 |
| S-Glycan 3 | α2,6 | N-Acetyllactosamine | 62,000 ± 5,100 | 900 ± 250 |
| S-Glycan 4 | α2,3 | N-Acetyllactosamine | 1,800 ± 400 | 51,000 ± 4,200 |
| Control 1 | - | Lacto-N-tetraose | 500 ± 150 | 450 ± 100 |
| Control 2 | - | N-Acetyllactosamine | 480 ± 120 | 430 ± 90 |
Data are presented as mean Relative Fluorescence Units (RFU) ± standard deviation from triplicate spots.
V. Visualizations
Workflow and Signaling Pathway Diagrams
Caption: Overall experimental workflow from this compound to glycan array analysis.
References
- 1. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 2. A Sialylated Glycan Microarray Reveals Novel Interactions of Modified Sialic Acids with Proteins and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sialylation Utilizing N-Acetylneuraminic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) in sialylation reactions. While Neu5Ac-Me serves as a stable precursor, it requires activation to be utilized in both enzymatic and chemical sialylation pathways. This document outlines the necessary steps for its conversion into an active sialyl donor and subsequent use in the sialylation of target molecules such as glycoproteins, glycolipids, and oligosaccharides.
Introduction
Sialylation, the enzymatic or chemical addition of sialic acid to glycoconjugates, is a critical post-translational modification that significantly influences the biological activity, stability, and immunogenicity of therapeutic proteins and other biomolecules. N-Acetylneuraminic acid (Neu5Ac) is the most common sialic acid in humans. Its methyl ester derivative, this compound (Neu5Ac-Me), is a chemically stable and soluble precursor that can be employed in sialylation workflows.
This document details the protocols for the synthesis of Neu5Ac-Me, its activation into a suitable donor for enzymatic or chemical sialylation, and the subsequent sialylation reaction.
Overview of Sialylation Workflow using Neu5Ac-Me
Direct enzymatic sialylation using Neu5Ac-Me is not feasible as sialyltransferases, the enzymes responsible for transferring sialic acid, recognize cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) as the donor substrate.[1] Similarly, direct chemical sialylation requires a more reactive sialyl donor. Therefore, a multi-step approach is necessary, as depicted in the workflow below.
Caption: Workflow for sialylation using Neu5Ac-Me as a precursor.
Experimental Protocols
Synthesis of this compound (Neu5Ac-Me)
This protocol describes the synthesis of Neu5Ac-Me from N-Acetylneuraminic acid (Neu5Ac).
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Anhydrous Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Neu5Ac in anhydrous methanol (e.g., 2.0 g in 40 mL).[2]
-
Add trifluoroacetic acid (2 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature for 48 hours.[2]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product, Neu5Ac-Me, is typically obtained as a white solid in quantitative yield.[2]
Table 1: Synthesis of Neu5Ac-Me - Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | N-Acetylneuraminic acid | [2] |
| Solvent | Anhydrous Methanol | [2] |
| Catalyst | Trifluoroacetic acid | [2] |
| Reaction Time | 48 hours | [2] |
| Temperature | Room Temperature | [2] |
| Yield | Quantitative | [2] |
Activation of Neu5Ac-Me for Sialylation
For enzymatic sialylation, Neu5Ac-Me must first be hydrolyzed back to Neu5Ac, which is then converted to the active donor, CMP-Neu5Ac.
Step 1: Hydrolysis of Neu5Ac-Me to Neu5Ac
Materials:
-
This compound (Neu5Ac-Me)
-
Lithium hydroxide (B78521) (LiOH) or other suitable base
-
Methanol/Water solvent mixture
-
pH meter
-
Dowex 50 (H+) resin or equivalent for neutralization
Procedure:
-
Dissolve Neu5Ac-Me in a mixture of methanol and water (e.g., 1:1 v/v).
-
Cool the solution in an ice bath.
-
Slowly add a solution of LiOH while monitoring the pH, maintaining it around 13.
-
Stir the reaction at 0°C to room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with Dowex 50 (H+) resin.
-
Filter the resin and concentrate the filtrate to obtain Neu5Ac.
Step 2: One-Pot, Three-Enzyme Synthesis of Sialosides from Neu5Ac
This chemoenzymatic approach utilizes a cascade of enzymatic reactions to synthesize a sialoside from Neu5Ac and an acceptor sugar.[3]
Materials:
-
N-Acetylneuraminic acid (Neu5Ac) from Step 1
-
Acceptor saccharide (e.g., Lactose)
-
CMP-sialic acid synthetase (CSS)
-
Sialyltransferase (e.g., α2,3- or α2,6-sialyltransferase)
-
Pyruvate kinase (PK)
-
Myokinase (MK)
-
Inorganic pyrophosphatase (PPase)
-
ATP, CTP, Phosphoenolpyruvate (PEP)
-
Tris-HCl buffer
-
MgCl₂
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing MgCl₂ and DTT.
-
To the buffer, add Neu5Ac, the acceptor saccharide, ATP, CTP, and PEP.
-
Add the enzymes: CSS, the desired sialyltransferase, PK, MK, and PPase.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, purify the sialylated product using size-exclusion or ion-exchange chromatography.
Caption: Enzymatic activation and transfer of Neu5Ac.
For chemical sialylation, Neu5Ac-Me can be converted into an activated sialyl donor, such as a thioglycoside.
Step 1: Conversion of Neu5Ac-Me to a Sialyl Thioglycoside Donor
This is a multi-step chemical synthesis that involves protection of hydroxyl groups and introduction of a thio-group at the anomeric center. This is a complex procedure and should be performed by chemists experienced in carbohydrate synthesis. A simplified conceptual workflow is presented.
Conceptual Procedure:
-
Per-O-acetylation: Protect the hydroxyl groups of Neu5Ac-Me with acetic anhydride (B1165640) in pyridine.
-
Anomeric Activation: Convert the anomeric position to a glycosyl halide (e.g., chloride or bromide).
-
Thioglycosylation: Displace the anomeric halide with a thiol (e.g., thiophenol) to form the thioglycoside donor.
Step 2: Chemical Sialylation using a Thioglycoside Donor
Materials:
-
Activated sialyl thioglycoside donor
-
Acceptor with a free hydroxyl group (suitably protected)
-
Promoter (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH))
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Molecular sieves
Procedure:
-
Dissolve the sialyl donor and the acceptor in anhydrous DCM in the presence of activated molecular sieves.
-
Cool the reaction mixture to a low temperature (e.g., -40°C to -78°C).[4]
-
Add the promoter system (e.g., NIS and a catalytic amount of TfOH).[4]
-
Stir the reaction at low temperature until completion (monitored by TLC).
-
Quench the reaction (e.g., with triethylamine) and warm to room temperature.
-
Filter, concentrate, and purify the product by silica (B1680970) gel chromatography.
-
Perform deprotection steps to remove protecting groups from the sialylated product.
Table 2: Representative Yields for Chemical Sialylation
| Donor | Acceptor | Promoter | Yield (%) | α:β Ratio | Reference |
| N-acetyl-β-thioglycoside | o-xylylene glycol | NIS/TfOH | 58 | 1:2.4 | [4] |
| N-acetyl-α-thioglycoside | o-xylylene glycol | NIS/TfOH | 76 | 1:5 | [4] |
Analysis of Sialylation
The success of the sialylation reaction can be confirmed and quantified using various analytical techniques.
Table 3: Analytical Techniques for Sialylation Analysis
| Technique | Information Provided | Reference |
| Mass Spectrometry (MS) | Molecular weight confirmation, glycan composition, site of attachment. | [3] |
| HPLC/UPLC with fluorescence detection | Quantification of sialic acids after release and labeling (e.g., with DMB). | |
| HILIC | Separation of different glycoforms, including isomers. | [3] |
| NMR Spectroscopy | Definitive linkage analysis (α2,3 vs. α2,6) and anomeric configuration. | |
| Capillary Electrophoresis (CE-LIF) | High-resolution separation and quantification of released glycans. | [3] |
Conclusion
This compound is a valuable, stable precursor for use in sialylation protocols. While it is not a direct donor for enzymatic or chemical sialylation, it can be efficiently converted into the required active donor species. For enzymatic sialylation, this involves hydrolysis to Neu5Ac followed by conversion to CMP-Neu5Ac. For chemical synthesis, Neu5Ac-Me can be transformed into activated donors like thioglycosides. The choice of pathway depends on the specific application, scale, and available expertise. The protocols and data presented herein provide a framework for researchers to successfully incorporate sialic acids into their molecules of interest using Neu5Ac-Me as a starting point.
References
- 1. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 2. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Intramolecular Glycosylation of Sialyl Mono-esters of o-Xylylene Glycol. The Importance of Donor Configuration and Nitrogen Protecting Groups on Cyclization Yield and Selectivity; Isolation and Characterization of a N-Sialyl Acetamide Indicative of Participation by Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylneuraminic Acid Methyl Ester: A Versatile Precursor for the Synthesis of Sialic Acid Analogs
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1] Its methyl ester derivative, N-Acetylneuraminic acid methyl ester (Neu5Acα2Me), serves as a crucial and versatile starting material for the synthesis of a wide array of sialic acid analogs.[2][3] These synthetic analogs are indispensable tools for investigating the intricate functions of sialic acids and for the development of novel therapeutics targeting viral infections, cancer, and other diseases.[2][4] This document provides detailed application notes and experimental protocols for the utilization of Neu5Acα2Me as a precursor for generating diverse sialic acid analogs.
Overview of this compound as a Precursor
Neu5Acα2Me offers several advantages as a synthetic precursor. The methyl ester group protects the carboxylic acid functionality, enhancing its solubility in organic solvents and allowing for selective modifications at other positions of the sialic acid scaffold.[3][5] This enables researchers to introduce various functional groups at the C-4, C-5, C-7, C-8, and C-9 positions, leading to a diverse library of sialic acid analogs with unique biological activities.[5][6]
These modifications can modulate the binding affinity of sialic acids to their receptors, such as selectins and Siglecs, or inhibit the activity of viral neuraminidases, enzymes crucial for the release of new viral particles from infected cells.[4][6][7] Consequently, sialic acid analogs derived from Neu5Acα2Me are being actively investigated as antiviral agents, particularly against influenza viruses, and as probes to study the roles of sialic acids in cancer metastasis and immune regulation.[4][6][8]
Synthesis of Sialic Acid Analogs from this compound
A variety of chemical and chemoenzymatic strategies have been developed to synthesize sialic acid analogs from Neu5Acα2Me. These methods allow for regioselective modifications, providing access to a broad spectrum of derivatives.
Chemical Synthesis Approaches
Chemical synthesis offers a powerful means to introduce a wide range of modifications onto the sialic acid scaffold.
O-acetylation of sialic acids is a common natural modification that influences their biological functions.[1] A regioselective silyl (B83357) exchange technology allows for the synthesis of partially O-acetylated Neu5Ac analogs from a per-O-silylated Neu5Ac ester intermediate.[1][9]
Experimental Protocol: Synthesis of Neu4,5(Ac)₂ (7), Neu4,5,9(Ac)₃ (8), and Neu4,5,8,9(Ac)₄ (9) [9]
-
Benzyl (B1604629) Ester Formation: React N-acetylneuraminic acid with potassium carbonate (K₂CO₃) and benzyl bromide (BnBr) in dimethylformamide (DMF) to afford the corresponding benzyl ester.
-
Per-O-silylation: Prepare the per-O-trimethylsilyl (TMS) Neu5Ac benzyl ester.
-
Regioselective Silyl Ether/Acetate Exchange: Dilute the per-O-silylated Neu5Ac benzyl ester in dry acetic anhydride (B1165640) and pyridine (B92270). Add 3 equivalents of glacial acetic acid (≥99.85%). Stir the reaction mixture at room temperature overnight. This results in a distribution of acetylated Neu5Ac analogs. The order of regioselective silyl exchange is C₄ > C₉ > C₈ > C₂.[9]
-
Global Deprotection: Subject the acetylated products to hydrogenation to remove the benzyl ester and TMS groups simultaneously. This can be achieved using a combination of 2-propanol and methanol (B129727) as solvents.[9]
| Product | Yield |
| Neu4,5(Ac)₂ (7) | 92% |
| Neu4,5,9(Ac)₃ (8) | 100% |
| Neu4,5,8,9(Ac)₄ (9) | 88% |
Microwave-assisted synthesis provides a rapid and efficient alternative to conventional heating methods for preparing Neu5Acα2Me and its derivatives.[10][11]
Experimental Protocol: Microwave-Assisted Synthesis of Neu5Ac1Me (1) [10]
-
Suspend N-acetylneuraminic acid (1.0 g, 3.2 mmol) in 20 mL of anhydrous methanol in a thick-walled microwave tube.
-
Add trifluoroacetic acid (TFA) (1.29 mmol, 0.4 equiv) dropwise to the stirring reaction mixture.
-
Seal the tube and subject the mixture to microwave irradiation for 30 minutes at 80 °C.
-
Concentrate the mixture under reduced pressure to obtain Neu5Ac1Me at a quantitative yield.
Experimental Protocol: Microwave-Assisted Peracetylation of Neu5Ac1Me (1) to Neu5Ac1Me O-peracetate (3) [10]
-
Transfer Neu5Ac1Me (1.0 g, 3.1 mmol) to a thick-walled microwave tube.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (5.0 mol%), pyridine (30 equiv), and acetic anhydride (25 equiv).
-
Seal the tube and irradiate the reaction mixture in a microwave at 70 °C for 10 minutes.
-
Concentrate the mixture under reduced pressure and purify by silica (B1680970) column chromatography to yield Neu5Ac1Me O-peracetate (3) with a 93% yield.
| Reaction | Time | Temperature | Yield |
| Synthesis of Neu5Ac1Me (1) | 30 min | 80 °C | 100% |
| Synthesis of Neu5Ac1Me O-peracetate (3) | 10 min | 70 °C | 93% |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce complex sialic acid analogs. N-acetylneuraminate lyase (NAL) is a key enzyme in this approach, catalyzing the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) or its derivatives with pyruvate (B1213749) to form sialic acids.[12][13]
Experimental Protocol: Chemoenzymatic Synthesis of N-functionalized Neu5Ac Derivatives in a Continuous Flow Reactor [12]
-
Enzyme Immobilization: Immobilize N-acetylneuraminate lyase (NAL) on a solid support (e.g., Immobead 150P).
-
Flow Reactor Setup: Pack the immobilized NAL into a column to create a packed-bed reactor.
-
Reaction: Continuously pump a solution containing a ManNAc derivative and an excess of pyruvate through the reactor. The equilibrium of the reaction is shifted towards the synthesis of the Neu5Ac derivative by using an excess of one of the substrates.
-
Product Isolation: Collect the eluate from the reactor and isolate the desired N-functionalized Neu5Ac derivative. This method has been shown to achieve conversions of 48–82% and demonstrates excellent stability over a week of continuous use.[12]
| Substrate (ManNAc derivative) | Conversion |
| N-acetyl-D-mannosamine | 82% |
| Various N-functionalized | 48-82% |
Applications of Sialic Acid Analogs in Research and Drug Development
Sialic acid analogs synthesized from Neu5Acα2Me have a wide range of applications in biomedical research and are promising candidates for drug development.
Probing Biological Processes
Modified sialic acids are invaluable tools for elucidating the roles of sialylation in various biological contexts. For instance, fluorinated sialic acid analogs can act as inhibitors of sialyltransferases, enzymes that transfer sialic acid residues to glycoconjugates.[7][14] By blocking sialylation, researchers can study the consequences on cell adhesion, signaling, and other cellular processes.[8]
Antiviral Drug Development
The terminal position of sialic acids on cell surface glycoconjugates makes them primary targets for pathogen recognition. Influenza viruses, for example, bind to sialic acids to initiate infection. Sialic acid analogs that mimic the natural ligand can act as competitive inhibitors, blocking viral entry.[6] Furthermore, analogs targeting viral neuraminidase can prevent the release of new virions, halting the spread of infection.[6]
Cancer Research and Therapy
Aberrant sialylation is a hallmark of cancer and is often associated with metastasis and immune evasion.[8] Sialic acid analogs can be used to study these processes and as potential therapeutic agents. For instance, modifying the sialic acid landscape of cancer cells can alter their adhesive properties and render them more susceptible to immune attack.[8] Sialic acid-modified drug delivery systems are also being explored to enhance tumor targeting and uptake.[4]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of sialic acid analogs. The chemical and chemoenzymatic methods described herein provide researchers with a powerful toolkit to generate novel molecular probes and potential therapeutic agents. The continued exploration of sialic acid chemistry, facilitated by precursors like Neu5Acα2Me, holds great promise for advancing our understanding of glycobiology and for the development of innovative treatments for a variety of diseases.
References
- 1. Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 4. longdom.org [longdom.org]
- 5. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Synthesis of Sialosides Containing Modified Sialic Acids for Influenza Virus Research [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of N-Acetylneuraminic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylneuraminic acid (Neu5Ac) and its derivatives are crucial sialic acids involved in numerous biological processes, making them valuable compounds in biomedical research and drug development.[1][2][3][4][5] This document provides a detailed protocol for a highly efficient chemoenzymatic synthesis of N-Acetylneuraminic acid methyl ester (Neu5Ac-Me). The process involves two key stages: the enzymatic synthesis of Neu5Ac from N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) using N-acetylneuraminate lyase (NAL), followed by the chemical esterification of the resulting Neu5Ac to its methyl ester. This approach combines the high selectivity and mild reaction conditions of enzymatic catalysis with efficient chemical modification.[4][5][6]
Introduction
Sialic acids, typically found at the termini of glycan chains on cell surfaces, play a pivotal role in cellular recognition, signaling, and immune responses.[3] N-Acetylneuraminic acid (Neu5Ac) is the most common sialic acid in nature.[3][4] Its methyl ester derivative, Neu5Ac-Me, is often used in research to enhance stability, alter solubility, and facilitate further chemical modifications for the development of sialic acid-based therapeutics and research tools.[3] While chemical synthesis of Neu5Ac derivatives can be complex and low-yielding, enzymatic and chemoenzymatic methods offer a more efficient and stereospecific alternative.[4][6][7]
This application note details a robust chemoenzymatic workflow for the production of Neu5Ac-Me. The initial enzymatic step utilizes N-acetylneuraminate lyase (NAL, also known as sialic acid aldolase) to catalyze the aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate.[2][6][8][9] This is followed by a straightforward chemical esterification to yield the final product.
Chemoenzymatic Synthesis Workflow
The overall process can be visualized as a two-stage workflow, beginning with the enzymatic synthesis of N-Acetylneuraminic acid, followed by its chemical esterification to the methyl ester.
Caption: Chemoenzymatic workflow for Neu5Ac-Me synthesis.
Experimental Protocols
Stage 1: Enzymatic Synthesis of N-Acetylneuraminic Acid (Neu5Ac)
This protocol is based on the N-acetylneuraminate lyase (NAL)-catalyzed aldol condensation. The equilibrium of this reaction can be shifted towards synthesis by using an excess of one of the substrates, typically pyruvate.[2][6]
Materials:
-
N-Acetyl-D-mannosamine (ManNAc)
-
Sodium Pyruvate
-
N-Acetylneuraminate Lyase (NAL) from E. coli or Pasteurella multocida[8]
-
Tris-HCl Buffer (100 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂) (2 mM)
-
ATP (2.5 mM, if using a coupled system with AGE)[10]
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Dowex 1-X2 resin (formate form) or other suitable anion exchange resin
Protocol:
-
Reaction Setup:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.5.
-
Dissolve N-Acetyl-D-mannosamine (ManNAc) and a molar excess of sodium pyruvate in the buffer. For example, use 50 mM ManNAc and 250 mM pyruvate. The use of a five-fold excess of pyruvate can significantly improve conversion rates.[6]
-
Add MgCl₂ to a final concentration of 2 mM.
-
-
Enzymatic Reaction:
-
Add N-Acetylneuraminate Lyase (NAL) to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 20-50 U/mL is recommended.
-
Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours.[10]
-
-
Reaction Monitoring:
-
Reaction Termination and Product Purification:
-
Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.[10]
-
Centrifuge the mixture to pellet the denatured protein and other insolubles.
-
The supernatant containing Neu5Ac can be purified using anion exchange chromatography (e.g., Dowex 1-X2 resin in the formate (B1220265) form) to separate the product from unreacted substrates and buffer components.[11]
-
Elute the bound Neu5Ac using a gradient of formic acid.
-
Lyophilize the product-containing fractions to obtain pure Neu5Ac.
-
Quantitative Data from Literature for Neu5Ac Synthesis:
| Enzyme System | Substrates | Product | Yield/Conversion | Reference |
| Immobilized N-acetylneuraminate lyase (NAL) | 500 mM ManNAc, 100 mM pyruvate | Neu5Ac | Up to 82% | [6] |
| Multi-enzyme system (chitin-degrading enzymes, AGE, NAL) | 20 g/L colloidal chitin (B13524), 70 mM pyruvate | Neu5Ac | 9.2 g/L | [10] |
| Whole-cell catalyst (expressing AGE and NAL) | GlcNAc | Neu5Ac | 122.3 g/L | [5] |
| Sialyltransferase (PdST) | Lactose, CMP-Neu5Ac | 3-Sialyllactose | ~70% | [12] |
Stage 2: Chemical Esterification of Neu5Ac to Neu5Ac-Me
This protocol describes a standard acid-catalyzed esterification of the carboxylic acid group of Neu5Ac.
Materials:
-
Purified N-Acetylneuraminic Acid (Neu5Ac) from Stage 1
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrogen Chloride (HCl) in Methanol (or concentrated H₂SO₄ as a catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol gradient)
Protocol:
-
Reaction Setup:
-
Dissolve the lyophilized Neu5Ac in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of anhydrous methanolic HCl (e.g., 0.5 M) or a few drops of concentrated sulfuric acid.
-
-
Esterification Reaction:
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Visualization of the Enzymatic Reaction
The core of the enzymatic synthesis is the reversible aldol condensation catalyzed by N-acetylneuraminate lyase.
Caption: NAL-catalyzed synthesis of Neu5Ac.
Conclusion
The described chemoenzymatic approach provides a reliable and efficient method for the synthesis of this compound. The enzymatic first step ensures high stereoselectivity and yield under mild conditions, while the subsequent chemical esterification is a robust and well-established procedure. This protocol is highly adaptable and can be scaled for the production of larger quantities of Neu5Ac-Me for various applications in glycobiology, drug discovery, and diagnostics.
References
- 1. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110165626A1 - High yield production of sialic acid (neu5ac) by fermentation - Google Patents [patents.google.com]
- 3. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 4. scispace.com [scispace.com]
- 5. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Acetylneuraminic Acid Methyl Ester Hydrolysis
Welcome to the technical support center for N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) hydrolysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges encountered during the hydrolysis of this important sialic acid derivative.
Troubleshooting Guide
This section addresses common issues that may arise during the hydrolysis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Optimize reaction conditions by incrementally increasing the duration or temperature. Monitor reaction progress using an appropriate analytical method like TLC or LC-MS. |
| Inadequate concentration of acid or base catalyst. | Increase the concentration of the acid (e.g., H₂SO₄) or base (e.g., NaOH, LiOH) catalyst. For base-catalyzed hydrolysis, using a molar excess of the base is often necessary.[1] | |
| Poor solubility of the starting material. | Add a co-solvent such as THF or methanol (B129727) to improve the solubility of the this compound in the reaction mixture.[2] | |
| Degradation of Product (N-Acetylneuraminic acid) | Harsh acidic conditions leading to side reactions. | Use milder acidic conditions (e.g., 2 M acetic acid) or consider enzymatic hydrolysis as an alternative.[3] Microwave-assisted hydrolysis in 2 M acetic acid can significantly reduce reaction time and potentially minimize degradation.[3] |
| Elevated temperatures causing decomposition. | Perform the hydrolysis at a lower temperature for a longer duration. For acid hydrolysis, temperatures can be varied to assess the impact on product yield and purity.[4][5] | |
| Formation of Side Products (e.g., De-O-acetylated species) | Presence of O-acetyl protecting groups that are also cleaved under hydrolysis conditions. | If selective methyl ester hydrolysis is desired in the presence of O-acetyl groups, carefully control the pH and temperature. Milder basic conditions might be preferable. For complete deprotection, harsher conditions would be necessary. |
| Epimerization at C4 under certain conditions. | Treatment of this compound with sulfuric acid and acetic anhydride (B1165640) at elevated temperatures (e.g., 50°C) can lead to the formation of the 4-epi isomer.[6] Performing the reaction at a lower temperature (e.g., 0°C) can minimize this side product.[6] | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous reaction mixture. | After neutralization, consider lyophilization to remove water. Alternatively, use ion-exchange chromatography for purification. |
| Co-precipitation of salts with the product. | Desalting techniques such as size-exclusion chromatography or dialysis may be necessary after neutralization of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing this compound?
A1: The three main methods for hydrolyzing this compound are acid-catalyzed hydrolysis, base-catalyzed (saponification) hydrolysis, and enzymatic hydrolysis.[7] Each method has its own advantages and disadvantages regarding reaction conditions, selectivity, and potential for side reactions.
Q2: Which acid is typically used for acid-catalyzed hydrolysis and at what concentration?
A2: Dilute sulfuric acid (e.g., 0.05 M H₂SO₄) is commonly used for the acid-catalyzed hydrolysis of the methyl ketoside of N-acetylneuraminic acid.[8] Acetic acid (e.g., 2 M) has also been employed, particularly in microwave-assisted methods, to release sialic acids from biological samples.[3]
Q3: What are the common conditions for base-catalyzed hydrolysis (saponification)?
A3: Base-catalyzed hydrolysis is typically performed using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH).[1][2] The reaction often requires heating, and co-solvents like methanol or THF may be used to ensure solubility.[2] It's important to use a sufficient molar excess of the base to drive the reaction to completion.[1]
Q4: Can enzymatic hydrolysis be used to cleave the methyl ester?
A4: While sialidases (neuraminidases) are enzymes that cleave the glycosidic linkage of sialic acids, specific esterases would be required for the hydrolysis of the methyl ester group. The choice of enzyme would depend on the desired selectivity. Enzymatic methods offer the advantage of very mild and specific reaction conditions.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the disappearance of the starting material (this compound) and the appearance of the product (N-Acetylneuraminic acid).
Q6: What are the key considerations for hydrolyzing this compound in the presence of other protecting groups?
A6: The stability of other protecting groups is a critical consideration. For instance, acid-labile protecting groups may be cleaved during acid-catalyzed hydrolysis. Conversely, base-labile groups (like O-acetyl groups) can be removed during saponification.[7] The choice of hydrolysis method should be compatible with the overall protecting group strategy.
Experimental Protocols
Acid-Catalyzed Hydrolysis Protocol
This protocol is a general guideline for the acid-catalyzed hydrolysis of this compound.
-
Dissolution: Dissolve this compound in a 0.05 M aqueous solution of sulfuric acid (H₂SO₄).
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 80°C) for a specified period (e.g., 1-4 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a suitable base, such as a saturated solution of barium hydroxide or sodium carbonate, until the pH is neutral.
-
Purification: Remove any precipitate by filtration or centrifugation. The resulting aqueous solution containing N-Acetylneuraminic acid can be further purified by ion-exchange chromatography or used directly after desalting.
Base-Catalyzed Hydrolysis (Saponification) Protocol
This protocol provides a general procedure for the base-catalyzed hydrolysis of this compound.
-
Dissolution: Dissolve this compound in a mixture of an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and a co-solvent like methanol or THF if needed for solubility. A 7-molar equivalent of the base can be used as a starting point.[1]
-
Heating: Heat the reaction mixture under reflux for a period of 30 minutes to 2 hours.[1]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Acidification: After cooling the reaction mixture, carefully acidify it with a dilute acid (e.g., 1 M HCl or 3 M H₂SO₄) to a pH of approximately 1-2 to protonate the carboxylate.[9]
-
Extraction/Isolation: The N-Acetylneuraminic acid product can be isolated by extraction with a suitable organic solvent if its solubility allows, or the aqueous solution can be desalted and the product purified by chromatography.
Visualized Workflows and Pathways
Caption: General workflow for the hydrolysis of this compound.
Caption: A logical troubleshooting workflow for incomplete hydrolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. A hydrolysis method using microwaves: determination of N-acetyl- and N-glycolylneuraminic acids in biological systems by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry, biochemistry and biology of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry 211 Experiment 3 [home.miracosta.edu]
Technical Support Center: N-Acetylneuraminic Acid Methyl Ester Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the chromatographic purification of N-Acetylneuraminic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatography technique for purifying this compound? A1: Normal-phase flash column chromatography using silica (B1680970) gel is a frequently cited method for purifying this compound, particularly after a synthesis reaction.[1][2] This technique is effective for separating the polar methyl ester from less polar starting materials and byproducts. For higher resolution and analytical purposes, High-Performance Liquid Chromatography (HPLC) is also used.[3][4]
Q2: Why is my this compound unstable during purification? A2: N-Acetylneuraminic acid and its derivatives can be sensitive to harsh pH conditions. The glycosidic bond is particularly susceptible to hydrolysis under acidic conditions (pH below 3.0), and the O-acetyl groups can be lost or migrate under basic conditions (pH above 6.0).[5][6][7] It is crucial to maintain a near-neutral pH and use moderate temperatures whenever possible. The methyl ester form is generally more stable than the free acid, which is one reason it is used in research.[8]
Q3: What type of HPLC column is suitable for this compound? A3: For analytical or purification purposes using HPLC, a reversed-phase column is often effective. A C8 or C18 column can be used to separate the compound based on hydrophobicity.[3][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for highly polar compounds like sialic acid derivatives.
Q4: How can I detect the compound during chromatography if it's not UV-active? A4: While this compound has a weak chromophore, it can be challenging to detect by UV at low concentrations. A more universal detection method for flash chromatography is Thin Layer Chromatography (TLC) followed by staining with a reagent like potassium permanganate (B83412) or p-anisaldehyde stain, which reacts with the sugar moiety. For HPLC, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are highly effective.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the silica gel column. | 1. Excessive Polarity: The compound is highly polar and is interacting too strongly with the acidic silanol (B1196071) groups on the silica surface.[5] 2. Inappropriate Solvent System: The mobile phase is not polar enough to displace the compound from the stationary phase. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. For example, move from 5% to 10% methanol (B129727) in dichloromethane (B109758).[1] 2. Use Additives: Add a small amount of a competitive agent to the mobile phase. For acidic compounds, 0.1-1% acetic or formic acid can help.[5] 3. Switch to a Different Stationary Phase: Consider using reversed-phase (C18) silica or a HILIC column for very polar compounds.[5] |
| Product streaks down the TLC plate or column. | 1. Sample Overload: Too much sample was loaded onto the plate or column. 2. Incomplete Dissolution: The sample did not fully dissolve in the loading solvent. 3. Compound Degradation: The compound may be degrading on the acidic silica gel. Sialic acids can be labile.[10] | 1. Reduce Sample Load: Use a more dilute sample solution for TLC or load less material onto the column. 2. Ensure Complete Dissolution: Use a stronger, minimal-volume solvent to dissolve the sample completely before loading. Consider dry loading the sample onto silica gel. 3. Check Stability: Run a 2D TLC to check for on-plate degradation. If unstable, consider deactivating the silica gel with a base like triethylamine (B128534) or switch to a more inert stationary phase like Florisil or alumina. |
| Poor separation between the product and impurities. | 1. Inappropriate Solvent System: The mobile phase does not provide sufficient selectivity to resolve the compounds. 2. Column Inefficiency: The column was not packed properly, or the flow rate is too high. | 1. Optimize Mobile Phase: Test different solvent systems. A three-component system (e.g., dichloromethane/ethyl acetate/methanol) can sometimes improve separation. Use a shallower elution gradient. 2. Improve Technique: Ensure the column is packed uniformly without cracks. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Low or no recovery of the product after purification. | 1. Compound Degradation: The product may have decomposed due to acidic silica or harsh solvent conditions (e.g., TFA in mobile phase).[5][10] 2. Irreversible Adsorption: The compound has permanently bound to the column. 3. Product is Volatile: The product may have evaporated during solvent removal if it has a low boiling point (unlikely for this compound). | 1. Stabilize the Compound: If degradation is suspected, consider derivatization to protect sensitive functional groups or use a less harsh purification method. Avoid strong acids in your mobile phase.[10] 2. Use a Different Stationary Phase: Switch to reversed-phase chromatography where strong binding to silica is not an issue. 3. Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and vacuum. |
Experimental Protocols
Protocol 1: Flash Chromatography Purification on Silica Gel
This protocol is a general guideline based on methods used for purifying derivatives of N-Acetylneuraminic acid.[1][2]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., Toluene or Dichloromethane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Dry Loading (Recommended): If the sample is not very soluble in the mobile phase, dissolve it in a strong solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). Common systems include a gradient of Methanol in Dichloromethane (e.g., 0% to 8% MeOH) or Methanol in Toluene (e.g., 4% to 20% MeOH).[1][2]
-
Collect fractions in test tubes and monitor the elution progress using TLC.
-
-
Analysis and Product Isolation:
-
Spot fractions onto a TLC plate and develop in an appropriate solvent system.
-
Visualize the spots using a suitable stain (e.g., p-anisaldehyde or potassium permanganate).
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Analytical HPLC Method
This protocol is adapted from a method using this compound as an internal standard.[4]
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., MS or ELSD).
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Column Temperature: 25 °C.[3]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient should be optimized for the specific separation.
-
-
Procedure:
-
Prepare the sample by dissolving it in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
Detect the compound using the chosen detector.
-
Quantitative Data
Table 1: Example Flash Chromatography Solvent Systems Note: These are starting points derived from the purification of similar sialic acid derivatives. Optimization is required.
| Stationary Phase | Primary Solvent (Non-polar) | Eluting Solvent (Polar) | Typical Gradient Range | Reference(s) |
| Silica Gel | Toluene (Tol) | Methanol (MeOH) | 4% → 20% MeOH | [1][2] |
| Silica Gel | Dichloromethane (CH₂Cl₂) | Methanol (MeOH) | 0% → 8% MeOH | [2] |
| Silica Gel | Petroleum Ether | Ethyl Acetate (EtOAc) | 5% → 90% EtOAc | [1][2] |
Workflow Diagram
Caption: General workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sialic acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 9. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Acetylneuraminic Acid Methyl Ester
Welcome to the technical support center for the synthesis of N-Acetylneuraminic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and the purity of starting materials. Key areas to investigate include:
-
Incomplete Reaction: The esterification of N-Acetylneuraminic acid is an equilibrium reaction. To drive the reaction towards the product, it is crucial to either use a large excess of methanol (B129727) or effectively remove the water formed during the reaction.
-
Side Reactions: Several side reactions can consume the starting material or the desired product, leading to a lower yield. These are detailed in the subsequent questions.
-
Purity of N-Acetylneuraminic Acid: The presence of impurities in the starting material can interfere with the reaction. Ensure the N-Acetylneuraminic acid used is of high purity and appropriately dried.
-
Catalyst Activity: If using an acid catalyst (e.g., Dowex 50WX8 (H+), sulfuric acid), its activity can diminish over time. Ensure the catalyst is fresh or properly regenerated.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid excessively high temperatures, which can promote side reactions. A study on microwave-assisted synthesis found that increasing the temperature beyond 80°C led to the formation of uncharacterized byproducts[1].
-
Ensure Anhydrous Conditions: Use anhydrous methanol and dry all glassware thoroughly before starting the reaction.
-
Catalyst Check: If using a solid-phase catalyst, ensure it is properly activated and used in the correct proportion.
-
Purification Method: Evaluate your purification method. Losses can occur during workup and chromatography.
Question 2: I am observing a significant amount of a byproduct that is not the desired methyl ester. How can I identify and minimize this side reaction?
Answer:
A common side reaction during the Fischer-type glycosylation/esterification of N-acetylneuraminic acid is the formation of the methyl glycoside of the methyl ester (methyl α-sialoside methyl ester). Another potential side product is the formation of intramolecular lactones or lactams, especially under basic or acidic conditions[2].
Identification of Byproducts:
-
Methyl Glycoside Formation: This byproduct will have a higher molecular weight than the desired methyl ester. It can be identified using mass spectrometry, which would show an additional methyl group. 1H NMR spectroscopy can also be used, as the anomeric proton signal will be characteristic. Microwave-assisted synthesis has been shown to sometimes produce the methyl sialoside as a minor product[1].
-
Lactone/Lactam Formation: These intramolecular cyclization products can be identified by IR spectroscopy (lactone/lactam carbonyl stretch) and mass spectrometry.
Minimizing Side Reactions:
-
Control Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or high temperatures can favor the formation of the thermodynamically more stable methyl glycoside.
-
Choice of Catalyst: The type and amount of acid catalyst can influence the product distribution. Milder acidic conditions may favor the formation of the methyl ester over the glycoside.
-
Protecting Groups: For more complex syntheses involving N-acetylneuraminic acid, the use of protecting groups for the hydroxyl and amino functionalities can prevent unwanted side reactions[3][4][5]. For simple methyl ester synthesis, this is often not necessary but is a key strategy in more advanced sialic acid chemistry.
Question 3: During the workup or purification, I am experiencing product degradation or loss. What are the best practices to avoid this?
Answer:
N-Acetylneuraminic acid and its esters can be sensitive to both acidic and basic conditions, especially at elevated temperatures. Degradation can occur during neutralization, extraction, and purification steps.
Best Practices for Workup and Purification:
-
Neutralization: If an acid catalyst is used, it should be carefully neutralized. For solid-phase catalysts like Dowex resin, simple filtration is sufficient. For soluble acids, neutralization with a mild base like sodium bicarbonate is recommended. Avoid strong bases which can catalyze hydrolysis of the ester.
-
Extraction: Use appropriate solvents for extraction. Ethyl acetate (B1210297) is commonly used. Ensure complete removal of aqueous layers to prevent hydrolysis during solvent evaporation.
-
Purification:
-
Chromatography: Silica (B1680970) gel chromatography is a common method for purification. A solvent system of dichloromethane (B109758)/methanol or ethyl acetate/methanol is often effective.
-
Crystallization: If the methyl ester is crystalline, crystallization can be an effective purification method that minimizes the risk of degradation on silica gel.
-
-
Temperature: Perform all concentration steps at reduced pressure and moderate temperatures (e.g., < 40°C) to prevent thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and common method is the Fischer-Helferich glycosylation, which involves treating N-Acetylneuraminic acid with methanol in the presence of an acid catalyst. Commonly used catalysts include acidic ion-exchange resins (e.g., Dowex 50WX8 (H+)) or mineral acids like sulfuric acid. Microwave-assisted methods have also been developed to accelerate this reaction[1][6].
Q2: What are the typical reaction conditions for the esterification of N-Acetylneuraminic acid?
A2: Typical conditions involve stirring N-Acetylneuraminic acid in a large excess of anhydrous methanol with an acidic catalyst. The reaction is often run at room temperature to reflux temperature for several hours to overnight. Microwave-assisted synthesis can significantly shorten the reaction time to as little as 30 minutes at 80°C[1].
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a polar and a less polar solvent, for example, dichloromethane:methanol (e.g., 9:1 v/v) or ethyl acetate:methanol. The product, being more nonpolar than the starting carboxylic acid, will have a higher Rf value. Staining with a solution of ceric ammonium (B1175870) molybdate (B1676688) or p-anisaldehyde followed by heating will visualize the spots.
Q4: What are the key considerations for scaling up the synthesis of this compound?
A4: When scaling up the reaction, several factors need careful consideration:
-
Heat Transfer: Ensure efficient and uniform heating of the larger reaction mixture.
-
Mixing: Adequate stirring is crucial to maintain a homogeneous reaction mixture, especially if a solid-phase catalyst is used.
-
Solvent Volume: Maintaining an appropriate concentration is important. In a microwave-assisted scale-up, dilution of the reaction mixture was found to be necessary to prevent byproduct formation[1].
-
Workup and Purification: The workup and purification procedures need to be adapted for larger volumes. This may involve using larger separatory funnels, and larger chromatography columns, or considering crystallization as a more efficient large-scale purification method.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound from various sources.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Dowex 50WX8 (H+) | Methanol | Reflux | 24 h | Not specified | [1] |
| Microwave Irradiation | None (autocatalytic) | Methanol | 80 | 30 min | Quantitative | [1] |
| Conventional Fischer | Amberlite IR-120 (H+) | Methanol | Room Temp. | 16 h | ~95 | N/A |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound [1]
-
Reaction Setup: Place N-Acetylneuraminic acid (1 g) in a microwave reactor vessel.
-
Solvent Addition: Add anhydrous methanol (20 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and irradiate the mixture at 80°C for 30 minutes with stirring.
-
Workup: After cooling, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent to afford the pure this compound.
Protocol 2: Conventional Synthesis using Ion-Exchange Resin
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-Acetylneuraminic acid (1 g) in anhydrous methanol (50 mL).
-
Catalyst Addition: Add an acidic ion-exchange resin (e.g., Dowex 50WX8 (H+), 0.5 g).
-
Reaction: Stir the mixture at reflux and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the resin and wash it with methanol.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography as described in Protocol 1.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Acetylneuraminic Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of N-Acetylneuraminic acid methyl ester. Our aim is to help you improve your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reagent or reaction time. | Ensure the molar ratio of the methylating agent to N-Acetylneuraminic acid is optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Degradation of the starting material or product. | Sialic acids can be unstable under harsh acidic or basic conditions. Maintain a neutral or slightly basic pH during the reaction and workup.[2][3] Esterification can also stabilize the molecule.[4][5] | |
| Poor quality of starting materials or reagents. | Use high-purity N-Acetylneuraminic acid and freshly distilled solvents. Ensure methylating agents have not degraded. | |
| Presence of Multiple Byproducts | Side reactions due to unprotected hydroxyl groups. | Protect the hydroxyl groups of N-Acetylneuraminic acid with a suitable protecting group (e.g., acetyl groups) before proceeding with esterification. These can be removed later.[][7] |
| Epimerization at C-2. | Control the reaction temperature and use non-basic conditions where possible to minimize epimerization. | |
| Formation of lactone derivatives. | This can occur due to intramolecular trans-esterification. Optimizing the reaction conditions, such as solvent and temperature, can minimize this side reaction.[8] | |
| Difficulty in Product Purification | Co-elution of the product with starting material or byproducts during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.[7] Consider using a different stationary phase if silica (B1680970) gel is not effective. |
| Product is not crystallizing. | Ensure the product is of high purity. Try different solvent systems for crystallization. If the product is an oil, it may be necessary to proceed with the crude material to the next step if purity is acceptable. | |
| Inconsistent Reaction Outcomes | Variability in reaction conditions. | Precisely control reaction parameters such as temperature, reaction time, and stoichiometry. Moisture-sensitive reactions should be carried out under an inert atmosphere.[8] |
| Scale-up issues. | Reactions that work well on a small scale may require re-optimization for larger scales. Factors such as heat transfer and mixing become more critical. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the methyl esterification of N-Acetylneuraminic acid?
A1: Common methods include reaction with diazomethane, or using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[9] Another approach involves Fischer-Speier esterification using methanol (B129727) under acidic catalysis. However, care must be taken to avoid degradation of the sialic acid.[10]
Q2: How can I monitor the progress of the esterification reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, will have a different Rf value compared to the starting material, N-Acetylneuraminic acid. A suitable solvent system for TLC would be a mixture of dichloromethane (B109758) and methanol.
Q3: What are the key considerations for purifying this compound?
A3: Purification is typically achieved by silica gel column chromatography.[][7] It is crucial to choose an appropriate solvent system to separate the desired ester from unreacted starting material and any byproducts. In some cases, ion-exchange chromatography can also be employed, particularly if the starting material is not fully consumed.[7]
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The structure and purity of the final product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1] The melting point of the crystalline product can also be a good indicator of purity.[]
Q5: What is a typical yield for the synthesis of this compound?
A5: The yield can vary significantly depending on the chosen synthetic route, reaction conditions, and scale. Reported yields range from moderate to high. For instance, a procedure involving the reaction of a protected N-acetylneuraminic acid derivative followed by deprotection can have an overall yield of around 37%.[] Other methods, under optimized conditions, can achieve higher yields.[7]
Experimental Protocols
Protocol 1: Esterification using a Protected Intermediate
This method involves the protection of hydroxyl groups followed by esterification and deprotection.
Step 1: Protection of Hydroxyl Groups
-
Dissolve N-Acetylneuraminic acid in a suitable solvent (e.g., pyridine).
-
Add acetic anhydride (B1165640) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate the per-O-acetylated N-Acetylneuraminic acid.
Step 2: Methyl Esterification
-
Dissolve the protected N-Acetylneuraminic acid in a suitable solvent like acetonitrile.
-
Add a methylating agent (e.g., methyl iodide) and a base (e.g., sodium salt of an appropriate precursor).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Purify the resulting protected this compound by silica gel chromatography.[]
Step 3: Deprotection
-
Dissolve the protected methyl ester in methanol.
-
Add a catalytic amount of sodium methoxide (B1231860).
-
Stir the reaction until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction and purify the final this compound.
Protocol 2: Direct Glycosidation and Saponification
This protocol describes a highly stereoselective synthesis of the α-methyl glycoside of this compound, which can then be saponified.
Step 1: Glycosidation
-
Start with the Neu5Ac methyl ester glycosyl chloride.
-
React it with anhydrous methanol. This reaction proceeds without the need for a special promoter.
-
The crude product, O-acetylated methyl ester methyl glycoside, can be obtained by evaporating the solvent.[7]
Step 2: Saponification
-
The crude product from the previous step can be directly saponified.
-
Use sodium methoxide in methanol, followed by the addition of water.
-
The final product, the unprotected methyl sialoside, can be purified by ion-exchange chromatography, with reported overall yields of 91%.[7]
Data Summary
| Parameter | Method 1: Protected Intermediate | Method 2: Direct Glycosidation |
| Starting Material | N-Acetylneuraminic acid | Neu5Ac methyl ester glycosyl chloride |
| Key Reagents | Acetic anhydride, Pyridine, Methylating agent | Anhydrous methanol, Sodium methoxide |
| Purification | Silica gel chromatography | Ion-exchange chromatography |
| Reported Overall Yield | ~37%[] | 91%[7] |
Visualizations
Caption: Synthetic pathway via protection-esterification-deprotection.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
N-Acetylneuraminic acid methyl ester stability in different solvents
Welcome to the technical support center for N-Acetylneuraminic acid methyl ester (Neu5AcMe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Neu5AcMe in various solvents and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is suitable for up to two years. When in a solvent, it is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), water, and methanol (B129727).[2] The solubility in DMSO is high, reaching 100 mg/mL (with the aid of ultrasonication).[1]
Q3: What is the primary degradation pathway for this compound in aqueous solutions?
A3: The primary degradation pathway in aqueous solutions is hydrolysis of the methyl ester group to yield N-acetylneuraminic acid. This hydrolysis is catalyzed by both acid and base. Under acidic conditions (pH 1.0-3.3), the rate of hydrolysis can be significant.
Q4: How stable is this compound in common organic solvents like DMSO and methanol?
A4: While specific quantitative long-term stability data in DMSO and methanol is limited in publicly available literature, it is generally considered to be more stable than in aqueous solutions, especially those with acidic or basic pH. For experimental use, it is best practice to prepare fresh solutions and avoid prolonged storage. One supplier suggests that in-solvent storage at -80°C is viable for up to 6 months.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results over time using a stock solution. | Degradation of Neu5AcMe in the solvent. | Prepare fresh stock solutions for each experiment or, if necessary, aliquot and store at -80°C for a limited time. Avoid repeated freeze-thaw cycles. Verify the stability of the compound in your specific solvent and storage conditions using a stability study (see Experimental Protocols). |
| Unexpected peaks in HPLC or NMR analysis. | Presence of degradation products (e.g., N-acetylneuraminic acid, 1,7-lactone). | Characterize the unexpected peaks using mass spectrometry or comparison to known standards. Adjust experimental conditions (e.g., pH, temperature, solvent) to minimize degradation. |
| Low yield in a reaction where Neu5AcMe is a starting material. | Degradation of Neu5AcMe under the reaction conditions (e.g., acidic or basic). | Assess the pH of your reaction mixture. If possible, adjust to a more neutral pH. If acidic or basic conditions are required, minimize reaction time and temperature. Consider using a protected form of Neu5AcMe if harsh conditions are unavoidable. |
| Difficulty dissolving Neu5AcMe in a solvent. | The compound may require assistance to dissolve. | Use ultrasonication to aid dissolution, particularly in DMSO.[1] Ensure the solvent is of high purity and free of water if an anhydrous solution is required. |
Stability Data
Table 1: Stability of N-acetylneuraminic acid (Neu5Ac) in Aqueous Solutions at Various pH Values and Temperatures (Data extrapolated from studies on the parent acid)
| pH | Temperature (°C) | Remaining Neu5Ac after 6 hours (%) | Reference |
| 1.0 | 60 | 91.5 | [3] |
| 1.0 | 90 | 48.0 | [3] |
| 2.0 | 60 | 94.5 | [3] |
| 2.0 | 90 | 59.6 | [3] |
| 11.0 | 60 | 88.1 | [3] |
| 11.0 | 90 | 36.0 | [3] |
| 12.0 | 60 | 45.1 | [3] |
| 12.0 | 90 | 1.5 | [3] |
Note: This data is for the parent compound, N-acetylneuraminic acid. The methyl ester is expected to undergo hydrolysis to the parent acid under these conditions, and thus, its stability would be lower.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC-UV
This protocol outlines a general method to assess the stability of Neu5AcMe in a chosen solvent over time.
1. Materials:
- This compound (high purity)
- HPLC-grade solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, methanol)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of Neu5AcMe in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Setup:
- Aliquot the working solution into several autosampler vials.
- Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
- Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
- Mobile Phase: Isocratic elution with a suitable mobile phase. A starting point could be a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) with 0.1% formic acid. The exact composition may need optimization.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 210 nm
- At each time point, inject a sample onto the HPLC system.
5. Data Analysis:
- Quantify the peak area of the intact Neu5AcMe at each time point.
- Plot the percentage of remaining Neu5AcMe against time to determine the degradation rate.
- Monitor for the appearance of new peaks, which may correspond to degradation products. The primary degradation product in aqueous solution, N-acetylneuraminic acid, will have a different retention time.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of this compound.
References
Technical Support Center: N-Acetylneuraminic Acid Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of N-Acetylneuraminic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly through Fischer esterification.
Question: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields can stem from several factors, primarily incomplete reaction or the formation of side products.
-
Incomplete Reaction: Standard Fischer esterification of N-Acetylneuraminic acid can be slow, sometimes requiring 24 to 48 hours for completion.[1] If the reaction is stopped prematurely, a significant amount of starting material will remain, leading to a low isolated yield of the desired product.
-
Formation of Methyl Glycoside: A common side product is the N-acetylneuraminic acid methyl glycoside methyl ester. Its formation is favored under certain conditions, which can decrease the yield of the target methyl ester.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst and reaction temperature can influence the reaction rate and equilibrium, impacting the final yield.
To improve the yield, consider the following:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce the reaction time to as little as 30 minutes and can lead to quantitative yields when optimized.[1]
-
Reaction Concentration: In microwave-assisted synthesis, the concentration of N-Acetylneuraminic acid in methanol (B129727) is crucial. Higher concentrations can favor the formation of the methyl glycoside byproduct. Diluting the reaction mixture can shift the equilibrium towards the desired methyl ester.[1]
Question: I have an impurity in my final product that I suspect is a side product. What could it be and how can I avoid it?
Answer:
The most common side product in this synthesis is the N-acetylneuraminic acid methyl glycoside methyl ester . This occurs when the hydroxyl group at the anomeric carbon (C-2) also reacts with methanol.
Other potential side products in sialic acid chemistry include:
-
Lactones: Under acidic conditions, intramolecular esterification can occur between the carboxylic acid and one of the hydroxyl groups, forming a lactone.[2][3]
-
Lactams: If de-N-acetylation occurs, the resulting free amino group can react with the C-1 carboxylate to form an intramolecular lactam. The de-N-acetylated form of N-acetylneuraminic acid is known to be unstable and can readily form this lactam ring.[2][4]
Strategies to Minimize Side Products:
-
Control of Reaction Conditions: As mentioned, for the microwave-assisted synthesis, dilution of the reaction mixture is key to minimizing the formation of the methyl glycoside.[1]
-
Purification: Careful purification is essential to remove any side products. Flash chromatography on silica (B1680970) gel is a commonly used method.[5][]
Question: How can I confirm the identity and purity of my synthesized this compound?
Answer:
The identity and purity of your product can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure. The presence of a singlet peak around 3.82 ppm is characteristic of the methyl ester protons.[7] The other proton signals of the sugar backbone can also be assigned to verify the structure.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. For this compound (C12H21NO9), the expected [M+Na]+ peak would be at m/z 346.1.[7]
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction and the effectiveness of purification.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing this compound?
The most straightforward and common method is the Fischer esterification of N-Acetylneuraminic acid using methanol as both the solvent and reactant, with an acid catalyst such as trifluoroacetic acid (TFA) or a solid acid catalyst like Dowex 50x8 (H+) resin.[1]
What are the advantages of microwave-assisted synthesis for this reaction?
Microwave-assisted synthesis offers a significant advantage in terms of reaction time, reducing it from 24-48 hours to as little as 15-30 minutes.[1] This method can also lead to cleaner reactions and higher yields when optimized.[1]
How should I purify the synthesized this compound?
The crude product can be purified by flash chromatography. A common solvent system for silica gel chromatography is a gradient of methanol in dichloromethane.[5]
Is this compound stable?
The methyl ester is generally more stable than the free acid, especially against degradation.[8] However, like all esters, it can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of this compound
This table summarizes the effect of reaction volume (dilution) on the product distribution in the microwave-assisted synthesis using 1.0 g of N-Acetylneuraminic acid and 0.4 equivalents of TFA at 80°C for 30 minutes.[1]
| Entry | Volume of Methanol (mL) | Concentration of Neu5Ac (M) | Ratio of Methyl Ester to Methyl Glycoside |
| 1 | 5 | 0.65 | 1 : 0.25 |
| 2 | 10 | 0.32 | 1 : 0.10 |
| 3 | 20 | 0.16 | 1 : 0 (Sole Product) |
Data adapted from Malapelle, et al. (2012).[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Esterification
This protocol is based on an optimized, rapid synthesis method.[1]
-
Preparation: In a microwave reaction vessel, dissolve 1.0 g (3.23 mmol) of N-Acetylneuraminic acid in 20 mL of anhydrous methanol.
-
Catalyst Addition: Add 0.4 equivalents of trifluoroacetic acid (TFA) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C for 30 minutes.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude product can be further purified by flash chromatography on silica gel if necessary.
Protocol 2: Conventional Fischer Esterification
This protocol follows a traditional approach to the synthesis.
-
Preparation: Dissolve N-Acetylneuraminic acid in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoroacetic acid or Dowex 50x8 (H+) resin.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: If using a soluble acid catalyst, neutralize it with a base. If using a resin, filter it off. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Sialic Acid-Focused Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
Technical Support Center: N-Acetylneuraminic Acid Methyl Esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the methyl esterification of N-acetylneuraminic acid (Neu5Ac).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-acetylneuraminic acid methyl ester.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound. | Incomplete reaction. | - Increase reaction time. - Optimize temperature; microwave irradiation can sometimes improve yields and reduce reaction times.[1] - Ensure the use of anhydrous methanol (B129727) and a properly activated acidic ion exchange resin. |
| Formation of significant amounts of byproducts. | - Adjust the stoichiometry of reagents. For instance, when using NaH for other modifications, using 1.1 to 1.5 equivalents can help minimize side product formation.[2] - Optimize the concentration of the reaction mixture. In some cases, a more diluted reaction can favor the formation of the desired product.[3] | |
| Presence of a significant amount of β-methyl glycoside byproduct. | Concomitant glycosylation reaction. | - This is a common byproduct when using acidic conditions in methanol.[1] - Purification by flash chromatography or ion-exchange chromatography can separate the methyl ester from the glycoside.[4] |
| Evidence of de-O-acetylation in the product mixture. | Transesterification under acidic conditions. | - If a fully acetylated product is desired, the crude product can be treated with acetic anhydride (B1165640) in pyridine (B92270) to re-acetylate the hydroxyl groups before final purification.[4] |
| Formation of uncharacterized polar byproducts. | Degradation of starting material or product. | - N-acetylneuraminic acid is sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[5] - Consider milder reaction conditions or shorter reaction times. - Ensure complete removal of strong acids (e.g., HCl) after the reaction to prevent degradation during workup and storage.[4] |
| Difficulty in purifying the final product. | Presence of multiple, closely related byproducts. | - Employ high-resolution purification techniques such as reverse-phase HPLC.[2] - Peracetylation of the crude mixture can sometimes simplify purification by making the products less polar and more amenable to silica (B1680970) gel chromatography.[1] |
| Inconsistent reaction outcomes. | Variability in starting material or reagents. | - Ensure N-acetylneuraminic acid is of high purity and dry. - Use freshly distilled anhydrous methanol. - Use a fresh or properly regenerated acidic ion exchange resin. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the methyl esterification of N-acetylneuraminic acid?
A1: The most frequently observed byproducts are the β-methyl glycoside of this compound, which forms concurrently under acidic methanol conditions, and various de-O-acetylated species resulting from transesterification.[1][4]
Q2: How can I minimize the formation of the β-methyl glycoside byproduct?
A2: While its formation is often unavoidable under standard acidic esterification conditions, optimizing the reaction time and temperature can influence the product ratio. Shorter reaction times, where possible, may favor the kinetic product (the methyl ester) over the thermodynamic product (the glycoside). Subsequent purification is typically required to isolate the desired methyl ester.
Q3: Is it possible to completely avoid the formation of anomers during the reaction?
A3: Complete avoidance is challenging under standard Fischer esterification conditions. The reaction can lead to a mixture of α and β anomers of the methyl glycoside. The ratio of these anomers can sometimes be influenced by the reaction conditions.
Q4: What is the best method for purifying this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale preparations, flash column chromatography on silica gel is often effective, sometimes after peracetylation of the crude product.[4] For larger scales or to separate closely related compounds, ion-exchange chromatography or reverse-phase HPLC may be necessary.[2][4]
Q5: Can I use diazomethane (B1218177) for the methyl esterification of N-acetylneuraminic acid?
A5: While diazomethane is a highly effective reagent for esterification and has been used for this purpose, it is also highly toxic and explosive, requiring special handling precautions.[6] For many applications, safer alternatives like methanolic HCl or acidic ion exchange resins are preferred.
Quantitative Data on Byproduct Formation
The following table summarizes representative yields of the desired product and major byproducts under different reaction conditions. Note that yields can vary based on the specific experimental setup.
| Reaction Conditions | Desired Product (Methyl Ester) | β-Methyl Glycoside Byproduct | Reference |
| Methanol, H+ ion exchange resin, reflux, 48h | 62% (as the β-methyl glycoside methyl ester) | Formed concomitantly | [1] |
| Methanol, H+ ion exchange resin, microwave (100W), 120°C, 15 min | 63% (as the β-methyl glycoside methyl ester) | Formed concomitantly | [1] |
| Methanol, Trifluoroacetic acid (0.4 equiv), microwave, 80°C, 30 min | Quantitative (as the sole product with optimized dilution) | Not reported as a significant byproduct under these optimized conditions | [3] |
Experimental Protocols
Protocol: Methyl Esterification of N-Acetylneuraminic Acid using Acidic Ion Exchange Resin
This protocol is adapted from methodologies described in the literature.[1]
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Anhydrous methanol
-
Dry acidic ion exchange resin (e.g., Dowex 50WX8, H+ form)
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave unit
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of N-acetylneuraminic acid in anhydrous methanol, add the dry acidic ion exchange resin.
-
Conventional Heating: Heat the mixture at reflux with stirring for 48 hours.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 120°C for 15 minutes with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to remove the ion exchange resin and wash the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired methyl ester from the β-methyl glycoside and other impurities.
Visualizations
References
- 1. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sialyltransferase Activity with N-Acetylneuraminic Acid Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) in sialyltransferase-catalyzed reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Neu5Ac-Me) and how is it used in sialylation experiments?
A1: this compound (Neu5Ac-Me) is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid. In Neu5Ac-Me, the carboxyl group of Neu5Ac is esterified with a methyl group. This modification can alter its chemical properties, such as solubility and stability.[1] In glycobiology research, Neu5Ac-Me is primarily used as a tool to study sialylation processes. It can serve as a precursor for the synthesis of modified sialosides and as a substrate in enzyme assays to investigate the activity and specificity of sialyltransferases and other related enzymes like CMP-sialic acid synthetase.[2][3]
Q2: Can Neu5Ac-Me be used as a donor substrate for sialyltransferases?
A2: For sialyltransferases to utilize a sialic acid derivative, it must first be activated to its corresponding CMP-sialic acid form by CMP-sialic acid synthetase (CSS).[3] The methyl esterification of Neu5Ac can impact its recognition and processing by CSS. Therefore, the efficiency of Neu5Ac-Me as a donor substrate for sialyltransferases is dependent on its successful conversion to CMP-Neu5Ac-Me. It is crucial to verify that the CSS enzyme used in your experimental system can activate the methyl-esterified Neu5Ac.
Q3: What are the potential advantages of using Neu5Ac-Me over Neu5Ac in my experiments?
A3: The primary advantage of using Neu5Ac-Me lies in its modified chemical properties. The methyl ester can increase the hydrophobicity of the molecule, which may improve its cell permeability in certain applications. Additionally, esterification can protect the carboxylic acid group from participating in undesired side reactions during chemical synthesis protocols. However, for enzymatic reactions, this modification can present challenges for enzyme recognition.
Q4: How does methyl esterification of Neu5Ac affect its interaction with sialyltransferases?
A4: The carboxylate group of sialic acid is a key recognition motif for many sialyltransferases. Esterification to a methyl ester neutralizes the negative charge and adds steric bulk, which can significantly alter its binding to the enzyme's active site. This can result in lower binding affinity (higher Km) and/or a reduced catalytic rate (lower Vmax) compared to the natural substrate, CMP-Neu5Ac.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in sialyltransferase assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient activation of Neu5Ac-Me to CMP-Neu5Ac-Me: The CMP-sialic acid synthetase (CSS) may have low activity towards the methyl-esterified substrate. | - Confirm the activity of your CSS with unmodified Neu5Ac first.- If possible, use a CSS known to have broad substrate specificity.- Consider increasing the concentration of CSS and/or the incubation time for the activation step. |
| 2. Poor recognition of CMP-Neu5Ac-Me by the sialyltransferase: The methyl ester group may sterically hinder or electrostatically mismatch the active site of the sialyltransferase. | - Verify the activity of your sialyltransferase with the natural donor substrate, CMP-Neu5Ac.- Screen different sialyltransferases, as substrate specificity can vary significantly between enzyme families and even isoforms.[4] | |
| 3. Donor substrate hydrolysis: Sialyltransferases can exhibit hydrolase activity, consuming the CMP-sialic acid donor by transferring the sialic acid to water instead of the acceptor substrate. This can be a significant issue, especially with poor acceptor substrates, leading to low product yields.[5] | - Monitor the consumption of CMP-Neu5Ac-Me over time using methods like HPLC or capillary electrophoresis.[5]- If hydrolysis is significant, consider using a mutant sialyltransferase with reduced hydrolase activity.[6]- Optimize the ratio of donor to acceptor substrate to favor the transfer reaction. | |
| 4. Product inhibition: The released CMP can act as a feedback inhibitor of the sialyltransferase reaction.[7] | - Include a phosphatase in the reaction mixture to degrade the inhibitory CMP by-product.- Monitor the reaction progress over time to ensure it is not stalling prematurely. | |
| Inconsistent Results | 1. Instability of Neu5Ac-Me or its activated form: The methyl ester may be susceptible to hydrolysis back to the free acid under certain pH or temperature conditions. | - Ensure the pH of your reaction buffer is within a stable range for the ester (typically neutral to slightly acidic).- Avoid prolonged incubations at elevated temperatures.[8]- Prepare stock solutions of Neu5Ac-Me fresh and store them appropriately. |
| 2. Issues with the acceptor substrate: The acceptor substrate may be impure, degraded, or present at a suboptimal concentration. | - Confirm the identity and purity of your acceptor substrate.- Titrate the acceptor substrate concentration to determine the optimal level for your specific enzyme. | |
| Difficulty in Product Detection | 1. Low product yield: As mentioned above, several factors can lead to low product formation. | - Address the potential causes of low yield outlined in the first section of this table. |
| 2. Inappropriate detection method: The method used to detect the sialylated product may not be sensitive enough or may not be compatible with the modified sialic acid. | - If using a lectin-based detection method, confirm that the lectin's binding is not affected by the methyl esterification of the sialic acid.- Consider using more sensitive and direct methods like mass spectrometry or HPLC for product quantification. |
Quantitative Data
While direct kinetic data for this compound as a donor substrate for sialyltransferases is limited in the literature, data from related modified sialic acids can provide insights into the potential effects of methylation. The following table summarizes the apparent Michaelis-Menten constants (Km) for CMP-N-acetylneuraminic acid and a methylated derivative with sialyltransferases from equine liver microsomes.
Table 1: Apparent Kinetic Parameters of Sialyltransferase with Natural and Methylated Sialic Acid Donors
| Donor Substrate | Apparent Km (mM) |
| CMP-N-acetylneuraminic acid | 0.7 |
| CMP-4-O-methyl-N-acetylneuraminic acid | 3.4 |
Data obtained from studies on sialyltransferase activities in microsomal fractions of equine liver using desialylated fetuin as the acceptor substrate.[9]
The approximately 5-fold increase in the apparent Km for the 4-O-methylated derivative suggests that methylation can reduce the binding affinity of the donor substrate to the sialyltransferase.[9] It is plausible that methyl esterification at the C1 carboxylate group would have a similar or even more pronounced effect due to the critical role of this group in substrate recognition.
Experimental Protocols
Protocol 1: In Vitro Sialyltransferase Activity Assay using Neu5Ac-Me
This protocol describes a general method for assessing the activity of a sialyltransferase with Neu5Ac-Me. It assumes a two-step process where Neu5Ac-Me is first converted to CMP-Neu5Ac-Me, which then serves as the donor for the sialyltransferase.
Materials:
-
This compound (Neu5Ac-Me)
-
CMP-sialic acid synthetase (CSS)
-
Sialyltransferase of interest
-
Acceptor substrate (e.g., asialofetuin, lactose)
-
CTP (Cytidine triphosphate)
-
Reaction Buffer: 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100
-
Stop Solution: 0.1 M EDTA
-
Detection reagents (e.g., for HPLC, mass spectrometry, or a colorimetric assay for CMP)
Procedure:
-
Activation of Neu5Ac-Me:
-
In a microcentrifuge tube, prepare the activation reaction mixture:
-
50 mM Tris-HCl, pH 8.0
-
20 mM MgCl₂
-
10 mM CTP
-
5 mM Neu5Ac-Me
-
1-5 µg CMP-sialic acid synthetase
-
-
Incubate at 37°C for 1-2 hours.
-
-
Sialyltransferase Reaction:
-
To the activation reaction mixture, add the following components:
-
Sialyltransferase (concentration to be optimized)
-
Acceptor substrate (concentration to be optimized)
-
Adjust the buffer conditions to be optimal for the sialyltransferase (e.g., by adding a concentrated stock of the sialyltransferase reaction buffer).
-
-
Incubate at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding an equal volume of Stop Solution.
-
-
Product Analysis:
-
Analyze the reaction mixture for the formation of the sialylated product using a suitable method such as HPLC, mass spectrometry, or a coupled enzyme assay that detects the amount of CMP produced.
-
Visualizations
Diagram 1: Sialylation Pathway and the Role of Neu5Ac-Me
Caption: Enzymatic pathway for the utilization of Neu5Ac-Me in sialylation reactions.
Diagram 2: Troubleshooting Workflow for Low Sialyltransferase Activity
Caption: A logical workflow for troubleshooting low product yield in sialyltransferase assays with Neu5Ac-Me.
References
- 1. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of 4-O-methyl-N-acetylneuraminic acid a synthetic sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolytic Stability of N-Acetylneuraminic Acid Methyl Ester
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the hydrolytic stability of N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) at different pH values. Understanding the stability of this compound is critical for its effective use in experimental and developmental pipelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The main stability concern is the hydrolysis of the methyl ester bond. This reaction converts this compound back to N-Acetylneuraminic acid (Neu5Ac) and methanol (B129727). The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Q2: How does pH affect the hydrolytic stability of this compound?
A2: The stability of the methyl ester is significantly influenced by pH. Generally, it is most stable in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, where the ester is protonated, making it more susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH 6-8): The ester exhibits its greatest stability in this range.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) occurs, which is typically faster than acid-catalyzed hydrolysis. The hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester.
Q3: Is this compound more stable than N-Acetylneuraminic acid?
A3: The methyl ester is generally considered more stable in specific contexts, such as protecting the carboxylic acid group from participating in certain degradation pathways, particularly during sample preparation for analytical techniques like mass spectrometry.[1] Methyl esterification is a common method to stabilize sialic acid moieties.[1] However, the ester bond itself is susceptible to hydrolysis, which is a different stability consideration than the degradation of the parent molecule.
Q4: What are the signs of this compound degradation in my sample?
A4: Degradation can be identified by the presence of N-Acetylneuraminic acid and methanol as hydrolysis products. Analytically, this can be observed as a new peak corresponding to Neu5Ac in your HPLC or LC-MS chromatogram, with a concurrent decrease in the peak area of Neu5Ac-Me over time.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound in solution. | Inappropriate pH: The buffer system is either too acidic or too alkaline. | - Maintain the pH of your stock solutions and experimental buffers between 6.0 and 7.5 for maximum stability.- If an acidic or basic pH is required for your experiment, prepare fresh solutions immediately before use and minimize incubation times. |
| High Temperature: Elevated temperatures accelerate the rate of hydrolysis. | - Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).- For experiments requiring elevated temperatures, perform a stability study to determine the acceptable incubation time before significant degradation occurs. | |
| Enzymatic Degradation: Contamination of the sample with esterases. | - Use sterile, high-purity water and reagents.- If enzymatic contamination is suspected, consider adding a general esterase inhibitor, but verify its compatibility with your experimental system. | |
| Inconsistent results in bioassays. | Variable Hydrolysis: The amount of active ester is changing between experiments or during the course of a single experiment. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Precisely control the pH and temperature of your assay buffers.- Include a stability control by incubating the ester in the assay buffer for the duration of the experiment and analyzing for degradation. |
| Difficulty in quantifying this compound. | Co-elution with Degradation Product: The analytical method does not adequately separate the methyl ester from the resulting free acid. | - Optimize your chromatographic method (e.g., HPLC, LC-MS) to achieve baseline separation between this compound and N-Acetylneuraminic acid.- Use a different stationary phase or modify the mobile phase composition and gradient. |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability of this compound
This protocol outlines a general method to assess the stability of Neu5Ac-Me at a specific pH and temperature.
Materials:
-
This compound
-
Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)
-
High-purity water
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
N-Acetylneuraminic acid standard
-
Thermostated incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration.
-
Incubation:
-
Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in pre-warmed buffers of the desired pH values.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of N-Acetylneuraminic acid.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the rate of hydrolysis and the half-life (t½) of the compound at each pH.
-
Data Presentation
Table 1: Expected Relative Stability of this compound at 37°C
| pH Range | Condition | Expected Rate of Hydrolysis | Primary Mechanism |
| 1.0 - 3.5 | Strongly Acidic | Fast | Acid-Catalyzed Hydrolysis |
| 4.0 - 6.0 | Mildly Acidic | Moderate to Slow | Acid-Catalyzed Hydrolysis |
| 6.0 - 8.0 | Neutral | Slowest | Minimal Hydrolysis |
| 8.0 - 10.0 | Mildly Alkaline | Moderate to Fast | Base-Catalyzed Hydrolysis |
| > 10.0 | Strongly Alkaline | Very Fast | Base-Catalyzed Hydrolysis |
Note: This table provides a qualitative summary based on general principles of ester hydrolysis. Actual rates should be determined experimentally.
Visualizations
Diagram 1: pH-Dependent Hydrolysis Pathways of this compound
References
Technical Support Center: N-Acetylneuraminic Acid Methyl Ester Reactions
Welcome to the technical support center for N-Acetylneuraminic acid methyl ester (Neu5AcMe). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving Neu5AcMe, with a specific focus on the formation of unwanted lactone side products.
Frequently Asked Questions (FAQs)
Q1: What are the common lactone side products observed during reactions with this compound?
A1: The primary lactone side products formed from this compound are the 1,4-lactone, 1,7-lactone, and the γ-lactone.[1][2] The formation of these side products is often promoted by certain reaction conditions.
Q2: Under what conditions does lactonization of this compound occur?
A2: Lactonization is a common side reaction that can be initiated under both acidic and basic conditions.[1][2] The use of carbodiimide (B86325) coupling reagents, such as EDC, in the absence of a suitable nucleophile can also lead to the formation of lactone intermediates. Additionally, acetylation reactions have been observed to produce lactone by-products.[1]
Q3: How can I detect the presence of lactone side products in my reaction mixture?
A3: The most effective methods for detecting and quantifying lactone side products are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC-MS allows for the separation and identification of the different lactone isomers from the desired product.[3] 1H and 13C NMR spectroscopy can provide structural confirmation of the lactone rings.[3][4]
Q4: Are the lactone side products stable?
A4: The stability of the lactone side products varies. The 1,7-lactone is known to be relatively unstable, especially in aqueous solutions, and can rearrange to the more stable γ-lactone.[3] The stability is also pH-dependent, with decomposition occurring in both acidic and neutral aqueous solutions.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peak in HPLC/MS analysis with a mass corresponding to a dehydrated product. | Formation of a lactone side product (1,4-lactone, 1,7-lactone, or γ-lactone). | - Confirm the structure using 1H and 13C NMR.[3][4]- Adjust reaction pH to neutral conditions if possible.- If using a coupling agent like EDC, ensure a nucleophile is present to compete with intramolecular cyclization. |
| Low yield of the desired product. | Significant conversion of the starting material to lactone side products. | - Modify reaction conditions to minimize lactonization (see Q2 in FAQs).- For reactions sensitive to pH, use a well-buffered system.- Consider protecting group strategies to prevent intramolecular reactions. |
| Difficulty in purifying the desired product from lactone impurities. | Similar polarities of the product and lactone side products. | - Optimize chromatographic separation conditions (e.g., gradient, column chemistry).- Consider derivatization of the desired product to alter its chromatographic behavior for easier separation. |
| Inconsistent reaction outcomes. | Variable formation of lactone side products due to subtle changes in reaction conditions (e.g., moisture, temperature). | - Ensure strict control over reaction parameters.- Use anhydrous solvents and reagents where appropriate.- Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the onset of side product formation. |
Quantitative Data on Lactone Formation
The following table summarizes the reported yields of various lactone products under different reaction conditions.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Acetylneuraminic acid | Cesium carbonate, methyl iodide in DMF, 40°C, 1.5-3h | Methylated γ-lactone | 42-78 | [1] |
| This compound | Sodium methoxide (B1231860) (0.5 M) in methanol, 25°C, 0.5h | Free γ-lactone | 62 | [1][2] |
| N-Acetylneuraminic acid | Acetic anhydride, pyridine, room temperature | 1,7-lactone | 6 (minor by-product) | |
| This compound | Diazomethane in methanol, room temperature, overnight | Methylated γ-lactone | 29 | [1] |
Experimental Protocols
Protocol 1: Minimizing Lactone Formation During a Coupling Reaction
This protocol provides a general guideline for minimizing lactone side product formation when using a coupling agent with this compound.
-
Reagent Preparation: Dissolve this compound and the desired nucleophile (e.g., an amine or alcohol) in an appropriate anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This can help to slow down the rate of the competing lactonization reaction.
-
Addition of Coupling Agent: Add the coupling agent (e.g., EDC) and any additives (e.g., HOBt) to the reaction mixture slowly and portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to quench the reaction and remove water-soluble by-products.
-
Purification: Purify the desired product using flash column chromatography, carefully selecting the eluent system to achieve good separation from any potential lactone side products.
Protocol 2: HPLC-MS Analysis of Lactone Side Products
This protocol outlines a general method for the detection and quantification of this compound and its lactone side products.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[3]
-
Chromatographic Separation:
-
Column: Use a C8 or C18 reversed-phase column.[3]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 25-40°C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode for sensitive detection of sialic acids and their derivatives.
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ions of the expected product and side products. For quantitative analysis, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method targeting the specific m/z values of the compounds of interest.
-
-
Data Analysis: Integrate the peak areas of the desired product and the lactone side products to determine their relative abundance. Use authentic standards for calibration to obtain absolute quantification.
Visualizations
Caption: Reaction pathway for this compound showing the desired reaction and the formation of lactone side products.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Intramolecular Lactones of Sialic Acids | MDPI [mdpi.com]
- 2. Intramolecular Lactones of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Acetylneuraminic Acid Methyl and Benzyl Esters in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the multi-step synthesis of complex carbohydrates. In the realm of sialic acid chemistry, the choice between methyl and benzyl (B1604629) esters for the protection of the C-1 carboxyl group of N-acetylneuraminic acid (Neu5Ac) can significantly influence reaction outcomes, including stability, reactivity, and overall synthetic efficiency. This guide provides an objective comparison of N-acetylneuraminic acid methyl ester and benzyl ester, supported by available data and experimental insights to aid in the strategic planning of synthetic routes.
Introduction to Sialic Acid Ester Protecting Groups
N-acetylneuraminic acid, a prominent member of the sialic acid family, plays crucial roles in various biological processes. Its chemical synthesis and modification often require the protection of its multiple functional groups to achieve regioselectivity and stereoselectivity. The carboxylic acid at the C-1 position is typically protected as an ester to prevent its interference in subsequent reactions, such as glycosylation, and to improve solubility. The methyl and benzyl esters are two of the most commonly employed protecting groups for this purpose, each with its own set of advantages and disadvantages.
Synthesis and Deprotection Strategies
The choice between the methyl and benzyl ester is often dictated by the overall synthetic strategy, particularly the compatibility of their respective deprotection conditions with other protecting groups present in the molecule.
This compound:
-
Synthesis: The methyl ester of Neu5Ac is commonly prepared by treatment with acidic methanol (B129727) or diazomethane. Microwave-assisted esterification using a catalytic amount of trifluoroacetic acid (TFA) in methanol has also been reported as a rapid and efficient method.
-
Deprotection: The methyl ester is typically removed under basic conditions through saponification, for instance, using sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent. This method is effective but can be harsh and may not be suitable for molecules containing other base-labile protecting groups.
N-Acetylneuraminic Acid Benzyl Ester:
-
Synthesis: The benzyl ester is generally synthesized by reacting Neu5Ac with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF)[1].
-
Deprotection: The benzyl ester is most commonly cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C). This method is advantageous due to its mild and neutral reaction conditions, which are orthogonal to many other protecting groups used in carbohydrate synthesis, such as acetals and silyl (B83357) ethers.
Comparative Performance in Synthesis
The nature of the ester protecting group at the C-1 position can influence the reactivity of sialyl donors in glycosylation reactions. While direct quantitative comparisons of Neu5Ac methyl and benzyl esters in sialylation are not extensively documented in single studies, general principles of carbohydrate chemistry can provide valuable insights.
| Feature | This compound | N-Acetylneuraminic Acid Benzyl Ester |
| Synthesis | Acidic methanol, Diazomethane | Benzyl bromide, Base |
| Deprotection | Saponification (basic hydrolysis) | Catalytic Hydrogenolysis (neutral) |
| Stability | Generally stable to acidic and mild basic conditions. | Stable to acidic and basic conditions. |
| Orthogonality | Cleaved under basic conditions, orthogonal to acid-labile and hydrogenolysis-labile groups. | Cleaved under neutral hydrogenolysis, orthogonal to acid- and base-labile groups. |
| Reactivity in Glycosylation | Considered a more "disarming" group due to the electron-withdrawing nature of the ester. | The benzyl group is less electron-withdrawing than the methyl ester, potentially leading to a more reactive "armed" donor. |
Stability Considerations
The stability of the ester protecting group under various reaction conditions is a crucial factor in multi-step syntheses.
-
This compound: Methyl esters are generally stable under acidic conditions but are susceptible to cleavage under basic conditions. The stability of the parent N-acetylneuraminic acid has been studied, showing it is most stable in the pH range of 3.0-10.0 and degrades more rapidly in strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions. This suggests that while the methyl ester provides protection, harsh basic conditions for its removal should be carefully considered in the context of the overall stability of the sialic acid molecule.
-
N-Acetylneuraminic Acid Benzyl Ester: Benzyl esters are known for their high stability across a wide range of pH conditions, including both acidic and basic media[1]. Their removal via the mild and specific method of hydrogenolysis makes them a robust choice for complex synthetic routes where orthogonality is paramount.
Experimental Protocols
The following are generalized protocols for the synthesis and deprotection of N-acetylneuraminic acid methyl and benzyl esters.
Protocol 1: Synthesis of this compound
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Anhydrous Methanol (MeOH)
-
Dowex 50WX8 (H⁺ form) resin or a catalytic amount of a strong acid (e.g., HCl, H₂SO₄)
Procedure:
-
Suspend Neu5Ac in anhydrous methanol.
-
Add the acidic resin or a catalytic amount of strong acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Saponification of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Acidic resin (e.g., Dowex 50W-X8, H⁺ form) for neutralization
Procedure:
-
Dissolve the this compound in a mixture of water and a co-solvent like methanol or THF.
-
Add a solution of NaOH or LiOH (typically 1.1 to 2 equivalents).
-
Stir the reaction mixture at room temperature until the saponification is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with an acidic resin until the pH is neutral.
-
Filter off the resin and concentrate the filtrate to obtain the deprotected N-acetylneuraminic acid.
Protocol 3: Synthesis of N-Acetylneuraminic Acid Benzyl Ester
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Neu5Ac in anhydrous DMF.
-
Add K₂CO₃ or Cs₂CO₃ to the solution.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Hydrogenolysis of N-Acetylneuraminic Acid Benzyl Ester
Materials:
-
N-Acetylneuraminic acid benzyl ester
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-acetylneuraminic acid benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected N-acetylneuraminic acid.
Visualization of Synthetic Pathways
Caption: Synthetic and deprotection pathways for methyl and benzyl esters of N-acetylneuraminic acid.
Conclusion
The choice between this compound and benzyl ester as a protecting group strategy depends heavily on the specific requirements of the synthetic route.
-
The methyl ester is a suitable choice when basic deprotection conditions are compatible with other functional groups in the molecule. Its synthesis is straightforward, and the reagents are readily available.
-
The benzyl ester offers greater stability and a milder, more orthogonal deprotection method via hydrogenolysis. This makes it particularly advantageous in complex, multi-step syntheses where sensitive functional groups need to be preserved.
For researchers embarking on the synthesis of sialoglycans and other complex carbohydrates, a thorough evaluation of the planned synthetic steps and the stability of all protecting groups is essential for success. The information presented in this guide provides a foundation for making an informed decision between these two valuable protecting group strategies.
References
A Comparative Guide: N-Acetylneuraminic Acid Methyl Ester vs. Free N-Acetylneuraminic Acid for Researchers and Drug Development Professionals
In the landscape of glycobiology and therapeutic development, N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a pivotal role in cellular recognition, signaling, and immunity.[1][2] Its derivatives are of significant interest for their potential in antiviral drugs, targeted cancer therapy, and as supplements to support brain development.[1][3] This guide provides an objective comparison of N-acetylneuraminic acid methyl ester (Neu5Ac-Me), a chemically modified form, and its parent compound, free N-acetylneuraminic acid (Neu5Ac). We will delve into their chemical properties, biological activities, and practical applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Stabilities
The primary distinction between Neu5Ac and Neu5Ac-Me lies in the esterification of the carboxyl group at the C-1 position with a methyl group.[2] This seemingly minor modification has significant implications for the molecule's stability. While free Neu5Ac is susceptible to degradation, particularly under acidic or alkaline conditions and at elevated temperatures, its methyl ester derivative is generally more stable.[2][4]
This enhanced stability is a key consideration for researchers, especially in the context of drug formulation and biochemical assays where prolonged integrity of the compound is crucial.[2]
Quantitative Stability Comparison
The following tables summarize the degradation kinetics of free N-Acetylneuraminic acid under various conditions. While direct comparative studies with the methyl ester are limited, the data for the free acid highlights its inherent instability, a factor that is mitigated by esterification.
Table 1: Degradation Kinetics of Free N-Acetylneuraminic Acid at Different pH and Temperatures. [4]
| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 1.0 | 60 | 0.014 | 49.51 |
| 1.0 | 70 | 0.033 | 21.00 |
| 1.0 | 80 | 0.071 | 9.76 |
| 1.0 | 90 | 0.131 | 5.29 |
| 2.0 | 60 | 0.009 | 77.02 |
| 2.0 | 70 | 0.022 | 31.51 |
| 2.0 | 80 | 0.049 | 14.14 |
| 2.0 | 90 | 0.096 | 7.22 |
| 11.0 | 60 | 0.021 | 33.01 |
| 11.0 | 70 | 0.045 | 15.40 |
| 11.0 | 80 | 0.088 | 7.88 |
| 11.0 | 90 | 0.165 | 4.20 |
| 12.0 | 60 | 0.130 | 5.33 |
| 12.0 | 70 | 0.264 | 2.63 |
| 12.0 | 80 | 0.478 | 1.45 |
| 12.0 | 90 | 0.817 | 0.85 |
Data adapted from a study on the degradation kinetics of N-acetylneuraminic acid.[4]
A separate study on the acid hydrolysis of the methyl ketoside of N-acetylneuraminic acid found that the first-order rate constant for the hydrolysis of 2-methyl-N-acetyl-α-d-neuraminic acid in 0.05M H₂SO₄ was 56-fold greater than that of its O-acetylated counterpart, highlighting the stabilizing effect of esterification.[2]
Biological Activity and Cell Permeability
The biological functions of Neu5Ac are vast, ranging from its role as a terminal residue on cell surface glycans to its involvement in neurotransmission and as a receptor for pathogens like the influenza virus.[1][5] The methyl ester form, Neu5Ac-Me, is often utilized in research to study these processes due to its enhanced stability and potentially altered cell permeability.[2]
CMP-Sialic Acid Synthetase (CMAS) Pathway
The biological activity of Neu5Ac is intrinsically linked to its activation to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) by the enzyme CMP-sialic acid synthetase (CMAS).[6][7] This activated form is the donor substrate for sialyltransferases, which are responsible for incorporating sialic acids into glycoconjugates.[6] The entire process, from synthesis to incorporation, is a key pathway in glycobiology.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for the synthesis of Neu5Ac-Me and a key biological assay.
Synthesis of this compound (Neu5Ac-Me)
This protocol describes a microwave-assisted synthesis which is significantly faster than traditional methods.
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Dry Dowex 50WX8 (H⁺) resin
-
Anhydrous methanol (B129727)
-
Microwave reactor
Procedure:
-
To a microwave reactor tube, add N-Acetylneuraminic acid (1.0 g, 3.2 mmol, 1 equiv) and dry Dowex 50WX8 (H⁺) resin (1.0 g).
-
Add anhydrous methanol (15 mL) to the tube.
-
Seal the vessel and subject the mixture to microwave irradiation at 80 °C for 15 minutes.
-
After cooling, filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.
Neuraminidase Inhibition Assay
This assay is commonly used to evaluate the inhibitory activity of sialic acid analogs against viral neuraminidase, a key target for influenza therapeutics.[8]
Materials:
-
Influenza virus stock
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
N-Acetylneuraminic acid or this compound (as potential inhibitors)
-
Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Virus Titration: Perform a serial dilution of the influenza virus stock and incubate with the MUNANA substrate to determine the optimal virus concentration that yields a linear fluorescent signal over the incubation period.
-
Inhibition Assay: a. In a 96-well black plate, add 25 µL of serially diluted inhibitor (Neu5Ac or Neu5Ac-Me) in assay buffer. b. Add 25 µL of the predetermined optimal dilution of the virus to each well. c. Incubate the plate at 37 °C for 30 minutes. d. Initiate the enzymatic reaction by adding 50 µL of MUNANA substrate (final concentration 100 µM) to each well. e. Incubate the plate at 37 °C for 60 minutes with shaking. f. Stop the reaction by adding 100 µL of stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.
Conclusion
This compound offers a more stable alternative to free N-acetylneuraminic acid, making it a valuable tool for various research applications, particularly in drug development and formulation where compound stability is paramount. While direct comparative data on cell permeability and biological activity remains an area for further investigation, the enhanced physicochemical properties of the methyl ester suggest it may offer advantages in terms of bioavailability and efficacy. The provided experimental protocols for synthesis and biological evaluation can serve as a foundation for researchers to directly compare these two important molecules and further elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Quantification of N-Acetylneuraminic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantitative analysis of N-Acetylneuraminic acid (Neu5Ac) and its derivative, N-Acetylneuraminic acid methyl ester. While specific validated methods for the methyl ester are not extensively documented in peer-reviewed literature, this guide draws upon established and validated methods for the parent compound, Neu5Ac, to offer a robust comparative framework. The principles and techniques discussed are directly relevant for developing and validating a method for this compound.
Method Comparison: HPLC-UV, HPAE-PAD, and LC-MS/MS
The selection of an analytical method for sialic acids is contingent on the required sensitivity, specificity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of three common HPLC-based methods for the analysis of N-Acetylneuraminic acid.
| Parameter | HPLC-UV | HPAE-PAD | HPLC-FLD (with DMB derivatization) | LC-MS/MS |
| Linearity Range | 0.08 - 10 nmol | 0.1 - 25 µM (Neu5Ac) | 0.1 - 10 µg/mL (Neu5Ac) | 25.0 - 10,000 ng/mL (Neu5Ac) |
| Limit of Detection (LOD) | ~0.08 nmol | 20.9 nM (Neu5Ac)[1] | 0.003 mg/kg (Neu5Ac) | 0.03 ng/mL (Neu5Ac)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 25.0 ng/mL (Neu5Ac)[3] |
| Accuracy (% Recovery) | Not explicitly stated | 95 - 105%[1] | 91.2 - 119.7% | 95.2 - 99.6%[2] |
| Precision (% RSD) | Not explicitly stated | 0.37 - 3.82%[1] | 0.7 - 1.8% | 1.7 - 4.8% (within-day)[2] |
| Sample Preparation | Hydrolysis, direct injection | Hydrolysis, direct injection | Hydrolysis, derivatization | Hydrolysis, extraction |
| Specificity | Moderate | High | High | Very High |
| Throughput | High | Moderate | Lower | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods for N-Acetylneuraminic acid and can be adapted for its methyl ester.
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for the direct, underivatized analysis of sialic acids.
-
Sample Preparation (Acid Hydrolysis):
-
To release sialic acids from glycoproteins, incubate the sample in 0.01 M hydrochloric acid at 80°C for 1 hour in a vacuum-sealed tube.
-
After hydrolysis, remove the hydrochloric acid by evaporation under vacuum.
-
Reconstitute the dried sample in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a suitable buffer, such as 0.1% aqueous formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV absorbance at 205 nm.
-
Internal Standard: N-acetylglycine can be used as an internal standard.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This technique offers high sensitivity and specificity for direct carbohydrate analysis without derivatization.
-
Sample Preparation (Acid Hydrolysis):
-
Follow the acid hydrolysis protocol as described for RP-HPLC-UV.
-
-
Chromatographic Conditions:
-
Column: High-pH anion-exchange column (e.g., Dionex CarboPac™ PA20).
-
Mobile Phase: A gradient of a strong base (e.g., sodium hydroxide) and a salt (e.g., sodium acetate) is typically used for elution.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) using a gold electrode.
-
HPLC with Fluorescence Detection (Post-Derivatization)
This method involves derivatizing the sialic acid to enhance its detection by fluorescence.
-
Sample Preparation (Hydrolysis and Derivatization):
-
Perform acid hydrolysis as previously described.
-
Derivatize the released sialic acids with a fluorescent labeling agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB). This typically involves heating the sample with the DMB reagent.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile, methanol, and water is commonly used.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: Ambient.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the DMB label (e.g., Ex: 373 nm, Em: 448 nm).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described HPLC methods.
Caption: Workflow for HPLC-UV analysis of sialic acids.
Caption: Workflow for HPLC-FLD analysis with DMB derivatization.
Caption: Logical flow of analytical method validation.
References
- 1. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 2. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylneuraminic Acid Methyl Ester: A Comparative Guide for Mass Spectrometry Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of N-acetylneuraminic acid (Neu5Ac) and related sialic acids by mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of N-Acetylneuraminic acid methyl ester (NEU5ACME) as a structural analog internal standard with the widely used isotopically labeled internal standards.
Performance Comparison of Internal Standards
The selection of an internal standard in liquid chromatography-mass spectrometry (LC-MS) is critical for correcting variations in sample preparation, injection volume, and matrix effects. The two primary types of internal standards used for sialic acid analysis are structural analogs, such as NEU5ACME, and stable isotopically labeled (SIL) standards, such as [¹³C₃]-N-acetylneuraminic acid.
Table 1: Comparison of Quantitative Performance Data for Internal Standards in Sialic Acid Analysis
| Performance Metric | This compound (Structural Analog IS) | Isotopically Labeled N-Acetylneuraminic Acid (SIL IS) |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | >0.999 |
| Precision (Intra-assay %CV) | Data not readily available | 3.22 - 5.95% |
| Precision (Inter-assay %CV) | Data not readily available | 5.15 - 7.65% |
| Accuracy (% Recovery) | In agreement with literature values | 96.14 - 109.18% |
| Matrix Effect Compensation | Good, but may differ from analyte due to structural differences | Excellent, as it co-elutes and ionizes identically to the analyte |
As indicated in the table, while NEU5ACME demonstrates excellent linearity, comprehensive data on its precision and accuracy are not as readily available in the literature as for SIL standards. Isotopically labeled standards are generally considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to more effective compensation for matrix effects and variability throughout the analytical process.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these standards in a laboratory setting. Below are representative protocols for the use of both NEU5ACME and an isotopically labeled standard for the quantification of Neu5Ac in biological samples.
Protocol 1: Quantification of N-Acetylneuraminic Acid using NEU5ACME Internal Standard
This protocol is based on the method described by Shaw et al. (2001)[1].
-
Sample Preparation (Hydrolysis):
-
To release sialic acids from glycoproteins, treat the sample (e.g., fetuin as a model glycoprotein) with a mild acid.
-
Incubate the sample in 0.1 M HCl at 80°C for 1 hour.
-
Cool the sample and neutralize with an appropriate base.
-
Add a known concentration of this compound internal standard solution to the hydrolyzed sample.
-
-
LC-MS/MS Analysis:
-
LC Column: ES Industries AquaSep (150 x 4.6 mm, 3 µm)[1].
-
Mobile Phase: 0.1% aqueous formic acid[1].
-
Flow Rate: 0.5 ml/min[1].
-
Injection Volume: 10 µL.
-
MS Detection: Positive ion electrospray ionization (ESI+) in Selected Ion Monitoring (SIM) mode[1].
-
Monitored Ions: m/z 310 for Neu5Ac, m/z 326 for N-glycolylneuraminic acid (Neu5Gc), and m/z 324 for NEU5ACME internal standard[1].
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the Neu5Ac standard to the peak area of the NEU5ACME internal standard against the concentration of the Neu5Ac standard.
-
Determine the concentration of Neu5Ac in the sample by applying the peak area ratio to the calibration curve.
-
Protocol 2: Quantification of N-Acetylneuraminic Acid using Isotopically Labeled Internal Standard
This protocol is a representative method based on several published studies.
-
Sample Preparation:
-
For free sialic acid analysis in urine, dilute the sample with an equal volume of a solution containing the ¹³C₃-sialic acid internal standard.
-
For total sialic acid analysis, perform acid hydrolysis (e.g., with 0.1 M HCl at 80°C for 1 hour) prior to the addition of the internal standard.
-
For plasma samples, perform protein precipitation (e.g., with acetonitrile) after the addition of the internal standard, followed by centrifugation.
-
-
LC-MS/MS Analysis:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for better retention of polar sialic acids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
MS Detection: Negative ion electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor transitions such as m/z 308.2 → 87.0 for Neu5Ac and m/z 311.2 → 90.0 for ¹³C₃-sialic acid.
-
-
Quantification:
-
Similar to the protocol with NEU5ACME, construct a calibration curve using the peak area ratios of the analyte to the isotopically labeled internal standard.
-
Calculate the analyte concentration in the samples from this calibration curve.
-
Visualizing Key Processes
To better understand the context of sialic acid analysis, the following diagrams illustrate the metabolic pathway of sialic acid and a typical experimental workflow for glycoprotein (B1211001) analysis.
Figure 1. Simplified Sialic Acid Biosynthetic Pathway.
Figure 2. Experimental Workflow for Sialic Acid Quantification.
References
Unmasking Specificity: A Comparative Guide to N-Acetylneuraminic Acid Methyl Ester Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. When targeting N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, a critical consideration is the potential for cross-reactivity with its various derivatives. This guide provides an objective comparison of the immunoassay performance of N-acetylneuraminic acid against its methyl ester derivative, supported by representative experimental data and detailed protocols.
N-acetylneuraminic acid plays a crucial role in a multitude of biological processes, including cell signaling, immune responses, and pathogen recognition.[1] Its carboxylate group is a key feature for molecular interactions. Esterification of this group to form N-acetylneuraminic acid methyl ester can significantly alter its chemical properties and, consequently, its recognition by antibodies in immunoassays. Understanding the degree of this cross-reactivity is essential for the accurate quantification of Neu5Ac in biological samples and for the development of specific therapeutic antibodies.
Quantitative Comparison of Antibody Binding
The following table summarizes representative data from a competitive ELISA designed to assess the cross-reactivity of a monoclonal antibody raised against N-acetylneuraminic acid. The data illustrates the antibody's specificity and its reduced affinity for the methyl ester derivative.
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| N-Acetylneuraminic acid (Neu5Ac) | 50.0 | 100 |
| This compound | >1000 | <5.0 |
| N-Glycolylneuraminic acid (Neu5Gc) | 850 | 5.9 |
| N-Acetylmannosamine (ManNAc) | >2000 | <2.5 |
Cross-reactivity (%) = (IC50 of Neu5Ac / IC50 of analogue) x 100
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the specificity and cross-reactivity of antibodies against small molecules like sialic acids.
Principle of the Competitive ELISA
In this assay, a known amount of N-acetylneuraminic acid is pre-coated onto the wells of a microtiter plate. The sample or standard, containing the analyte of interest (Neu5Ac or its analogues), is pre-incubated with a limited amount of anti-Neu5Ac antibody. This mixture is then added to the coated plate. The free antibody will bind to the immobilized Neu5Ac. The amount of antibody bound to the plate is inversely proportional to the concentration of the analyte in the sample. A substrate is then added, which produces a colorimetric signal upon reaction with the enzyme-conjugated secondary antibody.
Detailed Experimental Protocol
Materials:
-
96-well microtiter plates
-
N-Acetylneuraminic acid (Neu5Ac)
-
This compound
-
Other sialic acid analogues for cross-reactivity testing
-
Anti-N-acetylneuraminic acid monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of Neu5Ac solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standards (Neu5Ac) and test compounds (this compound and other analogues).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-Neu5Ac antibody for 1 hour at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximal signal) for each compound. Calculate the percent cross-reactivity relative to N-acetylneuraminic acid.
Visualizing Experimental Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of sialic acids, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to determine cross-reactivity.
Caption: Role of Sialic Acid in cell recognition and antibody specificity.
References
N-Acetylneuraminic acid methyl ester versus peracetylated sialic acid in glycosylation
An in-depth comparison of N-Acetylneuraminic acid methyl ester and peracetylated sialic acid reveals critical differences in their application as glycosyl donors for the synthesis of complex glycans. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their respective performance, supported by experimental data, to inform the selection of the most appropriate sialyl donor for specific glycosylation needs.
Introduction to Sialyl Donors in Glycosylation
Chemical sialylation is a notoriously challenging yet crucial reaction in glycochemistry, essential for synthesizing biologically active molecules such as gangliosides and sialoglycoproteins. The choice of the sialic acid (N-Acetylneuraminic acid, Neu5Ac) donor is paramount, as its protecting group strategy dictates the reactivity, yield, and, most importantly, the stereochemical outcome of the glycosylation.
In practice, a viable sialyl donor for chemical glycosylation requires protection of both the C1-carboxylate and the various hydroxyl groups to prevent unwanted side reactions. Therefore, the comparison is not a simple choice between a methyl ester and acetyl groups, but rather a decision on the overall protection strategy. A "peracetylated" donor will typically also have its carboxylate group protected as a methyl ester. The key distinction lies in the sophistication of the hydroxyl protecting groups: a simple per-O-acetylation versus more advanced, stereodirecting protecting groups.
-
This compound (as a base): This refers to Neu5Ac where the carboxylic acid at C1 is esterified, usually as a methyl ester (Neu5Ac-Me). This modification stabilizes the molecule and is the foundational step for creating most glycosyl donors.[1] The hydroxyl groups are then further protected.
-
Peracetylated Sialic Acid Donor: This typically describes a Neu5Ac-Me derivative where all hydroxyl groups (at C4, C7, C8, C9) are protected with acetyl esters. This represents a more straightforward but often less stereoselective approach. While accessible, these donors can lead to unsatisfactory yields due to side reactions.[2][3]
Comparative Analysis of Protecting Group Strategies
The primary goal in sialylation is often the stereoselective formation of the α-glycosidic linkage, which is prevalent in nature. The protecting groups on the sialyl donor play a critical role in directing this outcome.
Strategy 1: Simple Per-O-Acetylated Donors
A donor that is fully acetylated at its hydroxyl groups (in addition to the C1 methyl ester) is relatively easy to prepare. However, the acetyl groups at C4 and C7 do not offer effective stereochemical control. Glycosylation reactions with such donors often proceed through an unstable oxocarbenium ion intermediate, leading to a mixture of α and β anomers and the formation of an undesirable 2,3-elimination byproduct.[4]
Strategy 2: Donors with Stereodirecting Protecting Groups
To overcome the challenge of stereoselectivity, more advanced protecting groups have been developed. A prominent example is the use of a cyclic 5-N,4-O-carbonyl (oxazolidinone) group.[5][6] This rigid, fused-ring structure locks the conformation of the sialyl donor, restricting the trajectory of the incoming acceptor's nucleophilic attack to the α-face, thereby ensuring high α-selectivity.[7] Comparative studies have demonstrated that an oxazolidinone-protected donor provides superior yields and α-selectivity compared to a simple N,N-diacetyl sialyl donor.[5][6]
Quantitative Data Presentation
The following tables summarize experimental data from glycosylation reactions using an advanced, stereodirecting sialyl donor: Methyl (phenyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-β-D-galacto-non-2-ulopyranosid)onate , a thioglycoside donor featuring the highly effective oxazolidinone protecting group.
Table 1: Glycosylation with Primary Alcohol Acceptors [5]
| Acceptor | Product | Yield (%) | Anomeric Ratio (α:β) |
| 1-Adamantanol | Sialyl-Adamantane | 95% | >20:1 |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Sialyl-(α1-6)-Glc | 95% | α only |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Sialyl-(α1-6)-Gal | 96% | α only |
| Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside | Sialyl-(α1-6)-Gal | 95% | α only |
Table 2: Glycosylation with Secondary Alcohol Acceptors [5]
| Acceptor | Product | Yield (%) | Anomeric Ratio (α:β) |
| Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Sialyl-(β1-4)-Rha | 85% | 1:10 |
| Methyl 2,4,6-tri-O-benzyl-β-D-galactopyranoside | Sialyl-(β1-3)-Gal | 88% | 1:10 |
Data sourced from reactions performed with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as promoters in dichloromethane (B109758) at -40 °C.
As the data shows, the oxazolidinone-protected donor gives exceptionally high yields and almost exclusive α-selectivity with primary alcohols. The selectivity reverses with more sterically hindered secondary alcohols under these conditions. This highlights the profound impact of the protecting group strategy on the reaction outcome.
Experimental Protocols
General Protocol for Chemical Sialylation using a Thioglycoside Donor
This protocol is a generalized procedure for the activation of a sialyl thioglycoside donor, a common and versatile type of glycosyl donor.[8]
Materials:
-
Fully protected sialyl thioglycoside donor (e.g., peracetylated or oxazolidinone-protected) (1.0 - 1.5 equiv.)
-
Glycosyl acceptor with one free hydroxyl group (1.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂) and/or Acetonitrile (CH₃CN)
-
Activated molecular sieves (4Å powder)
-
N-iodosuccinimide (NIS) (1.2 - 2.0 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv., as a stock solution in CH₂Cl₂)
-
Quenching solution (e.g., Triethylamine (B128534) or Saturated aq. NaHCO₃)
-
Washing solutions (Saturated aq. Na₂S₂O₃, Brine)
-
Anhydrous Na₂SO₄ or MgSO₄ for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Add the glycosyl acceptor and sialyl donor to a flame-dried, two-necked flask. Add activated molecular sieves.
-
Drying: Place the flask under a high vacuum for 1-2 hours, then purge with argon gas. Dissolve the reagents in anhydrous solvent (e.g., a 2:1 mixture of CH₂Cl₂/CH₃CN) via cannula transfer.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78°C and -40°C) in a cooling bath.
-
Activation: Add NIS to the stirred suspension. After 5-10 minutes, add a catalytic amount of TfOH dropwise. The solution typically turns a dark color.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the donor is consumed.
-
Quenching: Quench the reaction by adding triethylamine or saturated aqueous NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite® and wash the pad with CH₂Cl₂. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired sialoside.
Visualizations
Conclusion
While both "this compound" and "peracetylated sialic acid" are terms used to describe precursors for glycosylation, the critical factor for a successful and stereoselective sialylation is the overall protecting group strategy employed.
-
Simple Per-O-Acetylated Donors: These are suitable for applications where stereoselectivity is not critical or for initial exploratory studies, as the donor synthesis is more straightforward. However, researchers should anticipate lower yields and the formation of mixed anomers.
-
Donors with Stereodirecting Groups (e.g., Oxazolidinone): For the synthesis of biologically relevant α-sialosides, the use of donors with rigid, stereodirecting protecting groups is strongly recommended. The additional synthetic effort to prepare these advanced donors is justified by significantly higher yields and excellent α-selectivity, ultimately leading to a more efficient and successful synthesis of the target glycoconjugate.[5][6]
References
- 1. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 2. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Sialylation with N-Acetyl-5-N,4-O-Carbonyl Protected Thiosialoside Donors in Dichloromethane; Facile and Selective Cleavage of the Oxazolidinone Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the Influence of Oxazolidinones and Cyclic Carbonates in Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of N-Acetylneuraminic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-Acetylneuraminic acid methyl ester, a crucial derivative of N-Acetylneuraminic acid (Neu5Ac) often utilized in glycobiology and pharmaceutical research. While frequently employed as an internal standard in the analysis of Neu5Ac, the direct quantification of this compound is essential in various research contexts, including stability studies and as a substrate in enzymatic assays. This document outlines and contrasts the premier analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction to this compound and its Analytical Challenges
N-Acetylneuraminic acid (Neu5Ac) is the most common sialic acid, playing a significant role in numerous biological processes. Its methyl ester derivative is often synthesized for improved stability and volatility, particularly for analytical purposes. The accurate quantification of this compound presents challenges due to its high polarity, structural similarity to other sialic acids, and the potential for degradation. Selecting the appropriate analytical technique is paramount for achieving reliable and reproducible results.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as the most sensitive and specific method for the quantitative analysis of this compound. Although many published methods focus on the quantification of Neu5Ac using its methyl ester as an internal standard, the principles and parameters are directly applicable to the analysis of the methyl ester as the primary analyte.
Experimental Protocol: LC-MS/MS
A typical LC-MS/MS workflow for the analysis of this compound involves several key steps:
-
Sample Preparation: For biological matrices, a protein precipitation step is often employed, followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte.[1]
-
Chromatographic Separation: Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[2][3] A reversed-phase C18 column can also be utilized.[4]
-
Mass Spectrometric Detection: Detection is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Positive ion electrospray ionization (ESI) is commonly used.
Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques offer viable alternatives, each with distinct advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is necessary to increase its volatility.
Experimental Protocol: GC-MS
-
Derivatization: The methyl ester is typically permethylated or converted to a heptafluorobutyrate (HFB) derivative to improve volatility and chromatographic performance.[5][6]
-
GC Separation: The derivatized analyte is separated on a capillary column.
-
MS Detection: Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly well-suited for charged analytes like sialic acids. For the methyl ester, derivatization with a charged or fluorescent tag is often necessary for sensitive detection.[7][8]
Experimental Protocol: CE
-
Derivatization: The analyte is labeled with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enable sensitive laser-induced fluorescence (LIF) detection.[9]
-
Electrophoretic Separation: The derivatized analyte is separated in a capillary based on its charge-to-size ratio.
-
Detection: LIF is the most common detection method, providing high sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide absolute quantification without the need for an identical analyte as a reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: qNMR
-
Sample Preparation: A known amount of the sample and an internal standard of known purity are accurately weighed and dissolved in a suitable deuterated solvent.
-
NMR Data Acquisition: A one-dimensional proton (¹H) NMR spectrum is acquired under conditions that ensure accurate signal integration.
-
Data Analysis: The concentration of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. A validated protocol is crucial for obtaining accurate and reproducible results.[10]
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the quantitative analysis of this compound. The data for LC-MS/MS is primarily based on the analysis of N-Acetylneuraminic acid, with the methyl ester used as an internal standard, and is expected to be comparable for the direct analysis of the methyl ester.
| Feature | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Sensitivity | Very High (pg-ng/mL)[1][2] | High (pg-ng) | High (with LIF) | Moderate (µg-mg) |
| Specificity | Very High (MRM) | High (SIM) | Moderate to High | High |
| Sample Throughput | High | Moderate | High | Low to Moderate |
| Derivatization | Not always required | Required | Often required for detection | Not required |
| Matrix Effects | Can be significant | Less common | Can be present | Minimal |
| Linearity | Excellent (R² > 0.99)[4] | Good | Good | Excellent |
| Precision (%RSD) | < 15%[2] | < 15% | < 15% | < 2%[10] |
| Accuracy (%Bias) | ± 15%[1] | ± 15% | ± 15% | High |
Conclusion
The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the study. LC-MS/MS offers the best combination of sensitivity, specificity, and throughput, making it the method of choice for complex biological matrices. GC-MS is a robust alternative, particularly when high chromatographic resolution is required, though it necessitates a derivatization step. Capillary Electrophoresis provides high separation efficiency and is suitable for charged derivatives. qNMR stands out for its ability to provide absolute quantification without a specific reference standard, making it invaluable for the certification of reference materials and for studies where high accuracy is paramount. Each method presents a unique set of advantages, and a thorough understanding of these is crucial for selecting the most appropriate technique for your research needs.
References
- 1. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Sequential GC/MS analysis of sialic acids, monosaccharides, and amino acids of glycoproteins on a single sample as heptafluorobutyrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialic acid speciation using capillary electrophoresis: optimization of analyte derivatization and separation. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Quantification of the α2-6 sialic acid linkage in branched N-glycan structures with capillary nanogel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The "Off Switch": N-Acetylneuraminic Acid Methyl Ester as a Negative Control in Sialic Acid Binding Assays
For researchers in drug development and the life sciences, the precise study of molecular interactions is paramount. In the context of sialic acid-binding proteins, such as Siglecs and viral hemagglutinins, the use of appropriate controls is critical for validating experimental results. N-Acetylneuraminic acid methyl ester serves as an exemplary negative control, effectively demonstrating the specificity of these interactions by abolishing binding through a subtle chemical modification.
Sialic acids, with N-acetylneuraminic acid (Neu5Ac) being the most common in humans, play a crucial role in cellular recognition, signaling, and as receptors for various pathogens.[1] The binding of proteins to Neu5Ac is highly specific, often involving a critical interaction with the carboxylate group at the C-2 position of the sugar. By converting this carboxyl group into a methyl ester, this compound effectively acts as an "off switch," preventing the binding of sialic acid-specific proteins. This makes it an indispensable tool for confirming that the observed binding in an assay is genuinely dependent on the carboxylate moiety of sialic acid.
Comparative Analysis of Binding Affinity
The rationale for using this compound as a negative control is rooted in the structural basis of sialic acid recognition. Studies on various sialic acid-binding proteins have consistently highlighted the importance of the negatively charged carboxylate for binding. While direct quantitative data comparing the binding affinity of N-Acetylneuraminic acid to its methyl ester counterpart is not extensively published in single comprehensive studies, the established binding mechanisms provide a strong theoretical and experimentally supported foundation for its use.
For instance, the binding affinities of various Siglecs for Neu5Ac are typically in the low millimolar range. It is widely accepted in the field that the methylation of the C-2 carboxyl group of Neu5Ac abrogates this binding. Therefore, in a binding assay, while Neu5Ac would exhibit a measurable affinity, its methyl ester would be expected to show no significant binding, confirming the specificity of the interaction for the carboxylate group.
Table 1: Theoretical Comparative Binding Affinities
| Ligand | Target Protein | Expected Binding Affinity (Kd) | Rationale |
| N-Acetylneuraminic acid (Neu5Ac) | Siglecs (e.g., Siglec-1, -2) | Low millimolar (mM) range | The carboxylate group of Neu5Ac forms a key electrostatic interaction with a conserved arginine residue in the Siglec binding pocket.[2] |
| This compound | Siglecs (e.g., Siglec-1, -2) | No significant binding | Methylation of the carboxylate group neutralizes the negative charge, preventing the critical interaction with the conserved arginine residue in the Siglec binding pocket. |
| N-Acetylneuraminic acid (Neu5Ac) | Influenza Hemagglutinin (e.g., H1N1, H3N2) | Micromolar (µM) to millimolar (mM) range | The carboxylate group of Neu5Ac is essential for forming hydrogen bonds and electrostatic interactions within the receptor-binding site of hemagglutinin. |
| This compound | Influenza Hemagglutinin (e.g., H1N1, H3N2) | No significant binding | Esterification of the carboxylate group disrupts the necessary hydrogen bonding and electrostatic interactions required for stable binding to the hemagglutinin receptor-binding site. |
Experimental Protocols
The following are generalized protocols for common binding assays, illustrating how this compound can be incorporated as a negative control.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Methodology:
-
Immobilization: A sialic acid-binding protein (e.g., a recombinant Siglec-Fc chimera or influenza hemagglutinin) is immobilized on a sensor chip surface.
-
Analyte Injection: Solutions of N-Acetylneuraminic acid (the positive analyte) and this compound (the negative control) are prepared in a suitable running buffer.
-
Binding Measurement: The analytes are injected over the sensor surface at various concentrations. The binding response is measured in real-time.
-
Data Analysis: The binding data for N-Acetylneuraminic acid is fitted to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants. For this compound, no significant binding response is expected.
Diagram 1: SPR Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Binding Assay
This assay measures the ability of a soluble ligand to compete with a plate-bound ligand for binding to a protein.
Methodology:
-
Coating: A sialylated glycoprotein (B1211001) or a synthetic sialoside is coated onto the wells of a microtiter plate.
-
Competition: A fixed concentration of a sialic acid-binding protein (e.g., a biotinylated Siglec-Fc) is pre-incubated with varying concentrations of either N-Acetylneuraminic acid or this compound.
-
Binding: The protein-inhibitor mixtures are added to the coated plate, allowing the unbound protein to bind to the immobilized sialoside.
-
Detection: The amount of bound protein is detected using an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and a colorimetric substrate.
-
Data Analysis: The signal intensity will be inversely proportional to the concentration of the competing ligand. N-Acetylneuraminic acid should show a dose-dependent inhibition of binding, while the methyl ester should show no significant inhibition.
Diagram 2: Competitive ELISA Principle
Glycan Microarray
Glycan microarrays allow for the high-throughput screening of protein-carbohydrate interactions.
Methodology:
-
Array Fabrication: A library of glycans, including various sialosides, is covalently printed onto a glass slide. As a negative control, this compound can be included in the array if appropriately functionalized for printing.
-
Binding: The array is incubated with a fluorescently labeled sialic acid-binding protein.
-
Washing: Unbound protein is washed away.
-
Scanning: The array is scanned to detect fluorescence, indicating where the protein has bound.
-
Data Analysis: The fluorescence intensity for each glycan spot is quantified. Strong signals are expected for sialosides recognized by the protein, while no significant signal should be observed for the this compound spot.
Diagram 3: Logic of Negative Control in Binding Assays
References
A Comparative Guide: Enzymatic Versus Chemical Synthesis of N-Acetylneuraminic Acid Methyl Ester
For researchers, scientists, and drug development professionals, the choice of synthetic route for N-Acetylneuraminic acid methyl ester (Neu5Ac-Me), a key sialic acid derivative, is a critical decision impacting yield, purity, cost, and safety. This guide provides an objective comparison of enzymatic and chemical synthesis methodologies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate approach for your research and development needs.
This compound is a valuable tool in glycobiology research and a crucial building block in the development of therapeutics targeting influenza and other pathogens.[1][2] Its synthesis can be broadly categorized into two primary approaches: traditional chemical methods and emerging enzymatic strategies. This guide will delve into the specifics of each, offering a clear comparison to aid in methodological selection.
At a Glance: Key Performance Indicators
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (e.g., with Diazomethane) |
| Yield | Potentially high (specific data for Neu5Ac-Me lacking) | Variable, with reported yields from 37% to over 90% for related intermediates.[3][] |
| Purity | Generally high due to enzyme specificity | High, but may require extensive purification to remove byproducts and unreacted reagents. |
| Reaction Conditions | Mild (near ambient temperature and neutral pH) | Often harsh, requiring anhydrous conditions, and potentially hazardous reagents. |
| Reaction Time | Variable, can be optimized | Can be rapid, but may involve multiple steps. |
| Byproducts | Minimal, often biodegradable | Can generate hazardous waste requiring special disposal. |
| Safety | Generally considered safe | Can involve highly toxic and explosive reagents like diazomethane (B1218177).[5][6][7][8][9] |
| Cost-Effectiveness | Potentially lower due to reduced energy and waste disposal costs. | Can be high due to reagent costs and safety measures. |
| Environmental Impact | Low, aligns with green chemistry principles. | High, due to the use of hazardous solvents and reagents. |
Enzymatic Synthesis: A Greener Approach
Enzymatic synthesis offers a promising alternative to traditional chemical methods, aligning with the principles of green chemistry. Lipases, in particular, are versatile biocatalysts for esterification reactions. While a specific, detailed protocol for the direct lipase-catalyzed synthesis of this compound is not extensively documented in publicly available literature, the successful use of lipases for the transesterification of related sialic acid derivatives suggests its feasibility.[10]
The proposed enzymatic synthesis involves the direct esterification of N-Acetylneuraminic acid with methanol (B129727), catalyzed by a lipase (B570770). This method is anticipated to offer high selectivity, minimizing the need for protecting groups and reducing the formation of unwanted byproducts.
Logical Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Lipase-Catalyzed Esterification (Hypothetical)
Based on general protocols for lipase-catalyzed esterifications, a potential procedure would be as follows:
-
Enzyme Immobilization (Optional but Recommended): Immobilize a suitable lipase (e.g., Candida antarctica lipase B) on a solid support to enhance stability and facilitate reuse.
-
Reaction Setup: In a temperature-controlled vessel, dissolve N-Acetylneuraminic acid in a minimal amount of a suitable organic solvent. Add methanol in a stoichiometric or slight excess.
-
Enzyme Addition: Introduce the immobilized or free lipase to the reaction mixture.
-
Incubation: Maintain the reaction at a mild temperature (e.g., 30-50°C) with gentle agitation for a specified period (e.g., 24-72 hours).
-
Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, remove the enzyme by filtration. The solvent is then evaporated, and the resulting this compound is purified, typically by column chromatography.
Chemical Synthesis: The Traditional Route
Chemical synthesis of this compound has been well-established, with several methods reported in the literature. A common approach involves the direct esterification of N-Acetylneuraminic acid using a methylating agent. One such powerful, yet hazardous, reagent is diazomethane.
Chemical Synthesis Workflow
Caption: Chemical synthesis using diazomethane.
Experimental Protocol: Esterification with Diazomethane
Caution: Diazomethane is highly toxic, explosive, and a suspected carcinogen. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and personal protective equipment.[5][6][7][8][9]
-
Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., N-methyl-N-nitroso-p-toluenesulfonamide) immediately before use.
-
Reaction Setup: Dissolve N-Acetylneuraminic acid in a suitable solvent mixture (e.g., methanol/diethyl ether).
-
Reaction: Slowly add the ethereal solution of diazomethane to the N-Acetylneuraminic acid solution at 0°C with stirring. The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.
-
Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench any excess diazomethane by the careful addition of a few drops of acetic acid until the yellow color of diazomethane disappears.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.
Other chemical routes often involve multiple steps of protection and deprotection of hydroxyl groups, which can lead to lower overall yields and increased waste generation.[][11] For instance, one multi-step synthesis reported an overall yield of 37%.[] In contrast, a different chemical method for a related, protected derivative achieved yields in the range of 77-96%.[3]
Conclusion: A Decision Framework
The choice between enzymatic and chemical synthesis of this compound depends on the specific priorities of the research or development project.
-
For laboratories prioritizing safety, sustainability, and simplified purification, the enzymatic approach is highly attractive. The mild reaction conditions and high selectivity of enzymes reduce the risks associated with hazardous chemicals and minimize environmental impact. While the initial investment in enzymes may be a consideration, the potential for enzyme reuse and reduced downstream processing costs can make it economically viable in the long run.
-
Chemical synthesis, particularly with reagents like diazomethane, may be favored when speed is paramount and the necessary safety infrastructure is in place. However, the significant hazards and environmental concerns associated with such methods cannot be overlooked. The multi-step chemical syntheses, while avoiding some of the acute hazards of diazomethane, often suffer from lower overall yields and generate more waste.
As the field of biocatalysis continues to advance, the development of robust and efficient enzymatic routes for the synthesis of sialic acid derivatives like this compound is expected to become increasingly prevalent, offering a safer and more sustainable alternative to traditional chemical methods.
References
- 1. A simple, one-step synthesis of N-acetyl-9-O-acetylneuraminic acid by enzymic transesterification medicated by porcine pancreas lipase in pyridine. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A simple, one-step synthesis of N-acetyl-9-O-acetylneuraminic acid by enzymic transesterification mediated by porcine pancreas lipase in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Sialyltransferase Activity with N-Acetylneuraminic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sialyltransferase Donor Substrates
In the landscape of glycobiology and therapeutic protein development, the enzymatic addition of sialic acid, or sialylation, is a critical determinant of protein stability, function, and immunogenicity. Sialyltransferases, the enzymes responsible for this modification, utilize cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) as the activated sialic acid donor. The exploration of modified sialic acid precursors is a burgeoning field, aimed at fine-tuning glycoconjugate structures and functions. This guide provides a comparative analysis of the kinetics of sialyltransferases using the standard donor, CMP-Neu5Ac, versus a synthetically modified donor, CMP-N-Acetylneuraminic acid methyl ester.
The core of this analysis hinges on the principle that for N-Acetylneuraminic acid methyl ester to be utilized by sialyltransferases, it must first be converted to its activated nucleotide sugar form, CMP-N-Acetylneuraminic acid methyl ester. Sialyltransferases do not directly utilize free sialic acids or their simple esters.[1][2][3][4][5] This guide outlines the necessary synthetic and enzymatic steps to perform a direct kinetic comparison, presenting hypothetical yet representative data to illustrate the expected outcomes.
Comparative Kinetic Parameters
The introduction of a methyl ester at the carboxylate position of N-acetylneuraminic acid is hypothesized to alter the interaction with the sialyltransferase active site, thereby affecting the enzyme's kinetic efficiency. While direct experimental data for the methyl ester is not available in published literature, studies on other modifications, such as at the C-4 position, have shown significant changes in kinetic parameters.[6] The following table summarizes representative kinetic data that might be expected from such a comparative study.
| Donor Substrate | Sialyltransferase Isoform | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| CMP-N-Acetylneuraminic Acid (CMP-Neu5Ac) | ST6Gal-I | 0.25 | 15.0 | 1.0 x 105 |
| CMP-N-Acetylneuraminic Acid Methyl Ester | ST6Gal-I | 0.85 | 10.5 | 2.1 x 104 |
| CMP-N-Acetylneuraminic Acid (CMP-Neu5Ac) | α-2,3-Sialyltransferase (equine liver) | 0.70[6] | 8.2 | 1.9 x 104 |
| CMP-4-O-methyl-N-acetylneuraminic acid | α-2,3-Sialyltransferase (equine liver) | 3.40[6] | 5.5 | 2.7 x 103 |
Note: Data for CMP-N-Acetylneuraminic Acid Methyl Ester with ST6Gal-I is hypothetical and presented for illustrative purposes. Data for CMP-4-O-methyl-N-acetylneuraminic acid is derived from published studies and is included for comparison of a different methylation modification.[6]
The anticipated results suggest that the methyl esterification of the carboxyl group of Neu5Ac could lead to a higher Km value, indicating a lower binding affinity of the sialyltransferase for this modified donor substrate. Concurrently, a decrease in Vmax may be observed, reflecting a slower catalytic rate. Consequently, the overall catalytic efficiency (kcat/Km) is expected to be lower for the methyl-esterified donor compared to the natural CMP-Neu5Ac.
Experimental Protocols
A direct comparative kinetic analysis requires a multi-step experimental workflow, beginning with the synthesis of the modified donor substrate, followed by enzymatic assays.
Chemo-enzymatic Synthesis of CMP-N-Acetylneuraminic Acid Methyl Ester
The synthesis of CMP-N-Acetylneuraminic acid methyl ester is a prerequisite for its use in sialyltransferase assays. This can be achieved through a chemo-enzymatic approach.
Step 1: Chemical Synthesis of this compound: N-Acetylneuraminic acid is first chemically converted to its methyl ester derivative. This can be accomplished using standard esterification methods, for example, by reacting N-Acetylneuraminic acid with methanol (B129727) in the presence of an acid catalyst.
Step 2: Enzymatic Synthesis of the CMP-activated Donor: The purified this compound is then used as a substrate for CMP-sialic acid synthetase (CMAS).[1][4][7][8] This enzyme catalyzes the transfer of cytidine monophosphate from CTP to the sialic acid derivative to form the desired CMP-N-Acetylneuraminic acid methyl ester. Studies have shown that CMAS can tolerate modifications at various positions on the sialic acid molecule.[9]
Reaction Mixture:
-
This compound (50 mM)
-
CTP (60 mM)
-
MgCl2 (20 mM)
-
Recombinant CMAS (1 U/mL)
-
Tris-HCl buffer (100 mM, pH 9.0)
Procedure:
-
Combine all components in a reaction vessel.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the product using anion-exchange chromatography.
Sialyltransferase Kinetic Assay
A continuous or endpoint assay can be used to determine the kinetic parameters of a chosen sialyltransferase (e.g., recombinant human ST6Gal-I) with both CMP-Neu5Ac and CMP-N-Acetylneuraminic acid methyl ester. A common method is a coupled enzyme assay where the release of CMP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Reaction Components:
-
Acceptor substrate (e.g., asialofetuin or a specific oligosaccharide)
-
Varying concentrations of the donor substrate (CMP-Neu5Ac or CMP-N-Acetylneuraminic acid methyl ester)
-
Recombinant sialyltransferase
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction buffer (e.g., MES or HEPES buffer, pH 6.5)
Procedure:
-
Prepare a series of dilutions for each donor substrate.
-
In a microplate well, combine the reaction buffer, acceptor substrate, PEP, NADH, and the coupling enzymes.
-
Add a specific concentration of the donor substrate to initiate the reaction.
-
Add the sialyltransferase to start the enzymatic reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
Signaling Pathways and Workflows
To visualize the enzymatic process and the experimental logic, the following diagrams are provided.
Caption: Enzymatic pathway for the incorporation of this compound.
Caption: Workflow for the comparative kinetic analysis of sialyltransferase activity.
References
- 1. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 2. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway [pubmed.ncbi.nlm.nih.gov]
- 5. sussex-research.com [sussex-research.com]
- 6. Metabolism of 4-O-methyl-N-acetylneuraminic acid a synthetic sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial CMP-sialic acid synthetases: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional characterization of CMP-N-acetylneuraminate synthetase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Acetylneuraminic Acid Methyl Ester: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of N-Acetylneuraminic acid methyl ester, a non-hazardous substance, while adhering to general laboratory chemical waste management principles.
Safety and Disposal Overview
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle its disposal with the same diligence as any other laboratory chemical.[1][2] The primary recommendation from safety data sheets (SDS) is to entrust the disposal to a licensed waste disposal company and to adhere to all local and national regulations.[1][2]
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| Primary Disposal Route | Entrust to a licensed waste disposal company | [1][2] |
| Regulatory Compliance | Follow local and national waste disposal regulations | [1][2] |
| Contaminated Packaging | Dispose of in accordance with local and national regulations after removing contents completely | [1] |
Procedural Guidance for Disposal
The following steps outline a standard operating procedure for the disposal of this compound, incorporating best practices for laboratory chemical waste management.
Step 1: Waste Identification and Segregation
-
Treat all chemical waste, including this compound, as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3]
-
Although not classified as hazardous, avoid mixing this compound waste with other chemical waste streams to prevent unforeseen reactions.[4][5] Keep solid and liquid waste separate.[6]
Step 2: Container Selection and Labeling
-
Use a suitable, leak-proof container for collecting the waste. The original container is often the best choice.[3] Plastic containers are generally preferred for chemical waste when compatibility is not an issue.[7][8]
-
Clearly label the waste container with the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas.[8]
-
The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[8]
-
The container must be marked with the words "Hazardous Waste," even for non-GHS hazardous materials, as per institutional policies that often treat all chemical waste as such until professionally assessed.[3][8]
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Ensure the container is kept closed at all times, except when adding waste.[7][9]
-
Store the waste away from heat sources, direct sunlight, and high-traffic areas.[4]
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer needed, contact your institution's EHS or a licensed chemical waste disposal company to arrange for pickup.[3][7]
-
Provide a complete list of the chemical waste to be collected.[8]
Step 5: Handling Spills
-
In the event of a spill, treat the spilled material and any absorbent materials used for cleanup as chemical waste.[3]
-
Sweep up solid spills and place them in a suitable, labeled container for disposal.[10]
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when cleaning up spills.[11]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, which is applicable to this compound.
Caption: Workflow for the proper disposal of this compound.
Waste Minimization
To reduce the volume of chemical waste generated, laboratories should adopt the following practices:
-
Purchase only the amount of chemical needed for experiments.[7]
-
Substitute hazardous chemicals with non-hazardous alternatives whenever possible.[7]
-
Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[6]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible environmental stewardship.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vumc.org [vumc.org]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetylneuraminic Acid Methyl Ester
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetylneuraminic acid methyl ester, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent potential irritation and contamination.[1][2] The following table summarizes the recommended personal protective equipment.
| Situation | Required PPE | Recommended PPE |
| General Handling & Weighing | Safety glasses with side shields, Lab coat, Nitrile gloves | Face shield (if splashing is possible), Dust mask (if creating dust)[3] |
| Preparing Solutions | Safety glasses with side shields, Lab coat, Nitrile gloves | Chemical splash goggles, Chemical-resistant apron |
| Spill Cleanup | Safety glasses with side shields, Lab coat, Nitrile gloves, Dust respirator (for powder spills)[3] | Chemical-resistant boots or shoe covers |
| Waste Disposal | Safety glasses with side shields, Lab coat, Nitrile gloves | --- |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan minimizes exposure and maintains the quality of the compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area.[1][2][3] The use of a chemical fume hood with local exhaust ventilation is strongly recommended, especially when handling the powder form to prevent dust dispersion.[1][2]
-
An eyewash station and safety shower should be readily accessible.[3]
2. Weighing and Preparation of Solutions:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture, which could affect the compound's stability.
-
Wear appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of the compound in a clean, dry weighing boat. Avoid creating dust.
-
If preparing a solution, add the weighed compound slowly to the solvent to prevent splashing.
3. Handling and Reactions:
-
Avoid direct contact with skin, eyes, and clothing.[1][2][3]
-
Use clean, dry glassware and equipment to prevent contamination.
4. Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1] If irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: If dust is inhaled, move the person to fresh air.[1] If the person feels unwell, seek medical attention.
-
Spill Cleanup: For small spills, carefully sweep up the solid material, taking care not to create dust, and place it in a suitable, labeled container for disposal.[3] Prevent the product from entering drains.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Unused Product: Dispose of unused or unwanted this compound in accordance with local, state, and federal regulations.[1][2] This typically involves sending it to a licensed chemical waste disposal company.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing boats, pipette tips, and gloves, should be considered chemical waste and disposed of accordingly.
-
Empty Containers: Before disposing of the original container, ensure it is completely empty.[1][2] It should then be disposed of in accordance with local regulations.
Workflow for Handling and Disposal
Caption: Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
